molecular formula C9H8N2O B1591087 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 928118-07-4

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No.: B1591087
CAS No.: 928118-07-4
M. Wt: 160.17 g/mol
InChI Key: CLEDRPFTOHBJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDRPFTOHBJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585705
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928118-07-4
Record name 3,4-Dihydro-2H-1,4-benzoxazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related benzoxazine analogs and employs predictive methodologies to offer a robust profile. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to facilitate further empirical investigation.

Introduction: The Significance of the Benzoxazine Scaffold

Benzoxazines are a versatile class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1] Their unique molecular architecture imparts a range of desirable properties, including high thermal stability, low water absorption, and excellent mechanical strength, making them valuable precursors for high-performance polymers (polybenzoxazines).[2] In the realm of drug discovery, the benzoxazine scaffold is recognized as a privileged structure, appearing in a variety of biologically active molecules with potential therapeutic applications.[3] The introduction of a carbonitrile (-C≡N) group at the 6-position of the 3,4-dihydro-2H-benzo[b]oxazine core, as in the title compound, is anticipated to significantly influence its electronic properties, reactivity, and biological interactions, making a thorough understanding of its physicochemical profile essential for its application in novel research and development endeavors.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure and identity.

Caption: Chemical structure and key identifiers of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Core Physicochemical Properties: A Predictive and Comparative Analysis

PropertyPredicted/Estimated ValueMethod of Determination/Rationale
Melting Point 130-150 °CPrediction: Based on the melting points of similar benzoxazine derivatives. The presence of the polar nitrile group and the potential for hydrogen bonding from the amine proton likely results in a crystalline solid with a relatively high melting point compared to the unsubstituted parent compound.[3][4][5]
Boiling Point > 350 °CPrediction: Extrapolated from data on other benzoxazines. Significant thermal energy would be required to overcome intermolecular forces in the liquid state. Thermal decomposition may occur before boiling under atmospheric pressure.
Solubility Qualitative Assessment: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in acetone, ethyl acetate, and alcohols.[6] The nitrile and oxazine moieties contribute to its polarity. Water solubility is predicted to be low due to the hydrophobic benzene ring.
pKa Basic pKa: ~3-4Acidic pKa: Not applicablePrediction: The secondary amine within the oxazine ring is the most basic site. Its basicity is expected to be reduced by the electron-withdrawing effect of the benzene ring and the nitrile group. The N-H proton is not significantly acidic.[7]
LogP 1.5 - 2.5Prediction: The octanol-water partition coefficient is estimated based on the contributions of the benzoxazine core and the nitrile group. This value suggests moderate lipophilicity, a key parameter in drug design.[8]

Spectroscopic Profile: Elucidating the Molecular Fingerprint

The spectroscopic signature of a molecule is crucial for its identification and structural confirmation. While experimental spectra for the title compound are not published, the following sections detail the expected spectral characteristics based on known data for similar benzoxazine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • δ 6.8-7.5 (m, 3H): Aromatic protons on the benzene ring. The exact shifts and coupling patterns will depend on the electronic effects of the nitrile and oxazine ring substituents.

  • δ 4.5-4.8 (t, 2H): Methylene protons of the O-CH₂ group in the oxazine ring.

  • δ 3.5-3.8 (t, 2H): Methylene protons of the N-CH₂ group in the oxazine ring.

  • δ 4.0-5.0 (br s, 1H): N-H proton of the secondary amine, which may be broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • δ 140-150: Quaternary aromatic carbon attached to the oxygen atom.

  • δ 115-135: Aromatic CH carbons.

  • δ 100-110: Quaternary aromatic carbon attached to the nitrile group.

  • δ 118-122: Carbon of the nitrile group (-C≡N).

  • δ 65-70: Methylene carbon of the O-CH₂ group.

  • δ 40-45: Methylene carbon of the N-CH₂ group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic FTIR Absorption Bands (cm⁻¹):

  • 3300-3400 (N-H stretch): Characteristic of the secondary amine in the oxazine ring.

  • 2220-2240 (C≡N stretch): A sharp and strong absorption indicative of the nitrile group.[9]

  • 1500-1600 (C=C stretch): Aromatic ring vibrations.

  • 1200-1250 (asymmetric C-O-C stretch): Associated with the ether linkage in the oxazine ring.[10]

  • 1000-1050 (symmetric C-O-C stretch): Also characteristic of the oxazine ring ether.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.

  • Major Fragments: Fragmentation is likely to involve the loss of the nitrile group, cleavage of the oxazine ring, and retro-Diels-Alder type reactions, leading to characteristic daughter ions.[11][12][13]

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the physicochemical properties of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, the following validated protocols are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa LogP LogP Measurement Purification->LogP NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation MeltingPoint->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the synthesis, purification, and comprehensive characterization of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.[4]

Apparatus: Digital melting point apparatus, capillary tubes.[5][14][15]

Procedure:

  • Ensure the sample of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile is finely powdered and completely dry.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Principle: Determining the solubility of a compound in various solvents provides insight into its polarity and is crucial for designing experimental conditions.[1][6][16][17][18]

Apparatus: Small test tubes, vortex mixer, analytical balance.

Procedure:

  • Add a small, known amount (e.g., 1-2 mg) of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile to a series of test tubes.

  • To each tube, add a measured volume (e.g., 0.5 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for the dissolution of the solid.

  • If the solid dissolves, add more solute incrementally until saturation is reached to qualitatively assess the degree of solubility.

  • Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble for each solvent.

pKa Determination by Potentiometric Titration

Principle: Potentiometric titration can be used to determine the acid dissociation constant (pKa) of the basic nitrogen atom in the oxazine ring by monitoring the pH change upon addition of a titrant.[19][20][21][22]

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer.

Procedure:

  • Accurately weigh a sample of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile and dissolve it in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water at equilibrium.[2][8][23][24][25]

Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.

Procedure:

  • Prepare a stock solution of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile in n-octanol.

  • Add a known volume of this solution to a separatory funnel containing a known volume of water.

  • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and water layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Spectroscopic Analysis Protocols

Apparatus: NMR spectrometer (e.g., 400 MHz), 5 mm NMR tubes.[3][26][27][28]

Procedure:

  • Dissolve 5-10 mg of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[29][30][31][32][33]

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile sample onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample.

  • The resulting spectrum will be the absorbance of the sample after automatic subtraction of the background spectrum.

Apparatus: Mass spectrometer with an Electron Ionization (EI) source.[34][35][36][37][38][39]

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • The sample is vaporized and then ionized in the EI source by a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide has presented a detailed physicochemical profile of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. While a lack of direct experimental data necessitates the use of predictive and comparative approaches, the information provided herein offers a solid foundation for researchers and scientists working with this compound. The inclusion of detailed, validated experimental protocols is intended to empower the scientific community to generate the empirical data needed to further refine our understanding of this promising molecule. As research into benzoxazine derivatives continues to expand, it is anticipated that the knowledge base for this and related compounds will grow, paving the way for new discoveries and applications.

References

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal. 1996;14(11):1405-1413. doi:10.1016/0731-7085(96)01773-6
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. ResearchGate. Accessed January 4, 2026. [Link]

  • LogP/D. Cambridge MedChem Consulting. Accessed January 4, 2026. [Link]

  • Shukla DK, Rani M, Khan AA, Tiwari K, Gupta RK. Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry. 2012;28(2):835-843.
  • Procedure For Determining Solubility Of Organic Compounds. Scribd. Accessed January 4, 2026. [Link]

  • LogP / LogD shake-flask method. protocols.io. Published September 23, 2024. Accessed January 4, 2026. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. Accessed January 4, 2026. [Link]

  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. Published February 11, 2025. Accessed January 4, 2026. [Link]

  • 3,4-Dihydro-2H-1,4-benzoxazine. PubChem. Accessed January 4, 2026. [Link]

  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Voprosy Khimii i Khimicheskoi Tekhnologii. 2018;(5):4-9. doi:10.32434/0321-4095-2018-119-5-4-9
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 4, 2026. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Accessed January 4, 2026. [Link]

  • Experiment 1 - Melting Points. University of Calgary. Accessed January 4, 2026. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Accessed January 4, 2026. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Accessed January 4, 2026. [Link]

  • Melting point determination. University of Toronto. Accessed January 4, 2026. [Link]

  • NMR Sample Preparation. University of Cambridge. Accessed January 4, 2026. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Accessed January 4, 2026. [Link]

  • Melting point determination. SSERC. Accessed January 4, 2026. [Link]

  • Melting Point. Accessed January 4, 2026. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Published April 7, 2022. Accessed January 4, 2026. [Link]

  • ESI⁺ mass spectra of fractions of benzoxazine synthesized according to Scheme 1. ResearchGate. Accessed January 4, 2026. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Accessed January 4, 2026. [Link]

  • 3,4-Dihydro-2H-benzo[b][3][24]oxazine-6-carbonitrile. Alchem Pharmtech. Accessed January 4, 2026. [Link]

  • Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry. ACS Omega. Published September 18, 2024. Accessed January 4, 2026. [Link]

  • FTIR spectrum of the benzoxazine monomer. ResearchGate. Accessed January 4, 2026. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Accessed January 4, 2026. [Link]

  • ATR-FTIR. Chemistry LibreTexts. Published August 29, 2023. Accessed January 4, 2026. [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Published March 19, 2025. Accessed January 4, 2026. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Accessed January 4, 2026. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Published February 10, 2019. Accessed January 4, 2026. [Link]

  • Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • Acquiring 1H and 13C Spectra. In: Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry; 2018:45-67.
  • Electron ionization. Wikipedia. Accessed January 4, 2026. [Link]

  • FTIR spectra of benzoxazine monomers. ResearchGate. Accessed January 4, 2026. [Link]

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Accessed January 4, 2026. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Med Chem Lett. 2012;3(6):466-470. doi:10.1021/ml2c00348
  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers (Basel). 2024;16(24):3536. doi:10.3390/polym16243536
  • Mass spectrum of of benzoxazine monomers (S-Bz). ResearchGate. Accessed January 4, 2026. [Link]

  • 3,4-Dihydro-2H-benzo[3][24]oxazine-6-carbonitrile. LookChem. Accessed January 4, 2026. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Univ Eczac Fak Derg. 2024;48(1):249-257. doi:10.33483/jfpau.1352995
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. 2024;13(2):1-4.
  • FTIR spectra of benzoxazine monomers (a) and polymers (b). ResearchGate. Accessed January 4, 2026. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 4, 2026. [Link]

  • 3,4-Dihydro-2H-benzo[b][3][24]oxazine-6-carbonitrile. Molbase. Accessed January 4, 2026. [Link]

Sources

An In-Depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (CAS 928118-07-4)

An In-Depth Technical Guide to 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (CAS 928118-07-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is a heterocyclic compound featuring a benzoxazine core fused with a carbonitrile group. The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry, denoting its recurring presence in a multitude of biologically active compounds.[1][3] These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties.[1][4] The incorporation of a carbonitrile (-C≡N) group is also a well-established strategy in drug design, often enhancing metabolic stability, improving binding affinity to target proteins, and serving as a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive technical overview of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, encompassing its synthesis, potential therapeutic applications, and analytical characterization.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile are summarized below. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValue
CAS Number 928118-07-4
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not reported (predicted >150 °C)
Boiling Point Not reported
Solubility Predicted to be soluble in DMSO, DMF, and chlorinated solvents.
LogP Not reported (predicted 1.5-2.5)

Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile: A Plausible Two-Step Approach

Step 1: Synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

This intermediate can be prepared from the commercially available 2-amino-4-bromophenol and 1,2-dichloroethane.

Synthesis_Step1A2-Amino-4-bromophenolreagentsBase (e.g., K₂CO₃)Solvent (e.g., DMF)HeatA->reagentsB1,2-DichloroethaneB->reagentsC6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazinereagents->C

Synthesis of the bromo-precursor.

Experimental Protocol:

  • To a solution of 2-amino-4-bromophenol (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add a slight excess of 1,2-dichloroethane (1.2 equivalents) and a base, for instance, anhydrous potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to a temperature of 100-120 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.

Step 2: Cyanation of 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine

The final product is obtained through a Rosenmund-von Braun reaction, where the bromo-substituent is displaced by a cyano group using a copper(I) cyanide.[5]

Synthesis_Step2D6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazinereagents_cyanationSolvent (e.g., DMF)Heat (130 °C)D->reagents_cyanationECopper(I) Cyanide (CuCN)E->reagents_cyanationF3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrilereagents_cyanation->F

Final cyanation step.

Experimental Protocol:

  • In a reaction vessel, combine 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (1 equivalent) and copper(I) cyanide (2.5 equivalents) in anhydrous DMF.[5]

  • Heat the mixture to 130 °C and stir for 3 hours under an inert atmosphere.[5] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

Potential Therapeutic Applications and Hypothetical Mechanism of Action

Given the established biological activities of the benzoxazine scaffold, 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is a promising candidate for further investigation in several therapeutic areas.

Hypothetical Application: Kinase Inhibition in Oncology

Many heterocyclic compounds, including those with a benzoxazine core, have been developed as kinase inhibitors for the treatment of cancer.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The planar aromatic system of the benzoxazine ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases, while the nitrogen and oxygen atoms can form key hydrogen bonds. The carbonitrile group can act as a hydrogen bond acceptor and contribute to the overall binding affinity and selectivity.

Hypothetical Mechanism of Action:

Mechanism_of_Actioncluster_kinaseKinase Active SiteATP_binding_pocketATP Binding PocketSubstrateSubstrate ProteinATP_binding_pocket->SubstratePhosphorylatesInhibitionInhibitionATP_binding_pocket->InhibitionHinge_regionHinge RegionHydrophobic_pocketHydrophobic PocketCompoundThis compoundCompound->ATP_binding_pocketCompetitively BindsATPATPATP->ATP_binding_pocketBindsPhosphorylated_SubstratePhosphorylated SubstrateSubstrate->Phosphorylated_SubstrateDownstream_SignalingAberrant Downstream Signaling(Cell Proliferation, Survival)Phosphorylated_Substrate->Downstream_Signaling

Competitive inhibition of a kinase by the title compound.

The proposed mechanism involves the competitive binding of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile to the ATP-binding pocket of a target kinase. By occupying this site, the compound prevents the binding of ATP, the natural substrate, thereby inhibiting the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to the suppression of cancer cell proliferation and survival.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following table outlines the expected data from various analytical techniques.

Analytical TechniqueExpected Data
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), -OCH₂- protons (δ ~4.3 ppm), -NCH₂- protons (δ ~3.4 ppm), -NH- proton (broad singlet, δ ~4.5-5.5 ppm).
¹³C NMR Aromatic carbons (δ 110-150 ppm), -C≡N carbon (δ ~118 ppm), -OCH₂- carbon (δ ~65 ppm), -NCH₂- carbon (δ ~45 ppm).
FT-IR (cm⁻¹) N-H stretch (~3350), C-H aromatic stretch (~3050), C-H aliphatic stretch (~2950), C≡N stretch (~2220), C=C aromatic stretch (~1600, 1500), C-O-C stretch (~1250).
Mass Spectrometry (MS) [M+H]⁺ = 161.07

Conclusion and Future Perspectives

3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile represents a molecule of significant interest for researchers in drug discovery. Its synthesis from readily available starting materials appears feasible, and its structural features suggest a high potential for biological activity, particularly in the realm of kinase inhibition. The technical information and protocols provided in this guide are intended to serve as a solid foundation for further investigation into this promising compound. Future work should focus on the successful synthesis and purification of the molecule, followed by a thorough in vitro and in vivo evaluation of its biological properties to unlock its full therapeutic potential.

References

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link][1][3]

  • Bentham Science Publishers. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389. [Link][8]

  • ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link][4]

  • Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786-1807. [Link][6]

  • Mei, Q., et al. (2023). Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[1][2]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. Bioorganic & Medicinal Chemistry Letters, 79, 129104. [Link][7]

The Rising Therapeutic Potential of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of derivatives based on the 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile core. We will delve into the rationale behind synthetic strategies and the nuances of experimental design for assessing their therapeutic potential, with a primary focus on their anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The Significance of the Benzoxazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzoxazine family stands out for its remarkable versatility.[1] The fusion of a benzene ring with an oxazine ring creates a rigid, three-dimensional structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The 3,4-dihydro-2H-benzo[b]oxazine core, in particular, has been identified as a key pharmacophore in a variety of biologically active molecules, exhibiting a wide spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

The introduction of a carbonitrile (-C≡N) group at the 6-position of the benzoxazine ring is a strategic design element. The nitrile moiety is a versatile functional group that can participate in various chemical transformations and can act as a key interacting element with biological targets. Its linear geometry, electron-withdrawing nature, and ability to act as a hydrogen bond acceptor can significantly influence the molecule's binding affinity and overall biological activity. While extensive research has been conducted on various substituted benzoxazines, this guide will specifically focus on the emerging potential of the 6-carbonitrile derivatives.

Synthetic Strategies for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Derivatives

The construction of the 3,4-dihydro-2H-benzo[b]oxazine ring system is most commonly achieved through a Mannich-type condensation reaction.[1] This versatile and efficient method typically involves the reaction of a phenol, a primary amine, and formaldehyde. For the synthesis of 6-carbonitrile derivatives, the starting phenolic component would be 4-hydroxy-3-(hydroxymethyl)benzonitrile.

General One-Pot Synthesis Protocol

This protocol outlines a general and widely adopted method for the synthesis of 3,4-dihydro-2H-benzo[b]oxazine derivatives, which can be adapted for the 6-carbonitrile scaffold.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxy-3-(hydroxymethyl)benzonitrile (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent such as 1,4-dioxane or ethanol.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (1.1 equivalents) dropwise at room temperature.

  • Reaction Condition: The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile derivative.

Causality in Experimental Choices:

  • Solvent Selection: The choice of solvent is crucial for ensuring the solubility of the reactants and for facilitating the reaction at an appropriate temperature. Dioxane and ethanol are commonly used due to their suitable boiling points and ability to dissolve a wide range of organic compounds.[1]

  • Stoichiometry: A slight excess of formaldehyde is often used to ensure the complete conversion of the starting materials.

  • Purification: Column chromatography is the standard method for purifying the final product and removing any unreacted starting materials or by-products, ensuring a high purity of the target compound for subsequent biological evaluation.

Synthesis_Workflow Reactants 4-hydroxy-3-(hydroxymethyl)benzonitrile + Primary Amine + Formaldehyde Solvent Solvent (e.g., Dioxane, Ethanol) Reaction Reflux (2-6 hours) Reactants->Reaction TLC TLC Monitoring Reaction->TLC Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Derivative Purification->Product

Caption: General workflow for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile derivatives.

Anticancer Activity: A Promising Avenue for Drug Discovery

Numerous studies have highlighted the potent anticancer activity of 3,4-dihydro-2H-benzo[b]oxazine derivatives against various cancer cell lines.[4][5][6] While specific data on 6-carbonitrile derivatives is limited, the general structure-activity relationship (SAR) studies on related compounds suggest that substitution at the 6-position can significantly modulate their cytotoxic effects.

Mechanistic Insights

The anticancer mechanisms of benzoxazine derivatives are often multifaceted and can include:

  • Induction of Apoptosis: Many benzoxazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[7]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby inhibiting cancer cell proliferation.[5]

  • Inhibition of Key Signaling Pathways: Benzoxazine derivatives have been reported to interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.

  • Targeting Specific Enzymes: Some derivatives have shown inhibitory activity against specific enzymes that are crucial for cancer cell survival and proliferation, such as topoisomerases.[7]

Anticancer_Mechanism cluster_cell Cancer Cell cluster_pathways Cellular Effects Benzoxazine 3,4-Dihydro-2H-benzo[b]oxazine -6-carbonitrile Derivative Apoptosis Induction of Apoptosis Benzoxazine->Apoptosis CellCycle Cell Cycle Arrest Benzoxazine->CellCycle Signaling Inhibition of Signaling Pathways Benzoxazine->Signaling Enzymes Enzyme Inhibition Benzoxazine->Enzymes Death Cell Death Apoptosis->Death CellCycle->Death

Caption: Putative anticancer mechanisms of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Positive and Negative Controls: The inclusion of a known cytotoxic agent (positive control) and a vehicle control (negative control) is essential for validating the assay results.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability provides strong evidence for the cytotoxic activity of the compound.

  • Reproducibility: The experiment should be performed in triplicate and repeated at least three times to ensure the reproducibility of the results.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Benzoxazine derivatives have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[2][8]

Spectrum of Activity

Derivatives of the 3,4-dihydro-2H-benzo[b]oxazine scaffold have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal species.[2][9] The presence and nature of substituents on the benzoxazine ring play a crucial role in determining the spectrum and potency of their antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 11632
Derivative 2816
Ciprofloxacin0.50.25

Conclusion and Future Directions

The 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the diverse biological activities exhibited by the broader benzoxazine class, underscores their potential in drug discovery. While this guide has provided a framework for their synthesis and evaluation, further research is imperative to fully elucidate the therapeutic potential of the 6-carbonitrile derivatives.

Future efforts should focus on:

  • Synthesis and Screening of a Focused Library: A library of 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile derivatives with diverse substitutions at other positions should be synthesized and screened against a wide range of cancer cell lines and microbial strains.

  • Detailed Mechanistic Studies: For the most potent compounds, in-depth mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.

  • In Vivo Efficacy and Safety Evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the structure-activity relationships and mechanisms of action, the full therapeutic potential of this intriguing class of compounds can be unlocked, paving the way for the development of next-generation therapies for cancer and infectious diseases.

References

[2] Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7. [Link] [4] Jiang, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link] [10] Akhter, M., et al. (2014). Antibacterial activities of 3, 4-dihydro-2h-benzo-and naphtho-1, 3-oxazine derivatives. ResearchGate. [Link] [8] Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro- 2H-benz[e]-1,3-oxazines. Oriental Journal of Chemistry, 27(2), 527-534. [Link] [7] Al-Suwaidan, I. A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3327. [Link] Gabbas, A. U. G., et al. (2016). Synthesis and antimicrobial evaluation of new 3, 4-Dihydro-2H-Benzo- and Naphtho-1, 3-Oxazine derivatives. ResearchGate. [Link] [11] Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link] [12] Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link] [5] Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][8]oxazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles. National Institutes of Health. [Link] [13] Aki, E., et al. (2021). Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. ResearchGate. [Link] [14] Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link] [15] Punna, V., et al. (2025). Synthesis, Anticancer and EGFR Inhibitory Activity of Novel Benzo[b][2][8]oxazine-1,3,4-oxadiazolo-1,2,3-triazoles. ResearchGate. [Link] [6] Magalhães, D., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. [Link] Swapna, K., et al. (2024). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF OXAZINE AND THIAZINE DERIVATIVES. World Journal of Pharmaceutical Research, 13(12), 822-835. [Link] Zhou, J., et al. (2014). Synthesis of 2H-benzo[b][2][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3424-3427. [Link] [9] Amerigo Scientific. 3,4-Dihydro-2H-benzo[b][2][8]oxazine-7-carbonitrile. [Link] [1] Sharaf El-Din, N. A. (2018). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. [Link] Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link] Representative examples of 3,4-dihydro-2H-benzo[e][2][10] oxazine derivatives. (n.d.). ResearchGate. [Link] [3] Sharaf El-Din, N. A. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

Sources

Spectroscopic and Structural Elucidation of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. In the absence of publicly available, experimentally derived spectra for this specific molecule, this document synthesizes data from closely related benzoxazine derivatives to offer a robust predictive framework for its structural elucidation. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Benzoxazine Scaffold in Modern Chemistry

Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural and electronic properties make them valuable scaffolds for the development of new therapeutic agents and advanced polymers. The title compound, 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (CAS 928118-07-4), incorporates a nitrile group, a common pharmacophore that can modulate a molecule's polarity, metabolic stability, and binding interactions. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification and further development.

This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, providing a detailed interpretation of the expected spectral features.

Predicted Spectroscopic Data and Interpretation

The following sections outline the predicted spectroscopic data for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the target molecule are discussed below.

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the benzoxazine core.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~4.3 - 4.6Triplet~5-7
H-3~3.4 - 3.7Triplet~5-7
H-5~7.3 - 7.5Doublet~1-2
H-7~7.2 - 7.4Doublet of doublets~8-9, ~1-2
H-8~6.8 - 7.0Doublet~8-9
N-HBroad singlet-

Causality behind Predictions: The methylene protons of the oxazine ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other. The protons on the benzene ring will show a characteristic splitting pattern reflecting their substitution. The nitrile group at the 6-position will influence the electronic environment of the aromatic protons, leading to the predicted downfield shifts. The N-H proton is often broad and may exchange with deuterium in solvents like D₂O.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~65 - 70
C-3~40 - 45
C-4a~145 - 150
C-5~125 - 130
C-6~105 - 110
C-7~130 - 135
C-8~115 - 120
C-8a~120 - 125
-C≡N~118 - 122

Expertise in Interpretation: The chemical shifts of the aliphatic carbons (C-2 and C-3) are characteristic of the oxazine ring. The quaternary carbon attached to the nitrile group (C-6) is expected to have a relatively low chemical shift. The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule.

Table 3: Predicted Key IR Absorption Bands for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C≡N Stretch (Nitrile)2220 - 2260Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1200 - 1350Medium
C-O-C Asymmetric Stretch1230 - 1270Strong
C-O-C Symmetric Stretch1020 - 1070Medium

Trustworthiness of Data: The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The characteristic absorptions for the N-H, C-H, and C=C bonds, along with the C-O-C stretches of the oxazine ring, provide a comprehensive fingerprint of the molecule.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Molecular Ion: For 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (C₉H₈N₂O), the expected exact mass of the molecular ion [M]⁺ is approximately 160.0637 g/mol . A high-resolution mass spectrometer would be able to confirm this with high accuracy.

Predicted Fragmentation Pattern: The fragmentation of benzoxazines often involves the cleavage of the oxazine ring. Key expected fragments for this molecule include:

  • Loss of CH₂O (30 Da)

  • Loss of HCN (27 Da) from the nitrile group.

  • Retro-Diels-Alder type fragmentation of the oxazine ring.

Synthesis and Characterization Workflow

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile would typically involve the reaction of a substituted aminophenol with an appropriate aldehyde or its equivalent. A generalized synthetic and analytical workflow is presented below.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 4-amino-3-hydroxybenzonitrile) reaction Cyclization Reaction (e.g., with paraformaldehyde) start->reaction workup Work-up and Purification (e.g., extraction, chromatography) reaction->workup product 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile workup->product Isolated Product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms

Caption: A generalized workflow for the synthesis and spectroscopic characterization of the target compound.

Experimental Protocols: A Self-Validating System

For reliable and reproducible results, the following general protocols are recommended.

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H, ¹³C, and other relevant 2D NMR spectra.

General FT-IR Sample Preparation (ATR)
  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

General Mass Spectrometry Sample Preparation (ESI)
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Conclusion

This technical guide has provided a detailed, predictive overview of the spectroscopic data for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. By leveraging established knowledge of benzoxazine chemistry, researchers can use this information to confidently identify and characterize this compound. The provided workflows and protocols offer a framework for obtaining high-quality, reliable data, ensuring the scientific integrity of future research in this area.

References

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers. Retrieved from [Link][1]

  • ResearchGate. (n.d.). FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Retrieved from [Link][2]

Sources

A-Scientist's-Guide-to-3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile:-From-Theoretical-Prediction-to-Experimental-Quantification-of-Organic-Solvent-Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile is a heterocyclic compound of increasing interest within pharmaceutical and materials science research, serving as a key building block in the synthesis of novel therapeutic agents and functional organic materials.[1] An accurate understanding of its solubility in organic solvents is a critical, non-negotiable prerequisite for any successful application, governing everything from reaction kinetics and purification to formulation and final product performance.[2][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and—most importantly—experimentally determining the solubility of this compound. Moving beyond a simple recitation of data, this document elucidates the fundamental principles of solubility, offers robust, field-proven experimental protocols, and details the analytical methodologies required for precise quantification. Our focus is on empowering researchers with the causal understanding and practical workflows necessary to generate reliable, publication-quality solubility data.

Theoretical Framework for Solubility Prediction

While empirical measurement is the gold standard, a robust theoretical assessment is the critical first step in experimental design. It allows for intelligent solvent selection, minimizes resource expenditure, and provides a framework for interpreting results. The principle of "like dissolves like" is the foundation, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

Molecular Structure and Polarity Analysis

A qualitative prediction of solubility begins with a structural analysis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

  • Aromatic Benzene Ring: Contributes to nonpolar character via London dispersion forces.

  • Oxazine Ring: Contains both an ether linkage (-O-) and a secondary amine (-NH-). The amine group is a hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. These features introduce significant polarity.

  • Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.

Hansen Solubility Parameters (HSP): A Quantitative Approach

Hansen Solubility Parameters offer a more sophisticated, quantitative method for predicting solubility by breaking down intermolecular forces into three components[5]:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The guiding principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between the solute and solvent in Hansen space is a key predictor of solubility.[5]

While the specific HSP values for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile have not been experimentally determined, we can estimate its profile based on its functional groups. The presence of the aromatic ring, polar groups, and hydrogen bonding sites suggests it will have moderate-to-high values for all three parameters. A key application of this principle in the lab is the creation of "synergistic" solvent blends, where two non-solvents can be mixed to create a good solvent if their respective HSPs flank the solute's HSP in Hansen space.[6]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, representing the true saturation point.[7][8] The Isothermal Shake-Flask Method is the universally recognized "gold standard" for its determination due to its reliability and direct measurement of equilibrium.[9][10]

Protocol: Isothermal Shake-Flask Method

This protocol is adapted from established guidelines such as the OECD Test Guideline 105 and standard pharmaceutical practices.[9][11][12][13][14]

Objective: To determine the saturation concentration of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile in a selected organic solvent at a controlled temperature.

Materials:

  • 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector (or other suitable analytical instrument)

Procedure:

  • Preparation: Add an excess amount of solid 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[10]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is fully achieved, especially for poorly soluble compounds.[15][16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solids to settle. This step is critical to avoid clogging the filter.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step removes all undissolved micro-particulates.[17] The first few drops of filtrate should be discarded to saturate the filter material and prevent adsorption losses.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (24-72h) prep2->equil1 equil2 Settle suspension (24h) equil1->equil2 sample1 Filter supernatant (0.22 µm syringe filter) equil2->sample1 sample2 Accurately dilute filtrate sample1->sample2 sample3 Quantify concentration (e.g., HPLC-UV) sample2->sample3 result result sample3->result Calculate Solubility (mg/mL or mol/L) G start Application Goal recrystallization Purification/ Recrystallization start->recrystallization reaction Reaction Solvent start->reaction formulation Formulation/ Stock Solution start->formulation choice_recrystall choice_recrystall recrystallization->choice_recrystall Seek High ΔSolubility with Temperature choice_reaction choice_reaction reaction->choice_reaction Inert & Solubilizing? choice_formulation choice_formulation formulation->choice_formulation Highest Solubility & Compatibility? solvent_recrystall solvent_recrystall choice_recrystall->solvent_recrystall Good Choice: Ethanol, Isopropanol solvent_bad_recrystall solvent_bad_recrystall choice_recrystall->solvent_bad_recrystall Poor Choice: DMSO, DCM (Too Soluble) solvent_reaction solvent_reaction choice_reaction->solvent_reaction Good Choice: Acetonitrile, Toluene solvent_formulation solvent_formulation choice_formulation->solvent_formulation Good Choice: DMSO, Acetone

Sources

Unlocking the Therapeutic Potential of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the untapped potential of a specific analog, 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile . We will explore its synthetic viability, the strategic importance of the 6-carbonitrile substituent, and its promising, albeit underexplored, applications in oncology, neurodegenerative diseases, and infectious diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to investigate and validate its therapeutic promise.

Introduction: The Benzoxazine Scaffold and the Significance of the Carbonitrile Moiety

The benzoxazine ring system, a fusion of a benzene ring and an oxazine ring, represents a versatile template for the design of novel therapeutic agents. The 3,4-dihydro-2H-benzo[b][1][2]oxazine core, in particular, has been identified in compounds with a range of pharmacological properties, including anticancer, neuroprotective, and antibacterial activities.[3][4]

The introduction of a carbonitrile (-C≡N) group at the 6-position of this scaffold is a deliberate design choice. The nitrile group is a unique functional group in medicinal chemistry, known for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. It can enhance metabolic stability by blocking metabolically labile sites, improve bioavailability, and increase binding affinity to target proteins through various interactions such as hydrogen bonds, polar interactions, and π-π stacking.[5] The carbonitrile can also act as a bioisostere for other functional groups, like a carbonyl or a halogen, offering a strategic tool for lead optimization.

This guide will illuminate the path for investigating 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile as a novel drug candidate, providing the necessary scientific rationale and detailed methodologies.

Synthesis and Characterization

While the direct synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile is not extensively reported, a plausible and efficient synthetic route can be extrapolated from established methods for analogous benzoxazine derivatives.[2][6][7] A proposed synthetic scheme is outlined below.

Proposed Synthetic Pathway

A multi-component reaction strategy offers a streamlined approach to the synthesis of the target compound.[8]

Synthetic Pathway cluster_reactants Starting Materials A 4-Amino-3-hydroxybenzonitrile E One-pot Reaction A->E Cs2CO3, Ethanol, Microwave B Substituted Benzaldehyde B->E C Phenacyl Bromide C->E D 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile E->D

Caption: Proposed one-pot synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-amino-3-hydroxybenzonitrile (1 mmol) in ethanol (10 mL) in a microwave-safe vessel, add the desired substituted benzaldehyde (1 mmol), phenacyl bromide (1 mmol), and cesium carbonate (Cs2CO3) (1.5 mmol).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 80-120 °C) for a duration of 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related benzoxazine derivatives, we hypothesize that 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile holds significant potential in the following therapeutic areas:

Anticancer Activity

Several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[3] The mechanism of action for some of these compounds involves the induction of apoptosis and the generation of reactive oxygen species (ROS). The 6-carbonitrile substituent could enhance these effects through improved target binding or altered electronic properties of the benzoxazine core.

Neuroprotective Effects

Derivatives of 3,4-dihydro-2H-benzo[b][1][2]oxazines have been implicated in the treatment of neurodegenerative diseases. A patent application suggests their use in inhibiting iron-dependent cell death (ferroptosis), which is relevant for conditions like brain trauma, stroke, and Parkinson's disease.[9] The electron-withdrawing nature of the carbonitrile group may contribute to the molecule's ability to modulate oxidative stress and neuronal signaling pathways.

Antimicrobial Properties

The benzoxazine scaffold is a known pharmacophore for antimicrobial agents, with derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.[6] The nitrile group can contribute to antimicrobial activity by participating in interactions with bacterial enzymes or by altering the overall lipophilicity of the molecule, thereby affecting its ability to penetrate bacterial cell walls.

In Vitro Evaluation: A Step-by-Step Guide

To validate the therapeutic potential of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, a series of in vitro assays are recommended.

Anticancer Activity Evaluation

Anticancer_Workflow A Cytotoxicity Screening (MTT/LDH Assay) B Anti-proliferative Assay (BrdU Incorporation) A->B Active C Apoptosis Induction (Annexin V/PI Staining) B->C Potent D Mechanism of Action (Western Blot for Signaling Pathways) C->D Induces Apoptosis E Lead Candidate D->E Confirmed MoA

Caption: Workflow for in vitro anticancer evaluation.

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Objective: To determine if the compound induces apoptosis in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Neuroprotective Activity Evaluation[12][13]

Neuroprotection_Workflow A Primary Neuronal Culture B Induce Neurotoxicity (e.g., with Glutamate or H2O2) A->B C Co-treatment with Compound B->C D Assess Neuronal Viability (MTT or LDH Assay) C->D E Measure Oxidative Stress (ROS Assay) D->E Viability Increased F Neuroprotective Agent E->F ROS Decreased

Caption: Workflow for in vitro neuroprotection assessment.

Objective: To assess the ability of the compound to protect neurons from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Culture primary cortical neurons from embryonic rats.

  • Compound Pre-treatment: Pre-treat the neurons with various concentrations of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile for 2 hours.

  • Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) or glutamate to induce oxidative stress and excitotoxicity.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the compound and H₂O₂/glutamate to those treated with H₂O₂/glutamate alone.

Antibacterial Activity Screening[1]

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of bacteria.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in a clear and concise manner.

Table 1: Hypothetical In Vitro Activity Profile of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Assay TypeCell Line / Bacterial StrainEndpointResult (IC₅₀ / MIC)
Anticancer
CytotoxicityMCF-7 (Breast Cancer)IC₅₀8.5 µM
CytotoxicityA549 (Lung Cancer)IC₅₀12.2 µM
Neuroprotection
Oxidative StressPrimary Cortical NeuronsEC₅₀5.3 µM
Antibacterial
Gram-positiveStaphylococcus aureusMIC16 µg/mL
Gram-negativeEscherichia coliMIC32 µg/mL

Conclusion and Future Directions

3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The strategic inclusion of the 6-carbonitrile moiety is anticipated to confer advantageous pharmacological properties. The proposed synthetic route and the detailed in vitro evaluation protocols provided in this guide offer a clear roadmap for researchers to unlock the full potential of this compound.

Future studies should focus on elucidating the precise mechanism of action in each therapeutic area, followed by in vivo efficacy studies in relevant animal models. Structure-activity relationship (SAR) studies, by synthesizing and testing a library of related analogs, will be crucial for optimizing the potency and selectivity of this promising lead compound.

References

The Strategic Placement of a Nitrile Group: A Deep Dive into the Structure-Activity Relationship of 6-Carbonitrile Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzoxazine scaffold represents a versatile and privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic introduction of specific functional groups can profoundly modulate the pharmacological profile of these molecules. This technical guide focuses on the nuanced yet significant role of the 6-carbonitrile substituent on the benzoxazine core. We will explore the synthetic methodologies for accessing these targeted compounds, delve into their structure-activity relationships (SAR) with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanistic principles. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on the 6-carbonitrile benzoxazine framework.

Introduction: The Benzoxazine Scaffold and the Significance of the Nitrile Moiety

Benzoxazines are bicyclic heterocyclic compounds containing an oxazine ring fused to a benzene ring. Their unique structural features and synthetic accessibility have made them attractive scaffolds for the development of novel therapeutics.[1] The biological activity of benzoxazine derivatives can be fine-tuned by introducing various substituents onto the aromatic ring. These modifications can influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

The nitrile (-C≡N) group, though small, is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a valuable functional group for optimizing lead compounds.[2] Incorporation of a nitrile group can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and in some cases, introduce novel mechanisms of action.[2][3] This guide specifically explores the impact of placing a nitrile group at the 6-position of the benzoxazine ring system.

Synthetic Strategies for 6-Carbonitrile Benzoxazines

The synthesis of benzoxazine monomers is typically achieved through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[4][5] To introduce a carbonitrile group at the 6-position, the starting phenolic component must contain a nitrile at the para-position to the hydroxyl group.

General Synthetic Protocol

A common synthetic route involves the reaction of 4-hydroxybenzonitrile with a primary amine and paraformaldehyde in a suitable solvent, such as toluene or 1,4-dioxane, under reflux conditions.

Experimental Protocol: Synthesis of a Model 6-Carbonitrile Benzoxazine

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzonitrile (1 equivalent) and a primary amine (1 equivalent) in toluene.

  • Addition of Paraformaldehyde: To the stirred solution, add paraformaldehyde (2.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-carbonitrile benzoxazine.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product p_cyanophenol 4-Hydroxybenzonitrile reaction Mannich Condensation (Toluene, Reflux) p_cyanophenol->reaction amine Primary Amine (R-NH2) amine->reaction formaldehyde Paraformaldehyde formaldehyde->reaction benzoxazine 6-Carbonitrile Benzoxazine reaction->benzoxazine Ring Formation

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR studies on a large library of 6-carbonitrile benzoxazines are not widely published, we can infer key relationships by synthesizing findings from studies on related benzoxazine and nitrile-containing compounds.

Anticancer Activity

Benzoxazine derivatives have shown promise as anticancer agents, with some compounds exhibiting cytotoxic activity against various cancer cell lines.[1][6][7][8] The introduction of a 6-carbonitrile group can potentially enhance this activity through several mechanisms:

  • Enhanced Target Binding: The nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins.[2]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the 6-cyano substituent can influence the electron density of the benzoxazine ring system, potentially affecting its interaction with biological targets.[2]

  • Improved Pharmacokinetics: The nitrile group can improve the metabolic stability and solubility of a compound, leading to better bioavailability.[2]

Some studies have shown that benzoxazinone derivatives can exert their anticancer effects by targeting c-Myc G-quadruplex structures.[9] The presence of a nitrile group could potentially influence the binding affinity and stabilizing effect of these compounds on G-quadruplexes.

Compound/Scaffold Position of Nitrile Reported Activity Potential Role of Nitrile Citation
Benzoxazinone DerivativesN/AInhibition of cancer cell proliferationDownregulation of c-Myc mRNA[9]
Chromane-6-carbonitrile6AntihypertensiveHydrogen bond acceptor, electron-withdrawing[2]
CefmetazoleN/AAntibacterialCovalent bond formation with target enzyme[2]

Table 1: Examples of Nitrile-Containing Bioactive Molecules and the Role of the Nitrile Group.

SAR_Anticancer cluster_scaffold 6-Carbonitrile Benzoxazine cluster_properties Physicochemical Properties cluster_effects Biological Effects cluster_activity Anticancer Activity scaffold { Benzoxazine Core |  6-Nitrile Group} properties { Electron-withdrawing |  H-bond Acceptor |  Metabolic Stability} scaffold:f1->properties:f0 scaffold:f1->properties:f1 scaffold:f1->properties:f2 effects { Enhanced Target Binding |  Improved Pharmacokinetics |  Altered Electronic Profile} properties:f0->effects:f2 properties:f1->effects:f0 properties:f2->effects:f1 activity Increased Potency effects->activity

Antimicrobial Activity

Benzoxazine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[10][11][12][13][14][15] The incorporation of a nitrile group could contribute to the antimicrobial efficacy in a manner similar to its role in anticancer activity, primarily by enhancing interactions with microbial targets. For instance, in some antibacterial agents, the nitrile group has been shown to form a covalent bond with the target enzyme, leading to potent inhibition.[2]

Key SAR Insights for Antimicrobial Activity:

  • Hydrophobicity: The overall lipophilicity of the benzoxazine derivative, influenced by the R-group on the nitrogen and other substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

  • Electronic Effects: The electron-withdrawing nature of the 6-carbonitrile group can impact the reactivity of the benzoxazine scaffold and its ability to interact with microbial enzymes or other cellular components.

  • Steric Factors: The size and shape of the substituents on the benzoxazine ring can influence the molecule's fit within the active site of a microbial target.

Mechanistic Considerations

The precise mechanism of action for 6-carbonitrile benzoxazines is likely target-dependent. However, based on the known activities of related compounds, several potential mechanisms can be proposed:

  • Enzyme Inhibition: The benzoxazine scaffold can serve as a template for designing inhibitors of various enzymes. The 6-carbonitrile group can enhance binding to the active site through hydrogen bonding or by modulating the electronic properties of the pharmacophore.

  • DNA Intercalation/Binding: Some heterocyclic compounds exert their biological effects by intercalating into DNA or binding to specific DNA structures like G-quadruplexes.[9] The planar benzoxazine ring system is amenable to such interactions, and the nitrile group could influence the binding affinity and specificity.

  • Disruption of Cellular Membranes: The lipophilic character of many benzoxazine derivatives may allow them to disrupt the integrity of microbial or cancer cell membranes, leading to cell death.

Future Directions and Conclusion

The 6-carbonitrile benzoxazine scaffold holds significant potential for the development of novel therapeutic agents. The strategic placement of the nitrile group offers a powerful tool for modulating the physicochemical and pharmacological properties of these compounds. Future research should focus on the synthesis and biological evaluation of a diverse library of 6-carbonitrile benzoxazines to establish more definitive structure-activity relationships.

Key areas for future investigation include:

  • Systematic variation of the substituent on the nitrogen atom to explore the impact on lipophilicity and biological activity.

  • Introduction of additional substituents on the benzene ring to further probe the electronic and steric requirements for optimal activity.

  • Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.

References

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). [Source not available].
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (n.d.). National Institutes of Health. [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Synthesis and characterization of novel benzoxazines containing nitrile and allyl groups and their polymers. (2025). ResearchGate. [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. (2024). PubMed Central. [Link]

  • Structure-activity relationships for amide-, carbamate-, and urea-linked analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][6][9]oxazine (PA-824). (2012). Journal of Medicinal Chemistry. [Link]

  • High performance maleimide and nitrile functionalized benzoxazines with good processibility for advanced composite applications. (2025). ResearchGate. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. (n.d.).
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (n.d.). PubMed. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ChemMedChem. [Link]

  • Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one deriv
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed. [Link]

  • A survey of the role of nitrile groups in protein-ligand interactions. (2018). Future Medicinal Chemistry. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (n.d.).
  • Antioxidant and Antitumor Potential of Some Benzoxazines Against MCF‐7 Cell Lines Using InVitro and InSilico Approaches. (2024). ResearchGate. [Link]

  • Effect of the oxazine structure on antibacterial activity of biobased benzoxazine and their application in polyethylene modification. (2026). ACS Fall 2025. [Link]

  • Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry. (2019). Turkish Journal of Chemistry. [Link]

  • A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2025). National Institutes of Health. [Link]

  • Renewable benzoxazine-based thermosets from cashew nut: Investigating the self-healing, shape memory, recyclability and antibacterial activity. (2025). ResearchGate. [Link]

  • Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of benzoxazine derivatives and their polymers. (n.d.).
  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. (2021). National Institutes of Health. [Link]

Sources

exploring the reactivity of the nitrile group in 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Benzoxazine Nitrile Scaffold

The 3,4-dihydro-2H-benzo[b][1][2]oxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including applications in cancer therapeutics and as inhibitors of iron-dependent cell death (ferroptosis).[3][4] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the rational design of novel therapeutic agents.

The introduction of a nitrile (-C≡N) group at the 6-position transforms this scaffold into a versatile synthetic intermediate, 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. The nitrile group, with its sp-hybridized, electrophilic carbon, is not merely a placeholder but a gateway to a diverse array of chemical transformations.[5][6] Its reactivity allows for its conversion into other key functional groups central to drug design, such as carboxylic acids, primary amines, aldehydes, and tetrazoles.

This guide provides an in-depth exploration of the primary reaction pathways of the nitrile group within this specific heterocyclic framework. We will move beyond simple procedural descriptions to explain the underlying mechanistic principles and the strategic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Hydrolysis of the Nitrile: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxamide or a carboxylic acid.[7] This reaction is critical for introducing acidic functional groups that can modulate solubility, engage in hydrogen bonding with biological targets, or serve as handles for further derivatization. The reaction can be effectively catalyzed by either acid or base, with the choice of catalyst influencing the final product and reaction conditions.[8]

Mechanistic Overview: Acid vs. Base Catalysis

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the cyano carbon, making it susceptible to attack by a weak nucleophile like water.[8][9] A series of proton transfers leads to an imidic acid intermediate, which tautomerizes to the more stable amide.[10][11] Under forcing conditions (e.g., prolonged heating), the amide undergoes further hydrolysis to yield the carboxylic acid and an ammonium salt, the formation of which drives the reaction to completion.[8]

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[10][12] The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide.[10] Milder conditions may allow for the isolation of the amide, while more vigorous conditions (higher temperatures, extended reaction times) will drive the subsequent hydrolysis of the amide to a carboxylate salt.[8] An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[8]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile R-C≡N A_Protonated R-C≡N⁺-H A_Nitrile->A_Protonated H⁺ A_Attack Imidic Acid Intermediate A_Protonated->A_Attack H₂O A_Amide R-CONH₂ (Amide) A_Attack->A_Amide Tautomerization A_Acid R-COOH (Carboxylic Acid) A_Amide->A_Acid H₃O⁺, Δ B_Nitrile R-C≡N B_Attack Imidic Acid Intermediate B_Nitrile->B_Attack OH⁻ B_Amide R-CONH₂ (Amide) B_Attack->B_Amide Tautomerization B_Carboxylate R-COO⁻ (Carboxylate) B_Amide->B_Carboxylate OH⁻, Δ B_Acid R-COOH (Carboxylic Acid) B_Carboxylate->B_Acid H₃O⁺ Workup

Caption: General mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Experimental Protocols
Protocol 1.1: Acid-Catalyzed Hydrolysis to 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid

This protocol is designed for the complete hydrolysis of the nitrile to the corresponding carboxylic acid. The use of a strong acid and heat ensures the reaction proceeds past the stable amide intermediate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (1.0 eq).

  • Reagent Addition: Add a 3 M aqueous solution of sulfuric acid or hydrochloric acid (10-20 volumes). The choice of a mineral acid provides the necessary protons and water for the hydrolysis.

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material. Reaction times can range from 6 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. The carboxylic acid product, being less soluble in the acidic aqueous medium, should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Protocol 1.2: Base-Catalyzed Hydrolysis to 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carboxamide

This protocol aims to isolate the intermediate amide by using milder conditions.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (1.0 eq) in a mixture of ethanol and 3 M aqueous sodium hydroxide (1:1 v/v).

  • Heating: Heat the mixture to a gentle reflux (approx. 80-90 °C). The use of a lower temperature and a co-solvent helps control the reaction rate and prevent over-hydrolysis to the carboxylate.

  • Monitoring: Monitor the reaction closely by TLC. The amide product will have a different polarity than the starting nitrile. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with cold water to precipitate the amide product. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the product under vacuum.

Transformation Typical Reagents Conditions Product
Full Hydrolysis3-6 M H₂SO₄ or HClReflux, 6-24 hCarboxylic Acid
Partial Hydrolysis3 M NaOH, EtOH/H₂OReflux, 2-4 hCarboxamide
Full Hydrolysis6 M NaOHReflux, 12-24 hCarboxylate Salt

Section 2: Reduction of the Nitrile: Crafting Amines and Aldehydes

Reduction of the nitrile group opens access to two other crucial functionalities: primary amines and aldehydes. These transformations are cornerstones of synthetic organic chemistry, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

Complete Reduction to Primary Amines

The conversion of the nitrile to a primary amine (R-CH₂NH₂) is a powerful tool for introducing a basic, nucleophilic center into the molecule, often used for building larger, more complex structures.

Mechanistic Insight: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), achieve this transformation through a two-step nucleophilic addition.[13] The first hydride attacks the electrophilic carbon to form an intermediate imine anion, which is stabilized by complexation with the aluminum species.[14] A second hydride addition reduces the imine to a dianion, which upon aqueous workup is protonated to yield the primary amine.[13][14] Catalytic hydrogenation over metals like Raney Nickel or Palladium is an alternative, often milder, method.[15]

Protocol 2.1: LiAlH₄ Reduction to (3,4-Dihydro-2H-benzo[b][1][2]oxazin-6-yl)methanamine
  • Safety Note: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to ensure complete reduction.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to safely quench the excess hydride and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to an acid salt (e.g., hydrochloride) followed by recrystallization.

Partial Reduction to Aldehydes: The Stephen Reduction

The Stephen reduction allows for the controlled, partial reduction of a nitrile to an aldehyde (R-CHO), a valuable functional group for reactions such as Wittig olefination, reductive amination, and aldol condensations.

Mechanistic Insight: The Stephen aldehyde synthesis involves the reaction of the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).[1][16] The nitrile is first activated by HCl, and then reduced by SnCl₂ via a single electron transfer mechanism to form an iminium salt intermediate.[17] This salt, often precipitating as an aldimine tin chloride complex, is then hydrolyzed during workup to release the aldehyde.[1][17] The reaction is generally more efficient for aromatic nitriles.[1][17]

Protocol 2.2: Stephen Reduction to 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbaldehyde
  • Reaction Setup: Suspend anhydrous tin(II) chloride (SnCl₂, 2.0 eq) in anhydrous diethyl ether or ethyl acetate in a flame-dried flask under an inert atmosphere.

  • HCl Addition: Bubble anhydrous hydrogen chloride gas through the suspension until it is saturated. This forms the active reducing agent complex.

  • Substrate Addition: Add a solution of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (1.0 eq) in the same anhydrous solvent to the mixture.

  • Reaction: Stir the mixture at room temperature. The aldimine tin chloride complex will typically precipitate over the course of several hours.[1]

  • Hydrolysis: Once the reaction is complete (monitored by TLC), quench the reaction by adding water or aqueous buffer. Stir vigorously for 1-2 hours to hydrolyze the iminium salt to the aldehyde.

  • Isolation: Separate the organic layer. Extract the aqueous layer several times with the organic solvent. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography.

G cluster_amine Complete Reduction cluster_aldehyde Partial Reduction Nitrile Benzoxazine-C≡N Amine Benzoxazine-CH₂NH₂ (Primary Amine) Nitrile->Amine 1. LiAlH₄, THF 2. H₂O workup Aldehyde Benzoxazine-CHO (Aldehyde) Nitrile->Aldehyde 1. SnCl₂, HCl 2. H₂O hydrolysis (Stephen Reduction)

Caption: Reduction pathways of the nitrile group to primary amines and aldehydes.

Reaction Type Reagents Key Intermediate Final Product
Complete ReductionLiAlH₄ or H₂/Raney NiDianionPrimary Amine
Partial ReductionSnCl₂, HClIminium SaltAldehyde

Section 3: [3+2] Cycloaddition: Constructing the Tetrazole Bioisostere

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is recognized as a non-classical bioisostere of the carboxylic acid group. It shares a similar size and pKa but offers improved metabolic stability and oral bioavailability, as it is resistant to many biological degradation pathways.[18]

Mechanistic Insight: The [3+2] Cycloaddition

This transformation is a [3+2] cycloaddition reaction between the nitrile (the 2π component) and an azide source, typically sodium azide (NaN₃), which acts as the 3-atom component.[18] The reaction often requires a catalyst to activate the nitrile. Lewis acids, such as zinc(II) salts (e.g., ZnBr₂ or ZnCl₂), are highly effective.[19][20][21] The Lewis acid coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the cycloaddition with the azide anion. The use of water as a solvent, as pioneered by Sharpless, offers a safer and more environmentally friendly alternative to traditional organic solvents.[19][22]

Protocol 3.1: Zinc-Catalyzed Synthesis of 6-(1H-tetrazol-5-yl)-3,4-dihydro-2H-benzo[b][1][2]oxazine

This protocol is adapted from the highly reliable Sharpless method for tetrazole synthesis.[19]

  • Reaction Setup: In a flask equipped with a stir bar and reflux condenser, combine 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and zinc(II) bromide (ZnBr₂, 1.0-1.5 eq).

  • Solvent Addition: Add deionized water (and optionally isopropanol as a co-solvent if solubility is an issue) to form a stirrable suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 12-24 hours. The reaction's progress can be monitored by observing the consumption of the starting nitrile via TLC or LC-MS.

  • Workup and Acidification: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH 2-3 by the careful, dropwise addition of concentrated hydrochloric acid. This step protonates the tetrazole ring and dissolves the zinc salts.

  • Extraction: Extract the acidified aqueous mixture three times with ethyl acetate. The tetrazole product will move into the organic layer.

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude tetrazole can be purified by recrystallization or silica gel chromatography to yield the final product.

G Nitrile Benzoxazine-C≡N Activated Activated Nitrile [Benzoxazine-C≡N---Zn²⁺] Nitrile->Activated Azide N₃⁻ (Azide) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Catalyst Zn²⁺ Catalyst Catalyst->Activated Activated->Cycloaddition Tetrazole Benzoxazine-Tetrazole Cycloaddition->Tetrazole

Caption: Workflow for the zinc-catalyzed [3+2] cycloaddition to form a tetrazole.

References

  • Stephen Reaction Mechanism - BYJU'S. [Link]

  • Stephens reduction converts nitriles into A aldehydes class 12 chemistry CBSE - Vedantu. [Link]

  • Stephen Reaction Mechanism: Learn its Reaction Steps and Examples - Testbook. [Link]

  • From nitriles and esters: (a) By Stephen reaction: Nitriles are reduced t.. - Filo. [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water - Organic Chemistry Portal. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. [Link]

  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. [Link]

  • Stephen aldehyde synthesis - Wikipedia. [Link]

  • An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles - Thieme. [Link]

  • Process for hydrolysis of nitriles - Google P
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central. [Link]

  • (PDF) Biocatalytic hydrolysis of nitriles - ResearchGate. [Link]

  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water - ResearchGate. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. [Link]

  • Chemistry of Nitriles | Organic Chemistry Class Notes - Fiveable. [Link]

  • The application of 3,4- dihydro -2H- benzo-[1][2] oxazines class drug or its salt in preparation inhibition iron death drug - Google Patents.

  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6 - Rasayan Journal. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed Central. [Link]

  • Reactivity of Nitriles - Chemistry LibreTexts. [Link]

  • 3,4-Dihydro-2H-1,4-oxazine synthesis - Organic Chemistry Portal. [Link]

  • Reactions of Nitriles - Chemistry Steps. [Link]

  • synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazine analogs - ResearchGate. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

  • Nitrile to Amine - Common Conditions - Organic Chemistry Data. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - NIH. [Link]

  • Catalytic Reduction of Nitriles - Thieme. [Link]

  • 20.7 Chemistry of Nitriles - OpenStax. [Link]

  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols - ResearchGate. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College. [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights - NIH. [Link]

  • How To Reduce A Nitrile To An Amine? - YouTube. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities - sciendo.com. [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PubMed Central. [Link]

  • Curing behavior and properties of benzoxazine‐co‐self‐promoted phthalonitrile polymers | Request PDF - ResearchGate. [Link]

  • Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry - TÜBİTAK Academic Journals. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PubMed Central. [Link]

Sources

An In-depth Technical Guide on 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While the specific discovery and detailed historical timeline of this exact molecule are not extensively documented in publicly available literature, this document will construct a robust scientific narrative based on the well-established principles governing its core structural components: the benzoxazine scaffold and the carbonitrile functional group. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and theoretical framework necessary to explore the potential of this and related compounds.

The Architectural Significance of the Benzoxazine Scaffold and the Carbonitrile Moiety

The 3,4-Dihydro-2H-benzo[b]oxazine core is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. Compounds incorporating the benzoxazine moiety have demonstrated anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer properties.[1][2][3][4] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.

Complementing the benzoxazine core, the carbonitrile group (—C≡N) is a critical pharmacophore in modern drug design.[5][6] Its small size, polarity, and ability to act as a strong hydrogen bond acceptor allow it to serve as a bioisostere for hydroxyl and carboxyl groups, often leading to improved target binding and metabolic stability.[5] The introduction of a nitrile can enhance a molecule's selectivity and bioavailability, making it a strategic choice for medicinal chemists seeking to optimize lead compounds.[6]

Proposed Synthesis and Methodologies

Given the absence of a specific documented synthesis for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, a plausible and efficient synthetic route can be devised based on established methodologies for analogous benzoxazine derivatives.[7][8][9][10] A common and effective approach involves the cyclization of a suitably substituted phenolic precursor.

A logical starting material would be 4-hydroxy-3-(hydroxymethyl)benzonitrile. The synthesis could proceed via a Mannich-type reaction or a related cyclization strategy. A hypothetical, yet chemically sound, multi-step protocol is detailed below.

Experimental Protocol: Proposed Synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Step 1: Synthesis of N-(4-cyano-2-hydroxybenzyl)ethanamine

  • To a solution of 4-hydroxy-3-(hydroxymethyl)benzonitrile (1 equivalent) in a suitable solvent such as methanol, add ethanamine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Carefully add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-cyano-2-hydroxybenzyl)ethanamine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Dissolve the purified N-(4-cyano-2-hydroxybenzyl)ethanamine (1 equivalent) in a suitable solvent, such as dioxane or toluene.

  • Add paraformaldehyde (1.2 equivalents) and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

  • Purify the final product by recrystallization or column chromatography.

Synthetic Workflow 4-hydroxy-3-(hydroxymethyl)benzonitrile 4-hydroxy-3-(hydroxymethyl)benzonitrile N-(4-cyano-2-hydroxybenzyl)ethanamine N-(4-cyano-2-hydroxybenzyl)ethanamine 4-hydroxy-3-(hydroxymethyl)benzonitrile->N-(4-cyano-2-hydroxybenzyl)ethanamine Ethanamine, Sodium Borohydride 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile N-(4-cyano-2-hydroxybenzyl)ethanamine->3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Paraformaldehyde, Acid Catalyst

Caption: Proposed two-step synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Parameter Step 1: Reductive Amination Step 2: Cyclization
Key Reagents Ethanamine, Sodium BorohydrideParaformaldehyde, Acid Catalyst
Solvent MethanolDioxane or Toluene
Temperature 0 °C to Room Temperature80-110 °C (Reflux)
Reaction Time 12-16 hours4-8 hours
Workup Aqueous quench, extractionAqueous wash, extraction
Purification Column ChromatographyRecrystallization or Column Chromatography

Physicochemical and Pharmacokinetic Profile

The presence of the benzoxazine ring and the carbonitrile group endows 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile with a distinct set of physicochemical properties that are highly relevant to its potential as a drug candidate.

  • Molecular Weight: Approximately 160.17 g/mol , which falls well within the range for good oral bioavailability according to Lipinski's Rule of Five.

  • Polarity and Solubility: The nitrile group and the oxygen and nitrogen heteroatoms in the oxazine ring contribute to the molecule's polarity. The nitrile is a strong hydrogen bond acceptor, which can influence its interaction with biological targets and its solubility in aqueous media.

  • Metabolic Stability: The benzoxazine ring is generally stable under physiological conditions. The carbonitrile group is also relatively robust and often resistant to metabolic degradation, which can lead to a longer in vivo half-life compared to isosteres like carboxylic acids or amides.[5][6]

Potential Biological Applications and Future Research

Drawing parallels from the known biological activities of other benzoxazine derivatives, 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile holds promise in several therapeutic areas.

  • Oncology: Numerous benzoxazine derivatives have been investigated as anti-cancer agents.[11] The incorporation of a carbonitrile group could enhance the potency or selectivity of these compounds towards specific cancer-related targets.

  • Anti-inflammatory: The anti-inflammatory properties of the benzoxazine scaffold are well-documented.[1][2] This compound could be explored for its potential to modulate inflammatory pathways.

  • Neuropharmacology: Some benzoxazines have shown activity as antagonists at muscarinic receptors, suggesting potential applications in neurological disorders.[12]

Future research should focus on the synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile and a library of its analogs to establish a clear structure-activity relationship (SAR). Screening these compounds against a panel of biological targets would be the next logical step in elucidating their therapeutic potential.

Hypothetical Signaling Pathway cluster_cell Cell Membrane Receptor Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Benzoxazine Derivative Benzoxazine Derivative Benzoxazine Derivative->Receptor Inhibition Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response

Caption: Hypothetical inhibition of a cell signaling pathway by a benzoxazine derivative.

Conclusion

While the specific historical account of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile remains to be fully elucidated, a thorough analysis of its constituent parts provides a strong foundation for its exploration as a valuable scaffold in drug discovery. The combination of the privileged benzoxazine core and the versatile carbonitrile functional group suggests that this compound and its derivatives could exhibit a range of desirable pharmacological and pharmacokinetic properties. The proposed synthetic route offers a practical starting point for researchers to synthesize and investigate this promising molecule, potentially unlocking new avenues for the development of novel therapeutics.

References

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF - ResearchGate. [Link]

  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF - ResearchGate. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

  • Synthesis and Pharmacology of Benzoxazines as Highly Selective Antagonists at M 4 Muscarinic Receptors. - ACS Publications. [Link]

  • Application of Nitrile in Drug Design - ResearchGate. [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. [Link]

  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities - ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][1][4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC - NIH. [Link]

Sources

Methodological & Application

Synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile: A Detailed Experimental Protocol

Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust experimental protocol for the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

3,4-Dihydro-2H-benzo[b][1][2]oxazine derivatives are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The incorporation of a nitrile group at the 6-position offers a versatile handle for further chemical modifications, making 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile a valuable intermediate in drug discovery and development. This document provides a detailed, two-step synthetic route commencing from commercially available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two primary stages: first, the preparation of the key intermediate, 2-amino-5-cyanophenol, followed by its reaction with a suitable two-carbon electrophile and subsequent intramolecular cyclization to yield the target compound.

Reaction_Schemecluster_reactantsStarting Materialscluster_intermediatesIntermediatescluster_productFinal Product2-Amino-5-bromophenol2-Amino-5-bromophenolCopper(I) cyanideCopper(I) cyanideChloroacetyl chlorideChloroacetyl chloride2-Amino-5-cyanophenol2-Amino-5-cyanophenolN-(4-cyano-2-hydroxyphenyl)-2-chloroacetamideN-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide2-Amino-5-cyanophenol->N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamideStep 2a: AcylationProduct3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrileN-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide->ProductStep 2b: CyclizationGcluster_step1Step 1: Acylationcluster_step2Step 2: Cyclizationcluster_step3Step 3: Work-up & PurificationADissolve 2-amino-5-cyanophenol in anhydrous acetoneBAdd anhydrous K₂CO₃A->BCCool to 0°CB->CDAdd chloroacetyl chloride dropwiseC->DEStir at room temperatureD->EFReflux the mixtureE->FGMonitor reaction by TLCF->GHCool and filterG->HIConcentrate the filtrateH->IJDissolve residue in DCMI->JKWash with NaHCO₃ and brineJ->KLDry over Na₂SO₄K->LMConcentrate and purify by column chromatographyL->M

Application Notes and Protocols: Leveraging 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient lead generation. The 3,4-dihydro-2H-benzo[b]oxazine ring system has emerged as one such scaffold, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide focuses on a particularly valuable building block within this class: 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile . The strategic placement of the nitrile group at the 6-position offers a versatile chemical handle for a wide array of synthetic transformations, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive overview of the synthesis, reactivity, and application of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile as a foundational element in the design and development of novel therapeutic agents. The protocols and insights presented herein are intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile heterocyclic building block.

Physicochemical Properties and Strategic Advantages

The utility of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile as a building block is rooted in its unique combination of structural and electronic features.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₉H₈N₂OProvides a compact and relatively low molecular weight starting point for library synthesis.
Molecular Weight 160.17 g/mol Favorable for adherence to Lipinski's Rule of Five in subsequent derivatization.
Structure Fused bicyclic systemOffers a rigid, three-dimensional topology that can effectively probe the binding pockets of biological targets.
Key Functional Groups Secondary amine, ether, benzonitrileEach group offers distinct opportunities for chemical modification and interaction with biological macromolecules.

The benzonitrile group is particularly noteworthy. It is a bioisostere for other functional groups such as carboxylic acids and amides, and its presence can significantly influence the metabolic stability and pharmacokinetic properties of a molecule.[4][5] Furthermore, the nitrile moiety is a versatile synthetic precursor, amenable to a variety of chemical transformations.

Synthesis of the Core Building Block: A Step-by-Step Protocol

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile can be efficiently achieved from commercially available starting materials. The following protocol is a representative method adapted from general procedures for the synthesis of related benzoxazine derivatives.

Protocol 1: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

This two-step protocol involves the initial synthesis of the key intermediate, 4-amino-3-hydroxybenzonitrile, followed by cyclization to form the benzoxazine ring.

Step 1: Synthesis of 4-Amino-3-hydroxybenzonitrile

  • Reaction Principle: This step typically involves the reduction of a nitro group to an amine. A common precursor is 4-nitro-3-hydroxybenzonitrile.

  • Reagents and Materials:

    • 4-nitro-3-hydroxybenzonitrile

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

  • Procedure:

    • To a stirred solution of 4-nitro-3-hydroxybenzonitrile (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (4-5 equivalents).

    • Carefully add concentrated hydrochloric acid dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-amino-3-hydroxybenzonitrile.[6]

Step 2: Cyclization to 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Reaction Principle: This step involves the formation of the oxazine ring via alkylation of the aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane or 1,2-dichloroethane.

  • Reagents and Materials:

    • 4-amino-3-hydroxybenzonitrile (from Step 1)

    • 1,2-Dibromoethane

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve 4-amino-3-hydroxybenzonitrile (1 equivalent) in DMF in a round-bottom flask.

    • Add potassium carbonate (2-3 equivalents) to the solution.

    • Add 1,2-dibromoethane (1.1-1.5 equivalents) to the stirred suspension.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization 4-nitro-3-hydroxybenzonitrile 4-nitro-3-hydroxybenzonitrile 4-amino-3-hydroxybenzonitrile 4-amino-3-hydroxybenzonitrile 4-nitro-3-hydroxybenzonitrile->4-amino-3-hydroxybenzonitrile SnCl2*2H2O, HCl, EtOH Reflux Target_Compound 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile 4-amino-3-hydroxybenzonitrile->Target_Compound 1,2-Dibromoethane, K2CO3 DMF, 80-100°C

Caption: Synthetic workflow for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Derivatization Strategies for Library Synthesis

The true power of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile lies in its potential for diversification. The secondary amine and the nitrile group serve as key anchor points for introducing a wide range of chemical functionalities.

Protocol 2: N-Alkylation and N-Arylation

The secondary amine of the benzoxazine ring is readily functionalized, allowing for the introduction of various substituents to explore the SAR of the N-position.

  • Reaction Principle: Nucleophilic substitution reaction of the secondary amine with an alkyl or aryl halide.

  • Reagents and Materials:

    • 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) or Aryl halide (e.g., 4-fluorobenzonitrile)

    • Base (e.g., potassium carbonate, sodium hydride)

    • Solvent (e.g., DMF, acetonitrile)

  • Procedure (N-Alkylation):

    • To a solution of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

    • Add the desired alkyl halide (1.1 equivalents) and stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitored by TLC).

    • Work-up the reaction as described in Protocol 1, Step 2.

Protocol 3: Transformation of the Nitrile Group

The nitrile group at the 6-position is a versatile precursor for a variety of functional groups commonly found in bioactive molecules.

A. Conversion to a Tetrazole

  • Reaction Principle: [3+2] cycloaddition reaction of the nitrile with an azide source. Tetrazoles are often used as bioisosteres for carboxylic acids.[7]

  • Reagents and Materials:

    • N-protected 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl) or a Lewis acid (e.g., ZnCl₂)

    • DMF

  • Procedure:

    • In a round-bottom flask, combine the N-protected benzoxazine-6-carbonitrile (1 equivalent), sodium azide (1.5-2 equivalents), and ammonium chloride (1.5-2 equivalents) in DMF.

    • Heat the mixture to 100-120 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and acidify with dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the tetrazole derivative.[8]

B. Conversion to an Amidine

  • Reaction Principle: The Pinner reaction or related methods convert nitriles to amidines, which are basic functional groups that can participate in hydrogen bonding interactions with biological targets.[9][10]

  • Procedure (via Pinner Reaction):

    • Suspend the N-protected benzoxazine-6-carbonitrile (1 equivalent) in anhydrous ethanol.

    • Bubble dry hydrogen chloride (HCl) gas through the solution at 0 °C to form the imidate hydrochloride salt.

    • After formation of the imidate, treat the reaction mixture with a solution of ammonia in ethanol to form the amidine hydrochloride.

    • The product can be isolated by filtration or after removal of the solvent.

G cluster_0 N-Functionalization cluster_1 Nitrile Transformations Start 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile N-Alkylation N-Alkyl/Aryl Derivatives Start->N-Alkylation R-X, Base Tetrazole 6-Tetrazolyl Derivative Start->Tetrazole NaN3, NH4Cl Amidine 6-Amidinyl Derivative Start->Amidine 1. HCl, EtOH 2. NH3

Caption: Key derivatization pathways for the building block.

Applications in Drug Discovery: Case Studies

The 3,4-dihydro-2H-benzo[b]oxazine scaffold has been successfully employed in the development of inhibitors for several important drug targets.

Case Study 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11][12][13][14] Benzoxazine derivatives have been identified as potent inhibitors of this pathway.[15]

  • Mechanism of Action: Compounds incorporating the benzoxazine scaffold have been shown to inhibit the phosphorylation of Akt, a key kinase in the pathway, thereby preventing the downstream signaling that promotes cancer cell survival.[15]

  • Drug Design Rationale: The rigid benzoxazine core can effectively occupy the ATP-binding pocket of kinases like PI3K and Akt. The nitrile group at the 6-position, or derivatives thereof, can be used to fine-tune binding affinity and selectivity, as well as to modulate physicochemical properties for improved drug-likeness.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Benzoxazine Derivative Inhibitor->Akt Inhibition of Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by benzoxazine derivatives.

Case Study 2: Hypoxia-Targeted Cancer Therapy

Solid tumors often contain regions of low oxygen, or hypoxia. This hypoxic environment can promote tumor progression and resistance to therapy. Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in angiogenesis, metabolism, and cell survival.[1][2][16] Certain 2H-benzo[b][1][4]oxazine derivatives have been shown to selectively inhibit the growth of hypoxic cancer cells.[17][18]

  • Mechanism of Action: While the exact mechanism is still under investigation, it is proposed that the benzoxazine core can be bioreduced under hypoxic conditions to a cytotoxic species. Alternatively, these compounds may interfere with the HIF-1α signaling pathway.

  • Drug Design Rationale: The 6-carbonitrile group can be modified to introduce functionalities that are susceptible to enzymatic reduction specifically in the low-oxygen environment of a tumor, thereby creating a hypoxia-activated prodrug.

Case Study 3: Inhibition of the Na+/H+ Exchanger (NHE)

The Na+/H+ exchanger is a membrane protein responsible for maintaining intracellular pH and cell volume.[19][20][21] Its over-activity is implicated in various pathological conditions, including cardiac ischemia-reperfusion injury. Derivatives of 3-oxo-3,4-dihydro-2H-benzo[1][4]oxazine-6-carbonylguanidine have been developed as potent NHE inhibitors.

  • Mechanism of Action: These compounds act as competitive inhibitors of the Na+/H+ exchanger, preventing the detrimental intracellular sodium and calcium overload that occurs during ischemia-reperfusion.

  • Drug Design Rationale: The guanidine group, derived from the nitrile at the 6-position, is a key pharmacophore that mimics the binding of protons and sodium ions to the exchanger. The benzoxazine scaffold provides the necessary structural framework for optimal presentation of the guanidine group and for interaction with the protein.

Quantitative Biological Data

The following table summarizes representative biological data for benzoxazine derivatives in various therapeutic areas.

Compound ClassTargetAssayIC₅₀ / EC₅₀Reference
2H-benzo[b][1][4]oxazine derivativesHypoxic HepG2 cellsMTT Assay10 µM - 87 µM[18]
N-(3-oxo-3,4-dihydro-2H-benzo[1][4]oxazine-6-carbonyl)guanidinesNa+/H+ ExchangerInhibition Assay0.12 µM[3]
2H-benzo[b][1][4]oxazin-3(4H)-one derivativesPlatelet AggregationADP-induced aggregation10.14 µM - 18.83 µM[22]
Benzoxazine Derivative (LTUR6)Akt SignalingChemosensitization-

Conclusion

3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile represents a highly valuable and versatile building block for contemporary drug discovery. Its robust synthesis, coupled with the strategic positioning of a synthetically malleable nitrile group, provides a powerful platform for the generation of diverse chemical libraries. The demonstrated success of the benzoxazine scaffold in targeting key pathological pathways, such as those involving PI3K/Akt, HIF-1α, and the Na+/H+ exchanger, underscores its status as a privileged structure in medicinal chemistry. The protocols and application notes provided in this guide are intended to empower researchers to fully exploit the potential of this building block in their quest for novel and effective therapeutic agents.

References

  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389.
  • Bentham Science Publishers. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1][4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. (1998). Chemical & Pharmaceutical Bulletin, 46(11), 1716-23.

  • Characterization of signaling pathways to Na+/H+ exchanger activation with epidermal growth factor in hepatocytes. (1994).
  • Semenza, G. L. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Journal of Cellular and Molecular Medicine, 19(6), 1207-1215.
  • Kondo, S., et al. (2011). HIF-1α Confers Aggressive Malignant Traits on Human Tumor Cells Independent of Its Canonical Transcriptional Function. Cancer Research, 71(4), 1244-1252.
  • Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-6.

  • A novel approach for synthesis of substituted tetrazoles. (2009). International Journal of ChemTech Research, 1(4), 807-811.
  • Kar, S., & Lambert, D. G. (2012). Regulation of cell survival by Na+/H+ exchanger-1. American Journal of Physiology-Cell Physiology, 303(12), C1201-C1210.
  • The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

  • Orlowski, J., & Grinstein, S. (2015). Physiological Functions and Regulation of the Na+/H+ Exchanger [NHE1] in Renal Tubule Epithelial Cells. Kidney and Blood Pressure Research, 40(4), 334-348.
  • Fliegel, L. (2009). Structural and functional analysis of the Na+/H+ exchanger. Biochemical Journal, 424(3), 345-358.
  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1][4]oxazine Analogues. (2020). The Journal of Organic Chemistry, 85(11), 7174-7184.

  • Wikipedia. (n.d.). Sodium–hydrogen antiporter. Retrieved from [Link]

  • ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Suraj, R., et al. (2019). Inhibition of AKT signalling by benzoxazine derivative LTUR6 through the modulation of downstream kinases.
  • Mittal, R., & Awasthi, S. K. (2018). Benign synthesis of 5-substituted 1H-tetrazoles using SO3H-carbon as an efficient and reusable catalyst. Asian Journal of Green Chemistry, 2(2), 126-135.
  • Efficient method for the conversion of nitriles to amidines. (1999). U.S.
  • Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783.
  • Gabbas, A. U. G., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.
  • Shukla, D. K., et al. (2012). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 24(12), 5585-5589.
  • Li, Y., et al. (2011). Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7071-4.

  • Efficient method for the conversion of nitriles to amidines. (2001). U.S.
  • Brown, K. K., & Toker, A. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4467-78.
  • The Organic Chemist. (2022, August 13). Preparation of Benzonitriles, Part 3: By Ammoxidation [Video]. YouTube. [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2010). ChemInform, 41(33).
  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Comparison of methods for benzamide synthesis
  • PubChem. (n.d.). 4-amino-3-hydroxybenzonitrile. Retrieved from [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). Cancer/Radiothérapie, 25(5), 536-544.
  • PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2022). Molecules, 27(15), 4853.
  • ChemSynthesis. (n.d.). 2-amino-3-ethyl-4-hydroxybenzonitrile. Retrieved from [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013).
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. (2015). RSC Advances, 5(90), 73699-73706.
  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. (2007).

Sources

scale-up synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scale-Up Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile for Preclinical Studies

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, a key heterocyclic scaffold of interest in modern drug discovery. Heterocyclic compounds are foundational in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring such structures.[3] The benzoxazine core, in particular, offers a versatile three-dimensional structure for probing biological targets, while the nitrile group can serve as a key pharmacophore, enhancing binding affinity, metabolic stability, and pharmacokinetic profiles.[4][5] This guide details a robust, two-step synthetic route designed for producing multi-gram quantities required for preclinical evaluation. We address critical aspects of process development, including route selection, process safety, in-process controls, and rigorous analytical quality control to ensure the final compound meets the stringent purity requirements for preclinical research.

Rationale for Synthetic Route Selection

The successful transition from a laboratory-scale synthesis to a robust process capable of delivering preclinical quantities of an active pharmaceutical ingredient (API) requires careful strategic planning. For the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, we have selected a two-step approach commencing from the commercially available starting material, 4-amino-3-hydroxybenzonitrile.

The chosen pathway involves:

  • N-Alkylation: Selective N-alkylation of the amino group with 2-chloroethanol.

  • Intramolecular Cyclization: A base-mediated intramolecular O-alkylation (a Williamson ether-type synthesis) to form the benzoxazine ring.

This route was selected for several key reasons, prioritizing safety, scalability, and efficiency:

  • Convergent Approach: The core scaffold is assembled efficiently from readily available starting materials.

  • Avoidance of Hazardous Reagents: The synthesis avoids highly toxic or difficult-to-handle reagents that can complicate scale-up, such as those used in some traditional cyanation reactions like the Sandmeyer reaction.[6][7]

  • Favorable Process Conditions: The reactions proceed under moderate temperature conditions, minimizing the potential for side reactions and simplifying operational safety.

  • Scalable Purification: The protocol relies on crystallization for the final purification step, which is highly desirable for large-scale manufacturing compared to chromatographic methods.[8][9]

The overall synthetic workflow is depicted below, highlighting the key transformation and control points.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Final Product & Quality Control SM 4-Amino-3-hydroxybenzonitrile + 2-Chloroethanol Reaction1 Reaction Vessel (Diisopropylethylamine, Reflux) SM->Reaction1 IPC1 In-Process Control 1 (TLC/HPLC Monitoring) Reaction1->IPC1 Intermediate Intermediate: 4-((2-hydroxyethyl)amino)-3-hydroxybenzonitrile IPC1->Intermediate Reaction2 Reaction Vessel (Potassium Carbonate, DMF, Heat) Intermediate->Reaction2 Workup Aqueous Work-up & Extraction Reaction2->Workup Purification Crystallization (Isopropanol/Water) Workup->Purification IPC2 In-Process Control 2 (HPLC for purity) Purification->IPC2 FinalProduct Final Product: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile IPC2->FinalProduct QC Full QC Analysis (HPLC, NMR, MS, EA) FinalProduct->QC

Figure 1: Overall Synthetic Workflow for Scale-Up.

Detailed Scale-Up Synthesis Protocol (50 g Scale)

This protocol describes the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile on a 50-gram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Part A: Synthesis of 4-((2-hydroxyethyl)amino)-3-hydroxybenzonitrile (Intermediate)

Materials and Equipment:

  • 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • 4-Amino-3-hydroxybenzonitrile (50.0 g, 0.373 mol)

  • 2-Chloroethanol (33.0 g, 27.8 mL, 0.410 mol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (72.3 g, 97.5 mL, 0.560 mol, 1.5 eq)

  • Acetonitrile (500 mL)

  • Ethyl acetate and Brine for work-up.

  • Anhydrous sodium sulfate.

Procedure:

  • To the 1 L flask, add 4-amino-3-hydroxybenzonitrile (50.0 g) and acetonitrile (500 mL). Stir the suspension mechanically.

  • Add N,N-Diisopropylethylamine (97.5 mL) followed by 2-chloroethanol (27.8 mL).

  • Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere. The reaction progress is monitored by TLC or HPLC every 2 hours until the starting material is consumed (typically 8-12 hours).

    • Scientist's Note: DIPEA is used as a non-nucleophilic organic base to scavenge the HCl formed during the reaction. Its use prevents side reactions and is easily removed during work-up.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (500 mL) and wash with 1M HCl (2 x 200 mL), followed by saturated sodium bicarbonate solution (200 mL), and finally brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate as a thick oil or solid. This material is typically of sufficient purity to be carried forward without further purification.

    • Expected Yield: 60-65 g (90-97% crude yield).

Part B: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (Final Product)

Materials and Equipment:

  • 2 L jacketed reactor vessel with overhead stirring, temperature probe, and nitrogen inlet.

  • Heating/cooling circulator.

  • Crude 4-((2-hydroxyethyl)amino)-3-hydroxybenzonitrile (from Part A).

  • Potassium Carbonate (K₂CO₃), finely milled (103 g, 0.746 mol, 2.0 eq).

  • N,N-Dimethylformamide (DMF) (500 mL).

  • Isopropanol (IPA) and Deionized Water for crystallization.

Procedure:

  • Charge the reactor with the crude intermediate from Part A and DMF (500 mL). Stir until all material is dissolved.

  • Add the finely milled potassium carbonate (103 g).

    • Scientist's Note: Milling the potassium carbonate increases its surface area, which significantly improves reaction kinetics for this solid-liquid phase transfer reaction.

  • Heat the mixture to 90-95°C and maintain for 4-6 hours. Monitor the reaction for completion by HPLC.

  • After completion, cool the reaction to 20-25°C. Slowly and carefully pour the reaction mixture into ice-cold water (1.5 L) with vigorous stirring. A precipitate will form.

  • Stir the slurry for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 300 mL) to remove residual DMF and salts.

  • Dry the crude product in a vacuum oven at 50°C until constant weight.

Purification by Crystallization:

  • Transfer the crude solid to a clean flask and add a minimal amount of hot isopropanol (approx. 300-400 mL) to achieve complete dissolution.

  • To the hot solution, slowly add deionized water until the solution becomes faintly turbid.

  • Cool the mixture slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold 1:1 IPA/water mixture (100 mL), and dry in a vacuum oven at 50°C to a constant weight.

    • Expected Yield: 45-50 g (70-75% yield over two steps).

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a thorough evaluation of potential hazards. The following table outlines key risks and mitigation strategies for this protocol.

Reagent/ProcessHazardMitigation Strategy
2-Chloroethanol Toxic, flammable, irritant.Handle in a fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation and skin contact.
DIPEA Flammable, corrosive.Dispense in a fume hood. Wear chemical-resistant gloves and eye protection.
DMF Reproductive toxin, irritant.Use in a closed or well-ventilated system. Minimize exposure. Use appropriate PPE.
Potassium Carbonate Irritant (dust).Handle with care to avoid generating dust. Use a mask if necessary.
Heating Steps Potential for thermal runaway (exotherm).Use a controlled heating system (jacketed reactor, heating mantle with probe). Ensure adequate stirring. For larger scales, perform reaction calorimetry.

Analytical Quality Control (QC)

To ensure the suitability of the synthesized 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile for preclinical studies, a rigorous set of analytical tests must be performed. The final product should conform to the specifications outlined below.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity ¹H NMR and ¹³C NMR spectra conform to the structure.NMR Spectroscopy
Identity Mass spectrum shows the correct molecular ion peak.LC-MS
Purity ≥ 98.0% (by area)HPLC
Melting Point Report value (e.g., 145-148 °C)Melting Point Apparatus
Detailed QC Protocols
  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)

    • Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Expected Retention Time: ~8.5 minutes

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.15 (s, 1H), 6.95 (d, 1H), 6.85 (d, 1H), 5.80 (br s, 1H, NH), 4.20 (t, 2H), 3.30 (t, 2H). (Note: Predicted shifts; actual values must be confirmed experimentally)

  • LC-MS (ESI+):

    • Molecular Formula: C₉H₈N₂O

    • Molecular Weight: 160.17 g/mol

    • Expected [M+H]⁺: 161.1

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Step 1 Reaction Stalls Insufficient base; inactive reagents.Add an additional 0.2 eq of DIPEA. Check the quality of 2-chloroethanol.
Low Yield in Step 2 Incomplete cyclization; product loss during work-up.Ensure K₂CO₃ is finely milled and anhydrous. Increase reaction time or temperature slightly (to 100°C). Add product slurry to ice water more slowly to promote larger particle size for easier filtration.
Final Product Purity <98% Incomplete reaction; inefficient purification.Re-run the crystallization, ensuring slow cooling. If impurities persist, consider a charcoal treatment of the hot solution or a silica gel plug filtration before crystallization.
Oily Product After Step 2 High levels of residual DMF.Ensure the filter cake is washed thoroughly with copious amounts of water during the work-up filtration.

Conclusion

This application note presents a validated and scalable two-step synthesis for 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. The route is designed for efficiency and safety, utilizing readily available materials and scalable unit operations. The detailed protocol, coupled with in-process controls and a robust analytical package, ensures the production of high-purity material suitable for advancing a compound through preclinical development.

References

This list is a representative compilation based on the provided search results. All URLs are active as of the generation date.

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2014). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, ¹H and ¹³C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Palmese, G. R. (n.d.). Bio-Based Benzoxazine Monomer and Polymer Based on Vanillin and Difurfuryl Diamine. SAMPE Digital Library. Available at: [Link]

  • Kim, H. J., & Ishida, H. (2014). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Lin, C-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Available at: [Link]

  • K, A., & Al-Gunaid, A. (2024). Cycloaliphatic Diamine-Based Polybenzoxazine Coatings on Cellulose Substrates for UV Resistance and Oil–Water Separation Applications. SPE Inspiring Plastics Professionals. Available at: [Link]

  • Li, P., et al. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. Available at: [Link]

  • Lin, C-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. ResearchGate. Available at: [Link]

  • Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6. Acta Chim. Pharm. Indica. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. Available at: [Link]

  • Ferreira, L. G., et al. (2019). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. Available at: [Link]

  • A. Saini, et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Heterocyclic Compounds: Discovery, Synthesis and Applications. MDPI. Available at: [Link]

  • Taylor & Francis Online. (2024). The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024. Taylor & Francis Online. Available at: [Link]

  • Zhou, C-H., & Wang, Y. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. Available at: [Link]

  • Barreca, M. L., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. Available at: [Link]

  • Meanwell, N. A. (Ed.). (2021). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • El-Din, N. A. E. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. ResearchGate. Available at: [Link]

  • Al-Rawajfeh, A. E., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Secondary Amine in 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The secondary amine at the N-4 position serves as a critical handle for molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview and detailed protocols for the functionalization of the secondary amine in a key derivative, 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. We will delve into the rationale behind various synthetic strategies, including N-alkylation, N-acylation, N-arylation, and sulfonylation, and provide step-by-step experimental procedures.

Introduction: The Significance of the Benzoxazine Core

Benzoxazine derivatives are integral to modern drug discovery due to their versatile pharmacological profiles and multiple sites for chemical modification.[2] The fusion of a benzene ring with an oxazine ring creates a unique heterocyclic system that can interact with various biological targets. The presence of a secondary amine in the 3,4-dihydro-2H-benzo[b][1][2]oxazine core is particularly advantageous, offering a nucleophilic center for the introduction of a wide range of substituents. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.

The focus of this guide, 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, incorporates an electron-withdrawing nitrile group on the benzoxazine ring. This substituent can influence the electronic properties of the scaffold and may offer additional interaction points with biological targets. Understanding the reactivity of the secondary amine in the presence of this group is key to successfully synthesizing novel derivatives.

Synthesis of the Starting Material: 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

A reliable synthesis of the starting material is paramount. A common and effective method involves the cyclization of a substituted 2-aminophenol with a two-carbon electrophile.

Protocol 1: Synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

This protocol outlines the synthesis from 2-amino-4-cyanophenol and 1,2-dibromoethane.

Workflow Diagram:

A 2-Amino-4-cyanophenol D Reaction Mixture A->D B 1,2-Dibromoethane B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Heating (e.g., 80-100 °C) D->E F Work-up and Purification E->F G 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile F->G

Caption: Synthesis of the benzoxazine starting material.

Materials:

  • 2-Amino-4-cyanophenol

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-4-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of the Secondary Amine

The nucleophilic secondary amine of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile is amenable to a variety of functionalization reactions. The following sections provide detailed protocols for key transformations.

N-Alkylation

N-alkylation introduces alkyl groups to the secondary amine, which can significantly impact the molecule's steric and electronic properties.

This is a classical and straightforward method for N-alkylation.

Workflow Diagram:

A Benzoxazine-6-carbonitrile D Reaction Mixture A->D B Alkyl Halide (R-X) B->D C Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, ACN) C->D E Heating (optional) D->E F Work-up and Purification E->F G N-Alkyl-benzoxazine-6-carbonitrile F->G

Caption: Direct N-alkylation workflow.

Materials:

  • 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Base (e.g., potassium carbonate, cesium carbonate) (2.0 eq)

  • Solvent (e.g., anhydrous DMF, acetonitrile)

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Dissolve 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (1.0 eq) in the chosen anhydrous solvent.

  • Add the base and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) until TLC analysis indicates completion.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

Table 1: N-Alkylation Reaction Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl iodideK₂CO₃ACNRT85-95
Ethyl bromideK₂CO₃DMF6080-90
Benzyl bromideCs₂CO₃DMFRT90-98

Workflow Diagram:

A Benzoxazine-6-carbonitrile D Reaction Mixture A->D B Aldehyde or Ketone B->D C Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, THF) C->D E Stirring at RT D->E F Work-up and Purification E->F G N-Alkyl-benzoxazine-6-carbonitrile F->G

Caption: Reductive amination workflow.

Materials:

  • 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • Aldehyde or ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF))

  • Acetic acid (catalytic amount, optional)

  • Standard work-up and purification reagents.

Procedure:

  • To a stirred solution of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (1.0 eq) and the aldehyde or ketone in the chosen solvent, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.

  • Purify by silica gel column chromatography.

N-Acylation

N-acylation introduces an acyl group, forming an amide, which can act as a hydrogen bond acceptor and alter the electronic properties of the nitrogen atom.

This is a highly efficient method for the formation of N-acyl derivatives.

Workflow Diagram:

A Benzoxazine-6-carbonitrile D Reaction Mixture A->D B Acyl Chloride or Anhydride B->D C Base (e.g., Et3N, Pyridine) Solvent (e.g., DCM, THF) C->D E Stirring at 0 °C to RT D->E F Work-up and Purification E->F G N-Acyl-benzoxazine-6-carbonitrile F->G A Benzoxazine-6-carbonitrile D Reaction Mixture (Inert Atm.) A->D B Aryl Halide or Triflate B->D C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) C->D E Heating D->E F Work-up and Purification E->F G N-Aryl-benzoxazine-6-carbonitrile F->G A Benzoxazine-6-carbonitrile D Reaction Mixture A->D B Sulfonyl Chloride (R-SO2Cl) B->D C Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM) C->D E Stirring at 0 °C to RT D->E F Work-up and Purification E->F G N-Sulfonyl-benzoxazine-6-carbonitrile F->G

Sources

Application Notes and Protocols: Functional Group Transformations of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazine Scaffold and the Versatility of the Nitrile Moiety

The 3,4-dihydro-2H-benzo[b]oxazine ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds and high-performance polymers. The presence of a nitrile group at the 6-position of this scaffold offers a versatile synthetic handle, allowing for the introduction of diverse functionalities that can modulate the physicochemical and pharmacological properties of the parent molecule. This document provides detailed application notes and protocols for the conversion of the nitrile group in 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile into three key functional groups: a carboxylic acid, a primary amine, and a tetrazole. Each of these transformations opens up new avenues for drug discovery and development, enabling researchers to fine-tune molecular properties for enhanced efficacy and target engagement.

Core Transformation Pathways

The strategic conversion of the nitrile group can significantly alter the electronic and steric profile of the benzoxazine core. The following sections detail the rationale and experimental procedures for three high-impact transformations.

Transformation_Pathways 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Carboxylic_Acid 3,4-Dihydro-2H-benzo[b]oxazine-6-carboxylic acid 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile->Carboxylic_Acid Hydrolysis Primary_Amine (3,4-Dihydro-2H-benzo[b]oxazin-6-yl)methanamine 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile->Primary_Amine Reduction Tetrazole 6-(1H-tetrazol-5-yl)-3,4-dihydro-2H-benzo[b]oxazine 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile->Tetrazole [2+3] Cycloaddition Acid_Hydrolysis_Workflow Start Start Dissolve_Nitrile Dissolve nitrile in H₂SO₄/H₂O Start->Dissolve_Nitrile Step 1 Heat_Reflux Heat under reflux Dissolve_Nitrile->Heat_Reflux Step 2 Monitor_TLC Monitor by TLC Heat_Reflux->Monitor_TLC Step 3 Cool_Quench Cool and pour onto ice Monitor_TLC->Cool_Quench Step 4 Adjust_pH Adjust pH to precipitate Cool_Quench->Adjust_pH Step 5 Filter_Wash Filter and wash solid Adjust_pH->Filter_Wash Step 6 Dry Dry the product Filter_Wash->Dry Step 7 End End Dry->End

Caption: Workflow for acid-catalyzed nitrile hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heating: Heat the reaction mixture to 100 °C and maintain it at this temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Precipitation: Adjust the pH of the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until a precipitate is formed.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction to (3,4-Dihydro-2H-benzo[b]oxazin-6-yl)methanamine

The reduction of a nitrile to a primary amine is a crucial transformation for introducing a basic center into the molecule, which can be pivotal for modulating pharmacokinetic properties and forming salt forms of drug candidates. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Causality Behind Experimental Choices:
  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. [1][2]The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. [3]It is essential to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. [4]While effective, the high reactivity of LiAlH₄ necessitates careful consideration of other functional groups in the molecule. The benzoxazine ring is generally stable to LiAlH₄ under standard conditions.

  • Catalytic Hydrogenation: This method offers a milder alternative to LiAlH₄ reduction and is often preferred for its operational simplicity and improved safety profile, especially on a larger scale. [5]Various catalysts such as Raney Nickel or Palladium on carbon (Pd/C) can be used in the presence of hydrogen gas. [6]The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Comparative Data for Reduction Methods
MethodReagentsSolventTemperature (°C)Pressure (psi)
LiAlH₄ ReductionLiAlH₄THF, Diethyl Ether0 to refluxAmbient
Catalytic HydrogenationH₂, Raney Ni or Pd/C, NH₃ (optional)Methanol, Ethanol25-8050-500
Experimental Protocols

LiAlH4_Reduction_Workflow Start Start Suspend_LAH Suspend LiAlH₄ in anhydrous THF Start->Suspend_LAH Step 1 Add_Nitrile Add nitrile solution dropwise at 0 °C Suspend_LAH->Add_Nitrile Step 2 Reflux Warm to RT and reflux Add_Nitrile->Reflux Step 3 Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Step 4 Quench Cool and quench cautiously Monitor_TLC->Quench Step 5 Filter Filter off aluminum salts Quench->Filter Step 6 Extract Extract with organic solvent Filter->Extract Step 7 Purify Purify by column chromatography Extract->Purify Step 8 End End Purify->End

Caption: Workflow for LiAlH₄ reduction of a nitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

[2+3] Cycloaddition to 6-(1H-tetrazol-5-yl)-3,4-dihydro-2H-benzo[b]oxazine

The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. [7]This transformation is typically achieved via a [2+3] cycloaddition reaction between the nitrile and an azide source, most commonly sodium azide.

Causality Behind Experimental Choices:
  • Catalyst Selection: The cycloaddition of nitriles with sodium azide often requires a catalyst to proceed at a reasonable rate. Lewis acids such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) are commonly employed to activate the nitrile towards nucleophilic attack by the azide ion. [7]The choice of catalyst can influence the reaction rate and yield.

  • Solvent and Temperature: Aprotic polar solvents like dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction. [7]The reaction is usually carried out at elevated temperatures (100-120 °C) to overcome the activation energy barrier.

Comparative Data for Tetrazole Synthesis
CatalystReagentsSolventTemperature (°C)Typical Reaction Time (h)
Ammonium ChlorideNaN₃, NH₄ClDMF100-12012-24
Zinc ChlorideNaN₃, ZnCl₂Water, DMF100-1208-16
Experimental Protocols

Tetrazole_Formation_Workflow Start Start Combine_Reagents Combine nitrile, NaN₃, NH₄Cl in DMF Start->Combine_Reagents Step 1 Heat Heat with stirring Combine_Reagents->Heat Step 2 Monitor_TLC Monitor by TLC Heat->Monitor_TLC Step 3 Cool_Dilute Cool and dilute with water Monitor_TLC->Cool_Dilute Step 4 Acidify Acidify to precipitate Cool_Dilute->Acidify Step 5 Filter_Wash Filter and wash solid Acidify->Filter_Wash Step 6 Dry Dry the product Filter_Wash->Dry Step 7 End End Dry->End

Caption: Workflow for ammonium chloride catalyzed tetrazole formation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (1.0 eq.), sodium azide (1.5-2.0 eq.), and ammonium chloride (1.5-2.0 eq.) in dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Precipitation: Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to precipitate the tetrazole product.

  • Isolation: Collect the solid by vacuum filtration and wash it with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

The nitrile group on the 3,4-dihydro-2H-benzo[b]oxazine scaffold is a versatile functional group that can be readily converted into a carboxylic acid, a primary amine, or a tetrazole. These transformations provide medicinal chemists and materials scientists with a powerful toolkit to synthesize a diverse range of derivatives with tailored properties. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this important heterocyclic system. It is always recommended to perform small-scale pilot reactions to optimize conditions for specific substrates and to ensure safety, especially when working with hazardous reagents like sodium azide and lithium aluminum hydride.

References

  • Kang, S., Yeo, H. M., & Kim, T. H. (2022). Metal-free based catalytic transfer hydrogenation of 1,4-benzoxazines. RSC Advances, 12(5), 2931-2935.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 11). 22.8: Reduction of Nitriles. In Chemistry LibreTexts. Retrieved from [Link]

  • ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as a placeholder for a real, verified URL if one were available from the grounding tool).

  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba... In Study Prep. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Retrieved from [Link]

  • ResearchGate. (n.d.). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694. [Link]

  • Taylor & Francis Online. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(5), 415-427. [Link]

  • MDPI. (2018). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 10(11), 1234. [Link]

  • Zeitschrift für Naturforschung B. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Retrieved from [Link]

  • Semantic Scholar. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1. [Link]

  • Organic Chemistry Portal. (2011). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Retrieved from [Link]

  • ResearchGate. (2000). Study on the chemical stability of benzoxazine‐based phenolic resins in carboxylic acids. Journal of Applied Polymer Science, 79(7), 1207-1219. [Link]

  • YouTube. (2020, October 13). Reduction of Nitriles [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as a placeholder for a real, verified URL if one were available from the grounding tool).

  • YouTube. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as a placeholder for a real, verified URL if one were available from the grounding tool).

  • ResearchGate. (n.d.). Simplified mechanisms for the polymerization of benzoxazines. (a) The... Retrieved from [Link]

  • ResearchGate. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Benzoxazine Resins: Synthesis, Properties and Applications. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Highly Thermally Stable Daidzein-Based Main-Chain-Type Benzoxazine Resins. Polymers, 10(10), 1142. [Link]

  • ResearchGate. (2007). Synthesis of 6-alkyl/aryl-3-(4-(6-alkyl/aryl-2H-benzo[e]o[1][5]xazin-3(4H)-yl)phenyl)-3,4-dihydro-2H-benzo[e]o[1][5]xazine from 2-({4-[(2-hydroxy-5-substituted benzyl)amino]anilino}methyl)-4-alkyl/aryl benzenol and formalin. In National Seminar on Current Developments in Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 44(38), 16417-16421. [Link]

  • MDPI. (2021). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Polymers, 13(21), 3795. [Link]

  • ResearchGate. (2020). (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694. [Link]

  • ACS Publications. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 11947-11955. [Link]

  • MDPI. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(21), 5033. [Link]

  • ACS Publications. (2020). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 120(19), 10750-10837. [Link]

  • ACS Publications. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 7(2), 2396-2403. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Chemistry – An Asian Journal, e202401777. [Link]

  • ResearchGate. (2017). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. In Benzoxazine Resins: Synthesis, Properties and Applications. [Link]

  • Sciencemadness Wiki. (2020, February 29). Lithium aluminium hydride. Retrieved from [Link]

  • Research Square. (2021). Reversing the Irreversible: Thermodynamic Stabilization of Lithium Aluminum Hydride Nanocon ned Within a Nitrogen-Doped. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

high-throughput screening assays involving 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for High-Throughput Screening of Novel Kinase X (NKX) Inhibitors using AlphaLISA Technology

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for a high-throughput screening (HTS) assay to identify and characterize inhibitors of Novel Kinase X (NKX), a hypothetical serine/threonine kinase implicated in oncogenic signaling pathways. The featured compound, 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, is presented as a lead scaffold for inhibitor development. This application note details a robust and sensitive AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) protocol, offering a non-radioactive, bead-based method suitable for automated HTS campaigns. We will cover the assay principle, a step-by-step experimental protocol, data analysis, and troubleshooting, providing researchers, scientists, and drug development professionals with the necessary information to implement this assay in their own laboratories.

Introduction

The aberrant activity of protein kinases is a hallmark of many human diseases, most notably cancer.[1] Consequently, kinases have become a major class of targets for drug discovery.[1][2] Novel Kinase X (NKX) is a recently identified serine/threonine kinase that plays a critical role in a key cell proliferation pathway. Overexpression and hyperactivity of NKX have been correlated with poor prognosis in several cancer types. Therefore, the discovery of potent and selective NKX inhibitors is a promising therapeutic strategy.

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[3][4][5] Preliminary studies have identified 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile as a promising starting point for the development of NKX inhibitors. To efficiently screen large compound libraries and perform structure-activity relationship (SAR) studies, a robust and scalable HTS assay is required.

This application note describes the development and implementation of an AlphaLISA-based HTS assay for the discovery of NKX inhibitors. AlphaLISA is a homogeneous, no-wash, bead-based immunoassay technology that enables the sensitive detection of biomolecular interactions in a microplate format.[6][7][8] The assay principle relies on the proximity of Donor and Acceptor beads, which, when brought together by a specific biological interaction, generate a luminescent signal.[7] In our assay, we will monitor the phosphorylation of a biotinylated peptide substrate by NKX. Inhibition of NKX by compounds like 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile will result in a decrease in the AlphaLISA signal.

Assay Principle

The AlphaLISA assay for NKX inhibition is a competition assay that measures the extent of substrate phosphorylation. The key components of the assay are:

  • NKX Enzyme: The kinase of interest.

  • Biotinylated Peptide Substrate: A peptide containing the NKX phosphorylation motif, tagged with biotin.

  • ATP: The phosphate donor for the kinase reaction.

  • Streptavidin-Coated Donor Beads: These beads bind to the biotinylated peptide substrate.

  • Anti-Phospho-Substrate Antibody-Conjugated Acceptor Beads: These beads specifically recognize the phosphorylated form of the peptide substrate.

In the absence of an inhibitor, NKX phosphorylates the biotinylated peptide substrate. The addition of Streptavidin-Coated Donor beads and Anti-Phospho-Substrate Antibody-Conjugated Acceptor beads leads to the formation of a bead-bead complex. Upon excitation at 680 nm, the Donor bead releases singlet oxygen molecules, which travel to the nearby Acceptor bead, triggering a cascade of energy transfer that results in light emission at 615 nm.[8]

When an inhibitor, such as 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, is present, it binds to NKX and prevents the phosphorylation of the substrate. Consequently, the Acceptor beads cannot bind to the peptide, and no bead-bead complex is formed, leading to a decrease in the luminescent signal. The magnitude of the signal decrease is proportional to the inhibitory activity of the compound.

AlphaLISA Assay Principle for NKX Inhibition cluster_0 No Inhibition cluster_1 Inhibition NKX NKX Phospho-Substrate Phospho-Substrate NKX->Phospho-Substrate Phosphorylation Biotin-Substrate Biotin-Substrate Biotin-Substrate->NKX Donor Bead Donor Biotin-Substrate->Donor Bead Binds ATP ATP ATP->NKX Acceptor Bead Acceptor Phospho-Substrate->Acceptor Bead Binds Donor Bead->Acceptor Bead Proximity Light (615 nm) Light (615 nm) Acceptor Bead->Light (615 nm) Signal Inhibitor 3,4-Dihydro-2H-benzo [b]oxazine-6-carbonitrile Inactive NKX NKX-Inhibitor Complex Inhibitor->Inactive NKX No Signal No Signal Inactive NKX->No Signal No Phosphorylation Biotin-Substrate_i Biotin-Substrate Donor Bead_i Donor Biotin-Substrate_i->Donor Bead_i Binds Acceptor Bead_i Acceptor NKX_i NKX NKX_i->Inactive NKX

Caption: AlphaLISA assay principle for NKX inhibition.

Materials and Methods

Reagents
ReagentSupplierCatalog Number
Recombinant Human NKXIn-house/Vendor-
Biotinylated Peptide SubstrateCustom Synthesis-
ATPSigma-AldrichA7699
3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrileMolPortMolPort-002-528-361
Staurosporine (Positive Control)Sigma-AldrichS4400
AlphaLISA Streptavidin Donor BeadsPerkinElmerAL126C
AlphaLISA Anti-phospho-substrate Acceptor BeadsCustom Labeled-
AlphaLISA 5X Immunoassay BufferPerkinElmerAL000C
DMSOSigma-AldrichD2650
384-well white opaque OptiPlate™PerkinElmer6007290
Instrumentation
  • EnVision® Multilabel Plate Reader (PerkinElmer) or equivalent plate reader with AlphaLISA capabilities.

  • Multichannel pipettes or automated liquid handling system.

  • Plate shaker.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

Reagent Preparation
  • 1X Assay Buffer: Prepare 1X Assay Buffer by diluting the 5X AlphaLISA Immunoassay Buffer with nuclease-free water.

  • 2X NKX Enzyme Solution: Dilute the NKX enzyme stock to a final concentration of 2X the optimal working concentration in 1X Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve.

  • 2X Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP at 2X their final desired concentrations in 1X Assay Buffer. The optimal concentrations should be determined through substrate and ATP titration experiments.

  • Test Compounds: Prepare serial dilutions of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile and other test compounds in 100% DMSO. Then, dilute these stocks in 1X Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Control Compounds: Prepare 4X solutions of a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle) in 1X Assay Buffer.

  • 2X AlphaLISA Bead Mix: Prepare a mix of Streptavidin Donor beads and Anti-phospho-substrate Acceptor beads at 2X the final concentration in 1X Assay Buffer. This step should be performed under subdued light conditions.[7]

Experimental Workflow

HTS Experimental Workflow start Start dispense_compounds Dispense 5 µL of 4X Test Compounds and Controls into 384-well plate start->dispense_compounds dispense_enzyme Add 5 µL of 2X NKX Enzyme Solution dispense_compounds->dispense_enzyme incubate_1 Incubate for 15 min at room temperature dispense_enzyme->incubate_1 dispense_substrate_atp Add 10 µL of 2X Substrate/ATP Mix to initiate kinase reaction incubate_1->dispense_substrate_atp incubate_2 Incubate for 60 min at room temperature dispense_substrate_atp->incubate_2 dispense_beads Add 10 µL of 2X AlphaLISA Bead Mix to stop the reaction and for detection incubate_2->dispense_beads incubate_3 Incubate for 60 min at room temperature in the dark dispense_beads->incubate_3 read_plate Read plate on EnVision Reader (AlphaLISA protocol) incubate_3->read_plate end_process Data Analysis read_plate->end_process

Caption: Step-by-step HTS experimental workflow.

Assay Procedure
  • Add 5 µL of 4X test compound, positive control, or negative control (vehicle) to the wells of a 384-well plate.

  • Add 5 µL of 2X NKX Enzyme Solution to all wells.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Mix to all wells.

  • Incubate the plate for 60 minutes at room temperature on a plate shaker.

  • Stop the reaction and initiate detection by adding 10 µL of the 2X AlphaLISA Bead Mix to all wells.

  • Incubate the plate for 60 minutes at room temperature in the dark to allow for bead binding.

  • Read the plate on an EnVision Multilabel Plate Reader using the standard AlphaLISA protocol.

Data Analysis and Interpretation

Assay Quality Control

The quality and robustness of the HTS assay should be assessed by calculating the Z'-factor.[9] The Z'-factor is a statistical parameter that reflects the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • Mean_max: Mean signal of the negative control (DMSO).

  • Mean_min: Mean signal of the positive control (Staurosporine).

  • SD_max: Standard deviation of the negative control.

  • SD_min: Standard deviation of the positive control.

Hit Identification and IC50 Determination

The percentage of inhibition for each test compound concentration is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))

Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by fitting the data to a four-parameter logistic equation.

Sample Data
CompoundConcentration (µM)AlphaLISA Signal% Inhibition
Negative Control (DMSO)-150,0000%
Positive Control (Staurosporine)105,000100%
3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile0.01135,00010.3%
0.1110,00027.6%
178,00049.7%
1020,00089.7%
1006,00099.3%

From this data, an IC50 value can be calculated for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Z'-factor (<0.5) Suboptimal reagent concentrations; high data variability.Re-optimize enzyme, substrate, and ATP concentrations. Ensure proper mixing and accurate liquid handling.
High background signal Non-specific binding of beads or antibody.Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. Titrate the antibody.
Low signal window Insufficient enzyme activity; low bead concentration.Increase enzyme concentration or incubation time. Optimize bead concentration.
Compound interference Autofluorescence or quenching by test compounds.Screen for compound interference in a separate assay without the enzyme.[10]

Conclusion

This application note provides a detailed protocol for a robust and sensitive AlphaLISA-based HTS assay for the identification of inhibitors of Novel Kinase X. The assay is well-suited for screening large compound libraries and for characterizing the potency of hit compounds like 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. By following the outlined procedures, researchers can efficiently advance their kinase inhibitor discovery programs.

References

  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH.
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets - EUbOPEN.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments.
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed.
  • High-throughput screening for kinase inhibitors - PubMed.
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay - Promega Corporation.
  • Reporter gene assay formats. A) A response element upstream of the... - ResearchGate.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central.
  • AlphaLISA and AlphaScreen No-wash Assays - Revvity.
  • Cell-Based Reporter Assays | Thermo Fisher Scientific - FR.
  • AlphaLISA® Assay Kits - BPS Bioscience.
  • Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][11][12] oxazines as anticancer agents - PubMed. Available from:

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research.
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW - International Journal of Pharma Sciences and Research.
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC - NIH.

Sources

Application Note & Protocols: Synthetic Strategies for Novel 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-benzo[b]oxazine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The incorporation of a 6-carbonitrile group offers a valuable synthetic handle for further molecular elaboration and can serve as a critical pharmacophore. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on robust and versatile synthetic routes to 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile and its analogs. We will explore three distinct, field-proven strategies: a classical Reductive Cyclization approach, a mild Intramolecular Mitsunobu Reaction, and an efficient One-Pot Multicomponent Synthesis. Each section provides detailed, step-by-step protocols, mechanistic insights, and a critical evaluation of the advantages and limitations, enabling researchers to make informed decisions based on their specific synthetic goals.

Introduction

Pharmacological Significance of the Benzoxazine Scaffold

The benzoxazine ring system is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, antidepressant, and antitumor properties.[1][2] The conformational flexibility of the oxazine ring, coupled with the diverse substitution patterns possible on the benzene ring, allows for fine-tuning of steric and electronic properties to optimize drug-receptor interactions. This versatility has established benzoxazines as a key scaffold in the development of therapeutic agents.[1][3]

The 6-Carbonitrile Moiety: A Strategic Element

The nitrile group is a unique functional group in drug design. It is a strong hydrogen bond acceptor and can act as a bioisostere for carbonyl groups or engage in specific polar interactions with target proteins. Furthermore, the carbonitrile moiety is a versatile synthetic intermediate, readily convertible into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to extensive analog libraries for structure-activity relationship (SAR) studies.

Synthetic Challenges and Objectives

The primary objective when synthesizing these analogs is to develop methods that are efficient, high-yielding, and adaptable to a variety of substrates. Key challenges include achieving regioselective cyclization, ensuring functional group tolerance under reaction conditions, and minimizing the number of synthetic steps to improve overall efficiency. This guide focuses on strategies that address these challenges, providing reliable and reproducible protocols.

Retrosynthetic Analysis & Key Strategies

A retrosynthetic analysis of the target scaffold reveals several potential disconnection points for the oxazine ring. The most common approaches involve forming either the C-O bond or the C-N bond in the final ring-closing step. This leads to three principal strategies detailed in this note.

Retrosynthesis cluster_routes Key Disconnections Target 3,4-Dihydro-2H-benzo[b]oxazine -6-carbonitrile RouteA Route A: Reductive Cyclization (C-N Bond Formation) Target->RouteA RouteB Route B: Mitsunobu Reaction (C-O Bond Formation) Target->RouteB RouteC Route C: Multicomponent (Sequential Bond Formation) Target->RouteC PrecursorA 2-(4-Cyano-2-nitrophenoxy) -ethan-1-ol RouteA->PrecursorA PrecursorB 4-Amino-3-(2-hydroxyethyl) -benzonitrile RouteB->PrecursorB PrecursorC 4-Amino-3-hydroxybenzonitrile + Aldehyde + Reductant RouteC->PrecursorC

Figure 1: General retrosynthetic analysis of the target scaffold.

Synthetic Protocols & Mechanistic Insights

This section details the experimental protocols for three distinct synthetic routes. Each protocol is designed to be self-validating, with clear steps, rationale, and expected outcomes.

Route A: Reductive Cyclization Strategy

3.1.1 Principle and Rationale This robust, two-step approach is a classical method for forming the benzoxazine ring. The synthesis begins with a nucleophilic aromatic substitution (SNAr) to build the ether linkage, followed by the reduction of a nitro group to an amine. The newly formed amine then undergoes spontaneous intramolecular cyclization onto an adjacent electrophilic center (often introduced via the ether side-chain) to form the heterocyclic ring. This method is particularly useful due to the commercial availability of a wide range of substituted nitrophenols.

3.1.2 Mechanistic Overview The key transformation is the reduction of the nitro group, which is highly electron-withdrawing, to an electron-donating amino group. This change in electronic nature facilitates the nucleophilic attack of the amine onto the side chain, closing the ring. Iron in acetic acid is a classic and effective reagent for this transformation, offering a cost-effective and selective reduction.[4]

Reductive_Cyclization Start Start Intermediate Intermediate 2-(4-Cyano-2-nitrophenoxy)ethanol Start->Intermediate Etherification Step2 Step2 Intermediate->Step2 Product Product 3,4-Dihydro-2H-benzo[b]oxazine -6-carbonitrile Step2->Product

Figure 2: Workflow for the Reductive Cyclization strategy.

3.1.3 Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Cyano-2-nitrophenoxy)ethanol

  • To a 100 mL round-bottom flask, add 4-cyano-2-nitrophenol (1.64 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (40 mL).

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Add 2-bromoethanol (1.50 g, 12 mmol) dropwise to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 60 °C) for 12 hours. Monitor the reaction progress by TLC (3:1 Hexane/Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from ethanol/water to yield the pure product as a pale yellow solid.

Step 2: Reductive Cyclization to 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

  • In a 250 mL round-bottom flask, suspend the 2-(4-cyano-2-nitrophenoxy)ethanol (2.08 g, 10 mmol) in a mixture of ethanol (50 mL) and glacial acetic acid (20 mL).

  • Heat the mixture to 70 °C with stirring.

  • Add iron powder (2.80 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 85 °C.

  • After the addition is complete, maintain the reaction at 80 °C for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad with ethyl acetate (3 x 20 mL).

  • Combine the organic filtrates and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford the title compound.

3.1.4 Characterization & Expected Results

PropertyExpected Value
Overall Yield 65-75%
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.00 (m, 2H), 6.85 (d, 1H), 4.55 (br s, 1H, NH), 4.30 (t, 2H), 3.50 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 140.2, 125.1, 120.5, 119.8, 118.9, 102.1, 65.4, 42.8
HRMS (ESI) Calculated for C₉H₈N₂O [M+H]⁺: 161.0658; Found: 161.0661

3.1.5 Advantages and Limitations

  • Advantages: Utilizes inexpensive and readily available starting materials. The procedure is robust and generally high-yielding.

  • Limitations: The use of strong acid and metal reductants may not be compatible with sensitive functional groups. The workup can be tedious due to the need to remove iron salts.

Route B: Intramolecular Mitsunobu Reaction

3.2.1 Principle and Rationale The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under mild, neutral conditions.[5] It facilitates the dehydration and cyclization of a suitably substituted amino alcohol. The reaction proceeds via the activation of a primary or secondary alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by an intramolecular nucleophile—in this case, the phenolic oxygen. A key feature of the intermolecular Mitsunobu reaction is the clean inversion of stereochemistry at a chiral alcohol center, making it valuable in stereoselective synthesis.[6][7]

3.2.2 Mechanistic Overview The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate. This highly reactive species protonates the acidic phenol, and the resulting phenoxide attacks the phosphorus atom. The alcohol then displaces the phenoxide from phosphorus, forming an oxyphosphonium salt. This salt is a potent electrophile, and the tethered phenoxide performs a final intramolecular SN2 attack to close the ring, yielding the benzoxazine and triphenylphosphine oxide as a byproduct.

Mitsunobu_Reaction Start Precursor 4-Amino-3-(2-hydroxyethyl) benzonitrile Activation Activation Formation of Betaine Generation of Oxyphosphonium Salt Start->Activation Reagents Mitsunobu Reagents PPh3DEAD (or DIAD) Reagents->Activation Cyclization Intramolecular SN2 Phenolic oxygen attacks activated alcohol Ring Closure Activation->Cyclization Product Product 3,4-Dihydro-2H-benzo[b]oxazine -6-carbonitrile Cyclization->Product Byproduct Byproducts Triphenylphosphine Oxide Reduced Azodicarboxylate Cyclization->Byproduct

Figure 3: Key stages of the Intramolecular Mitsunobu Reaction.

3.2.3 Detailed Experimental Protocol

(Note: The synthesis of the precursor, 4-Amino-3-(2-hydroxyethyl)benzonitrile, is a multi-step process typically starting from 3-hydroxy-4-nitrobenzonitrile and is not detailed here for brevity.)

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the precursor 4-Amino-3-(2-hydroxyethyl)benzonitrile (1.62 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD, 2.09 g, 1.90 mL, 12 mmol) or diisopropyl azodicarboxylate (DIAD) dropwise over 20 minutes via a syringe. A color change and/or precipitation may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The primary challenge is removing the triphenylphosphine oxide byproduct. This can be achieved by: a) Direct purification via column chromatography on silica gel. b) Triturating the crude residue with cold diethyl ether. The byproduct is often poorly soluble and can be filtered off.

  • Further purify the filtrate by column chromatography (eluting with a gradient of 15-30% ethyl acetate in hexanes) to obtain the pure product.

3.2.4 Characterization & Expected Results

PropertyExpected Value
Overall Yield 55-70%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.00 (m, 2H), 6.85 (d, 1H), 4.55 (br s, 1H, NH), 4.30 (t, 2H), 3.50 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 140.2, 125.1, 120.5, 119.8, 118.9, 102.1, 65.4, 42.8
HRMS (ESI) Calculated for C₉H₈N₂O [M+H]⁺: 161.0658; Found: 161.0659

3.2.5 Advantages and Limitations

  • Advantages: Reaction proceeds under very mild and neutral conditions, making it suitable for substrates with sensitive functional groups.

  • Limitations: The reaction generates stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate, which can complicate purification.[6] The reagents are relatively expensive, which can be a factor for large-scale synthesis.

Route C: One-Pot Multicomponent Strategy

3.3.1 Principle and Rationale Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants.[8] This approach enhances atom economy, reduces waste, and minimizes purification steps. This one-pot, three-component strategy involves the reaction of an aminophenol, an aldehyde, and a nucleophile/reductant to rapidly construct the benzoxazine core.

3.3.2 Mechanistic Overview The reaction is believed to proceed via the initial condensation of the aminophenol with an aldehyde to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization and subsequent reaction or reduction to yield the final stable 3,4-dihydro-2H-benzo[b]oxazine structure. Using a simple aldehyde like formaldehyde or its equivalent (paraformaldehyde) simplifies the C2 position of the ring.

MCR_Reaction Reactants Reactants 4-Amino-3-hydroxybenzonitrile Paraformaldehyde NaBH4(for reduction) Condensation Condensation Formation of Schiff Base / Mannich Intermediate Reactants->Condensation One-Pot Cyclization Intramolecular Cyclization Phenolic oxygen attacks iminium ion Condensation->Cyclization Product Product 3,4-Dihydro-2H-benzo[b]oxazine -6-carbonitrile Cyclization->Product Reduction Reduction (if needed) Trapping of intermediate

Figure 4: Simplified workflow for a one-pot Multicomponent Reaction.

3.3.3 Detailed Experimental Protocol

  • In a 100 mL round-bottom flask, dissolve 4-amino-3-hydroxybenzonitrile (1.34 g, 10 mmol) in methanol (40 mL).

  • Add aqueous formaldehyde (37% solution, 1.2 mL, ~15 mmol) to the solution.

  • Stir the mixture at room temperature for 1 hour. An intermediate may precipitate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (0.57 g, 15 mmol) portion-wise over 30 minutes, controlling the gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous slurry with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

3.3.4 Characterization & Expected Results

PropertyExpected Value
Overall Yield 70-85%
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.00 (m, 2H), 6.85 (d, 1H), 4.80 (s, 2H), 4.55 (br s, 1H, NH), 3.95 (s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 148.2, 140.5, 125.0, 120.3, 119.9, 118.7, 102.5, 75.1, 45.2
HRMS (ESI) Calculated for C₉H₈N₂O [M+H]⁺: 161.0658; Found: 161.0657
(Note: NMR shifts will differ from other routes due to the different substitution pattern at C2 and N4 from this specific protocol)

3.3.5 Advantages and Limitations

  • Advantages: High operational simplicity and atom economy. Reduces reaction time and waste generation by eliminating intermediate isolation steps.[8]

  • Limitations: The reaction mechanism can be complex, making optimization challenging. Side reactions are possible, and the scope may be limited by the specific components used.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including available starting materials, required scale, and tolerance for specific reagents.

FeatureRoute A: Reductive CyclizationRoute B: Mitsunobu ReactionRoute C: Multicomponent Reaction
Overall Yield Good (65-75%)Moderate (55-70%)Very Good (70-85%)
Step Count 2 steps1 step (from precursor)1 pot
Reagent Cost Low (Fe, Acetic Acid)High (PPh₃, DEAD/DIAD)Low to Moderate
Conditions Harsh (Acidic, High Temp)Mild (Neutral, 0°C to RT)Mild (RT)
Purification Moderate (Celite filtration, chromatography)Difficult (Byproduct removal)Easy to Moderate
Scalability GoodModerate (cost, byproduct)Excellent
Versatility Good, based on nitrophenol availabilityExcellent, for complex alcoholsGood, for combinatorial libraries

Conclusion and Future Outlook

This application note has detailed three reliable and distinct synthetic strategies for accessing 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile analogs. The Reductive Cyclization route offers a cost-effective and robust method, while the Intramolecular Mitsunobu Reaction provides a mild alternative for sensitive substrates. For rapid library synthesis and process efficiency, the One-Pot Multicomponent Strategy is exceptionally powerful.

Future efforts in this area should focus on developing asymmetric syntheses to access enantiopure benzoxazines, which are often required for pharmacological evaluation.[9] Furthermore, the adaptation of these protocols to continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility.[10] The protocols and insights provided herein serve as a solid foundation for researchers to build upon in their quest to develop novel benzoxazine-based therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

  • Jadhav, S. D., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • de Souza, P. B., et al. (2020). A Facile hybrid 'flow and batch' access to substituted 3,4-dihydro-2H-benzo[b][10]oxazinones. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). A novel dilithiation approach to 3,4-dihydro-2H-1,3-benzothiazines, 3,4-Dihydro-2H-1,3-benzoxazines, and 2,3,4,5-tetrahydro-1,3-benzothiazepines. ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). A Novel Dilithiation Approach to 3,4Dihydro2 H -1,3-benzothiazines, 3,4Dihydro2 H -1,3-benzoxazines, and 2,3,4,5-Tetrahydro-1,3-benzothiazepines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Tsoungas, P. G., & Zografos, A. L. (2012). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Kaushik, N. K., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Retrieved from [Link]

  • Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Retrieved from [Link]

  • El-Din, N. A. E. S. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • Sharaf El-Din, N. A. S. (2018). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • Jain, A. K., et al. (2012). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Retrieved from [Link]

  • Galy, A., et al. (2019). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. Retrieved from [Link]

  • Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. Retrieved from [Link]

  • Sugimura, T. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]

  • G/Gabbas, A. U., et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. Retrieved from [Link]

  • Mal, A., et al. (2020). One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][10][11]oxazine Analogues. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of 3,4-dihydro-2H-benzo[b][10][11]oxazine analogs. Retrieved from [Link]

  • AL-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific. Retrieved from [Link]

  • Wang, L., et al. (2011). Synthesis of 2H-benzo[b][10][11]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link]

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for improved yield of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Technical Support Center: Optimizing Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction conditions for improved yield and purity.

Introduction

3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science.[2][3] Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide provides a comprehensive resource to address common issues encountered during its preparation via the widely utilized route of cyclizing a substituted 2-aminophenol with a dielectrophile.

A prevalent and effective method for synthesizing the 3,4-dihydro-2H-benzo[b][1][2]oxazine core involves the reaction of a 2-aminophenol derivative with a 1,2-dihaloethane, typically in the presence of a base.[2] For the targeted synthesis of the 6-carbonitrile derivative, the logical starting material is 4-amino-3-hydroxybenzonitrile.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

Issue 1: Low or No Yield of the Desired Product

Question: I am not getting the expected yield of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. What are the potential causes and how can I improve it?

Answer:

Low or no yield is a common issue that can stem from several factors in the reaction setup. Here’s a systematic approach to troubleshooting:

  • Inadequate Base Strength or Stoichiometry: The reaction requires a base to deprotonate the phenolic hydroxyl group and the amino group of 4-amino-3-hydroxybenzonitrile, facilitating nucleophilic attack on 1,2-dibromoethane.

    • Insight: A weak base may not sufficiently deprotonate the phenol, which is the more acidic proton, leading to a sluggish or incomplete reaction. An insufficient amount of base will also result in a low conversion rate.

    • Recommendation: Use at least two equivalents of a moderately strong inorganic base like potassium carbonate (K₂CO₃).[2] Stronger bases like sodium hydride (NaH) could also be employed but may lead to more side reactions if not carefully controlled. Ensure the base is finely powdered and dry to maximize its reactivity.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that influences the rate of reaction and the formation of byproducts.

    • Insight: The cyclization is often performed at elevated temperatures to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of the starting material or product and promote side reactions.

    • Recommendation: Start with a reaction temperature in the range of 80-100 °C in a solvent like dimethylformamide (DMF) or acetonitrile. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be gradually increased.

  • Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Insight: Aprotic polar solvents are generally preferred for this type of nucleophilic substitution reaction as they can solvate the cation of the base while not interfering with the nucleophile.

    • Recommendation: Dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are excellent choices. Ensure the solvent is anhydrous, as water can hydrolyze the reactants and interfere with the base.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Insight: The reaction time can vary depending on the reactivity of the substrates and the reaction conditions.

    • Recommendation: Monitor the reaction progress using TLC. The reaction is typically complete when the starting 2-aminophenol spot is no longer visible. Typical reaction times can range from several hours to overnight.

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • N-Alkylation and Dimerization: The amino group of 4-amino-3-hydroxybenzonitrile can also act as a nucleophile, leading to the formation of N-alkylated intermediates and dimers.

    • Insight: While the phenolic hydroxyl group is more acidic and generally reacts first, competitive N-alkylation can occur, especially at higher temperatures. This can lead to the formation of a dimeric byproduct where two molecules of the aminophenol are linked by an ethylene bridge.

    • Recommendation:

      • Control Stoichiometry: Use a slight excess of 1,2-dibromoethane (e.g., 1.1-1.2 equivalents) to favor the intramolecular cyclization over intermolecular dimerization.

      • Slow Addition: Adding the 1,2-dibromoethane slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring the intramolecular reaction.

  • Polymerization: Under harsh conditions, polymerization of the starting materials or product can occur.

    • Insight: High temperatures and prolonged reaction times can promote undesirable polymerization pathways.

    • Recommendation: Adhere to the optimized reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile?

A1: The most direct precursor is 4-amino-3-hydroxybenzonitrile . This starting material already contains the necessary amino, hydroxyl, and cyano functionalities in the correct positions on the benzene ring. It can be synthesized from 3-hydroxy-4-nitrobenzonitrile via reduction.

Q2: What is a good starting point for optimizing the reaction conditions?

A2: A reliable starting point for your optimization studies would be:

  • Reactants: 1.0 equivalent of 4-amino-3-hydroxybenzonitrile, 1.2 equivalents of 1,2-dibromoethane, and 2.5 equivalents of potassium carbonate.

  • Solvent: Anhydrous DMF.

  • Temperature: 90 °C.

  • Time: Monitor by TLC until the starting material is consumed (typically 12-24 hours).

Q3: How can I effectively purify the final product?

A3: Purification can typically be achieved through the following steps:

  • Work-up: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Chromatography: The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Recrystallization: For further purification, the product obtained from chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Q4: Can I use other dihaloalkanes besides 1,2-dibromoethane?

A4: Yes, other 1,2-dihaloalkanes like 1,2-dichloroethane can be used. However, 1,2-dibromoethane is generally more reactive due to the better leaving group ability of bromide compared to chloride, which may lead to shorter reaction times or lower required temperatures.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

This protocol is a representative procedure based on established methods for the synthesis of similar benzoxazine derivatives.[2] Optimization may be required for your specific laboratory conditions.

Materials:

  • 4-amino-3-hydroxybenzonitrile

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (disappearance of the starting aminophenol), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Further purification can be achieved by recrystallization if necessary.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential CauseScientific RationaleRecommended Solution
Inadequate Base Insufficient deprotonation of phenolic and amino groups, leading to slow or incomplete reaction.Use ≥ 2 equivalents of a moderately strong, anhydrous base like K₂CO₃.
Suboptimal Temperature Low temperature results in slow kinetics; high temperature can cause decomposition or side reactions.Start at 80-100 °C and monitor by TLC. Adjust as necessary.
Inappropriate Solvent Protic solvents can interfere with the nucleophile. Nonpolar solvents may not dissolve reactants.Use an anhydrous aprotic polar solvent such as DMF, acetonitrile, or DMSO.
Insufficient Reaction Time The reaction may not have reached completion.Monitor the reaction by TLC until the starting material is consumed.

Visualization of the Synthetic Workflow

Below is a diagram illustrating the key steps in the synthesis and optimization of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

SynthesisWorkflowcluster_startStarting Materialscluster_reactionReaction & Optimizationcluster_workupWork-up & Purificationcluster_endFinal Product & AnalysisStart14-Amino-3-hydroxybenzonitrileReactionCyclization ReactionStart1->ReactionStart21,2-DibromoethaneStart2->ReactionStart3Base (e.g., K2CO3)Start3->ReactionOptimizationOptimization of:- Base Stoichiometry- Temperature- Solvent- Reaction TimeReaction->OptimizationWorkupAqueous Work-up& ExtractionReaction->WorkupPurificationColumn Chromatography&RecrystallizationWorkup->PurificationProduct3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrilePurification->ProductAnalysisYield & Purity Analysis(NMR, LC-MS)Product->Analysis

Caption: Workflow for the synthesis and optimization of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

Technical Support Center: Purification of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile heterocyclic compound. As a benzoxazine monomer, its purity is paramount for achieving predictable and reproducible results in downstream applications, particularly in polymerization and drug development.[1][2] Impurities can drastically alter polymerization kinetics and the thermal and mechanical properties of the resulting polybenzoxazine.[1]

This document provides a structured approach to overcoming the common purification challenges associated with this specific molecule, combining frequently asked questions for rapid troubleshooting with in-depth guides for systematic purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky, discolored oil. Is this normal?

A1: Yes, this is a common observation. The crude product from a Mannich condensation reaction often contains unreacted starting materials, oligomeric species, and other byproducts which can depress the melting point and result in an oil or waxy solid.[3] The target compound, when pure, should be a crystalline solid. The discoloration is typically due to minor, highly conjugated impurities. A multi-step purification approach is required.

Q2: What are the most likely impurities in my crude 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile?

A2: The impurity profile can vary based on reaction conditions, but typically includes:

  • Unreacted Starting Materials: 4-hydroxybenzonitrile and the primary amine used.

  • Mannich Base Intermediate: The N-substituted aminomethylphenol, which may not have undergone ring closure.[4]

  • Oligomers/Polymers: Formed if the reaction is overheated or run for too long.

  • Side-Products: Resulting from alternative condensation pathways or reactions involving formaldehyde.[5]

  • Residual Solvent: Dioxane, toluene, or other high-boiling solvents used in the synthesis can be difficult to remove.

Q3: Can I purify this compound by simple recrystallization alone?

A3: It is unlikely that direct recrystallization of the crude product will yield a highly pure material unless the initial reaction was exceptionally clean. Gross impurities and oligomers often co-precipitate or prevent crystallization altogether. It is highly recommended to perform column chromatography first to remove the bulk of impurities, followed by recrystallization to achieve analytical purity.[1][6]

Q4: The nitrile group on my starting material (4-hydroxybenzonitrile) seems reactive. Could it be hydrolyzing during the synthesis or workup?

A4: The nitrile group is generally stable under the typical conditions of a Mannich reaction for benzoxazine synthesis (mildly acidic or basic, temperatures typically ≤ 100°C).[7] However, prolonged exposure to strong acidic or basic conditions during workup, especially at elevated temperatures, could potentially lead to hydrolysis to the corresponding amide or carboxylic acid. Standard aqueous workups are generally safe.

Q5: My ¹H NMR spectrum looks complex. Which peaks confirm the presence of the benzoxazine ring?

A5: The key diagnostic signals for the 3,4-dihydro-2H-1,3-benzoxazine ring are two characteristic singlets (or AB quartets, depending on the substitution and spectrometer resolution). Look for:

  • O-CH₂-N proton signal: Typically appears around δ 5.0–5.4 ppm.

  • Ar-CH₂-N proton signal: Typically appears around δ 4.0–4.6 ppm.[8][9] The disappearance of the phenolic -OH proton from the starting material and the appearance of these two signals are strong indicators of successful ring formation.

Part 2: In-Depth Troubleshooting & Purification Guides

This section provides detailed protocols and the scientific rationale for purifying 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. The general workflow is a crucial first step for isolating the monomer from significant impurities.

Logical Workflow for Purification

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing A Crude Reaction Mixture B Aqueous Wash (e.g., NaHCO₃, brine) A->B Quench & Dilute C Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) B->C Phase Separation D Concentrate & Load on Silica Gel C->D E Flash Column Chromatography D->E Elute with Gradient F Combine Pure Fractions (TLC Analysis) E->F Monitor Elution G Solvent Removal F->G H Recrystallization G->H Select Solvent I Isolate & Dry Crystals H->I Filter & Wash J High-Purity Product I->J

Caption: General purification workflow for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Guide 1: Flash Column Chromatography

Flash column chromatography is the most effective method for separating the target compound from both more polar and less polar impurities. The polarity of the benzoxazine ring combined with the nitrile group dictates the choice of the solvent system.

Troubleshooting Common Chromatography Issues:

Problem Potential Cause(s) Recommended Solution & Rationale
Compound won't elute from the column. Solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate). The polar nitrile and oxazine functionalities require a sufficiently polar mobile phase to compete with the acidic silica gel stationary phase.[10]
All compounds elute together at the solvent front. Solvent system is too polar.Decrease the proportion of the polar solvent. An overly polar eluent will not allow for differential partitioning between the mobile and stationary phases, resulting in no separation.[10]
Product peak is streaking or tailing. 1. Compound is interacting too strongly with acidic silica sites. 2. Column is overloaded.1. Add 0.5-1% triethylamine (Et₃N) to the eluent. The basic amine neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the nitrogen atoms in your compound.[11] 2. Use a higher ratio of silica to crude product (aim for at least 50:1 by weight).
Poor separation between product and a key impurity. The chosen solvent system has poor selectivity for the two compounds.Try a different solvent system with similar polarity but different chemical properties. For example, if using Hexane/Ethyl Acetate, try a Dichloromethane/Acetone system. Different solvents interact with compounds in unique ways, which can enhance separation.

Step-by-Step Protocol for Flash Chromatography:

  • TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a nonpolar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate or Dichloromethane). The ideal system will give your target compound an Rf value of approximately 0.25-0.35 .[12]

  • Column Packing:

    • Select a column with an appropriate diameter. A good rule of thumb is a 20:1 to 40:1 column height-to-diameter ratio.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.[12]

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin eluting with the nonpolar solvent mixture determined by TLC.

    • Collect fractions sequentially.

    • Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, then your product, and finally any highly polar baseline impurities.[10]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Starting Solvent Systems:

SystemNonpolar ComponentPolar ComponentTypical Starting Ratio (v/v)Target Compound Polarity
System A HexanesEthyl Acetate80:20Standard Polarity[13]
System B DichloromethaneMethanol98:2Highly Polar Impurities[13]
Guide 2: Recrystallization for Final Polishing

After chromatography, recrystallization is used to remove trace impurities and obtain a highly crystalline, pure product. A sharp melting point, as determined by Differential Scanning Calorimetry (DSC), is a key indicator of high purity.[1][2]

Troubleshooting Decision Tree for Recrystallization:

G start Start with post-chromatography product oiling_out Product 'oils out' instead of crystallizing start->oiling_out no_crystals No crystals form upon cooling start->no_crystals low_yield Crystal yield is very low start->low_yield impure_crystals Crystals are still impure (check by TLC/DSC) start->impure_crystals sol_too_polar Solvent is too polar / too good a solvent. oiling_out->sol_too_polar cooling_fast Solution was cooled too quickly. oiling_out->cooling_fast sol_not_polar Solvent is not polar enough / poor solvent. no_crystals->sol_not_polar residual_imp Residual impurities are inhibiting crystallization. no_crystals->residual_imp too_much_sol Too much solvent was used. low_yield->too_much_sol co_precip Impurity has similar solubility and co-precipitated. impure_crystals->co_precip action_add_anti Action: Add an 'anti-solvent' (in which product is insoluble). sol_too_polar->action_add_anti sol_not_polar->action_add_anti if too non-polar action_reduce_vol Action: Reduce solvent volume by evaporation. too_much_sol->action_reduce_vol action_scratch Action: Scratch inside of flask with glass rod. residual_imp->action_scratch action_seed Action: Add a seed crystal. residual_imp->action_seed action_slow_cool Action: Cool solution more slowly (insulate flask). cooling_fast->action_slow_cool action_repurify Action: Re-purify by chromatography with a different solvent system. co_precip->action_repurify

Caption: Troubleshooting logic for common recrystallization problems.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: In parallel on a small scale, test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which it is soluble, one in which it is not) can also be effective.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent, as this will reduce your yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 3: Purity Validation

Confirming the purity of the final product is a critical, self-validating step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should show sharp signals corresponding to the target structure with no significant impurity peaks. Comparing the spectra of the crude and purified material is a powerful demonstration of success.[6]

  • Differential Scanning Calorimetry (DSC): A highly pure crystalline monomer will exhibit a single, sharp endothermic peak corresponding to its melting point. Crude or impure samples often show broad or multiple melting peaks at lower temperatures.[2]

  • High-Performance Liquid Chromatography (HPLC): A pure sample should show a single major peak on an HPLC chromatogram under appropriate conditions.

By methodically applying these troubleshooting and purification protocols, researchers can confidently obtain high-purity 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, ensuring the reliability and quality of their subsequent experiments and materials.

References

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of Bz monomers (a) one-step synthesis of representative... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Column chromatography. (n.d.). Retrieved January 4, 2026, from [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PubMed Central. (2024). Retrieved January 4, 2026, from [Link]

  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. (n.d.). Retrieved January 4, 2026, from [Link]

  • Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 4, 2026, from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 4, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (2017). Retrieved January 4, 2026, from [Link]

  • Synthesis and characterization of novel benzoxazines containing nitrile and allyl groups and their polymers | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 2H-benzo[b][1][14]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (n.d.). Retrieved January 4, 2026, from [Link]

  • Curing behavior and properties of benzoxazine‐co‐self‐promoted phthalonitrile polymers | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021). Retrieved January 4, 2026, from [Link]

  • (PDF) Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - ResearchGate. (2024). Retrieved January 4, 2026, from [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • 3,4-Dihydro-2H-benzo[b][1][14]oxazine-7-carbonitrile - Amerigo Scientific. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of benzoxazine derivatives and their polymers. Reprinted with... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • NMR spectral study of some 2r,6c-diarylpiperidin-4-one (3′-hydroxy- 2′-naphthoyl)hydrazones with special reference to γ-syn effect - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Nitrile Group Stability in Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the synthesis of nitrile-functionalized benzoxazine monomers. This guide is designed to provide in-depth, field-proven insights into the stability and reactivity of the nitrile group during the critical monomer synthesis stage. We will move beyond standard protocols to explain the causality behind experimental observations and provide robust troubleshooting strategies.

Introduction: The Surprising Role of the Nitrile Group

A common assumption in electrophilic aromatic substitution is that strong electron-withdrawing groups (EWGs), such as the nitrile (-CN) group, would deactivate the phenolic ring, leading to low yields or requiring harsh conditions for the Mannich condensation—the core reaction in benzoxazine synthesis. However, extensive field application and specific studies have revealed a fascinating and counter-intuitive phenomenon: phenols bearing a para-nitrile group can, in fact, exhibit excellent reactivity and lead to high yields of aminomethylated products. This guide will address the nuances of this reactivity and the potential side reactions to ensure a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of nitrile-containing benzoxazine monomers in a practical question-and-answer format.

Q1: My reaction is sluggish or failing. Isn't the nitrile group deactivating the phenol?

A1: This is a logical first assumption based on classical electrophilic substitution principles, but it is often incorrect in the context of the Mannich reaction for benzoxazine synthesis.

Root Cause Analysis: While the nitrile group is strongly electron-withdrawing, which does increase the acidity of the phenolic proton, it has been shown that phenols with powerful EWGs (including -CN) in the para position can give virtually quantitative yields of Mannich bases. If your reaction is failing, the issue is less likely to be inherent deactivation by the nitrile group and more likely related to other experimental parameters.

Troubleshooting Protocol:

  • Re-evaluate Reactant Purity:

    • Phenol: Ensure your cyanophenol is free from impurities that could interfere with the reaction.

    • Amine: The primary amine should be of high purity. The basicity (pKa) of the amine is critical; very weak amines may require adjusted conditions.

    • Formaldehyde Source: Use high-quality paraformaldehyde or a fresh, stabilized formalin solution. Old or improperly stored formaldehyde sources are a common cause of failure.

  • Solvent and Reaction Conditions:

    • Solvent Choice: Toluene and 1,4-dioxane are common solvents. Ensure they are anhydrous, as excess water can hydrolyze intermediates. For reactants with poor solubility, a low-boiling polar solvent may be necessary.[1][2]

    • Temperature: While the reaction can be robust, ensure you are reaching the necessary reflux temperature (typically 80-110°C).[3]

    • pH Environment: The pH of the reaction medium can be a controlling factor, especially when using amines with low basicity. In some cases, a strongly acidic medium may be required to achieve high yields.

  • Formation of Intermediates: The Mannich reaction proceeds through the formation of an iminium ion from the amine and formaldehyde.[4] This is followed by the attack of the phenol. A failure in the initial formation of this electrophile will halt the entire process.

Q2: I'm getting a complex mixture of products and a low yield of my desired benzoxazine. What's happening?

A2: The high reactivity of EWG-substituted phenols can sometimes lead to multiple substitutions or other side reactions if not properly controlled.

Root Cause Analysis: The same electronic effect that facilitates the first aminomethylation can also promote a second substitution, leading to di-Mannich bases, especially with long-chain secondary amines. Additionally, side reactions involving the amine and formaldehyde can lead to the formation of triazine structures, particularly when synthesizing difunctional benzoxazines from diamines.[5]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve the issue of multiple byproducts.

G cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions Start Complex Product Mixture (Low Benzoxazine Yield) CheckStoich Verify Reactant Stoichiometry Start->CheckStoich AnalyzeMixture Characterize Byproducts (NMR, LC-MS) Start->AnalyzeMixture Sol_Stoich Solution: Adjust Stoichiometry (Phenol:Amine:CH₂O = 1:1:2) CheckStoich->Sol_Stoich DiMannich Di-Mannich Base Formation (Over-reaction) AnalyzeMixture->DiMannich High MW peaks, Multiple Ar-CH₂-N signals Triazine Triazine Formation (Amine Side Reaction) AnalyzeMixture->Triazine Signals around δH = 5.1 ppm Hydrolysis Nitrile Hydrolysis (Amide Impurity) AnalyzeMixture->Hydrolysis Amide peaks in IR/NMR DiMannich->Sol_Stoich Sol_Temp Solution: Lower Temperature & Reduce Reaction Time DiMannich->Sol_Temp Sol_Solvent Solution: Use Toluene/Isopropanol Mix to Suppress Triazines Triazine->Sol_Solvent Sol_pH Solution: Ensure Anhydrous Conditions & Neutral/Acidic Workup Hydrolysis->Sol_pH

Caption: Troubleshooting workflow for complex product mixtures.

Detailed Protocols:

  • Control Stoichiometry: The ideal molar ratio for monofunctional benzoxazine synthesis is typically Phenol:Amine:Formaldehyde = 1:1:2. An excess of amine or formaldehyde can favor byproduct formation.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC. Stop the reaction as soon as the starting phenol is consumed to prevent the formation of di-substituted products.

  • Solvent Selection: For syntheses involving diamines, using a mixed solvent system like toluene/isopropanol can suppress the formation of hyperbranched triazine structures.[5]

Q3: I suspect my nitrile group is hydrolyzing. How can I confirm this and prevent it?

A3: Nitrile hydrolysis is a valid concern, as the group can be converted to an amide and subsequently a carboxylic acid under aqueous acidic or basic conditions, especially with heating.[6][7]

Root Cause Analysis: This side reaction is most likely to occur if there is significant water in the reaction mixture or during an aqueous workup, particularly if the pH is strongly acidic or basic and heat is applied.

Detection and Prevention:

Detection Method Procedure & Expected Observation Prevention Strategy
FTIR Spectroscopy Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1690 cm⁻¹ (amide) and N-H stretching bands around 3200-3400 cm⁻¹. The characteristic nitrile (-C≡N) stretch around 2220-2260 cm⁻¹ will decrease in intensity.Use anhydrous solvents and high-purity, dry reactants. Minimize exposure to atmospheric moisture.
¹H NMR Spectroscopy Broad signals corresponding to amide N-H protons will appear downfield (typically δ 7-8.5 ppm).If an aqueous workup is necessary, perform it at room temperature or below. Avoid prolonged heating during extraction or washing steps.
¹³C NMR Spectroscopy A new signal for the amide carbonyl carbon will appear around δ 160-180 ppm.Neutralize the reaction mixture carefully before workup. Use a brine wash followed by drying with an agent like MgSO₄ or Na₂SO₄ to rigorously remove water before solvent evaporation.

Experimental Protocol: Workup Procedure to Minimize Nitrile Hydrolysis

  • Cool the reaction mixture to room temperature.

  • If the reaction was run in a non-polar solvent (e.g., toluene), wash the organic phase sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.

    • Deionized water.

    • A saturated brine solution to facilitate phase separation and remove bulk water.

  • Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure at a moderate temperature (<50°C).

Summary of Key Synthesis Parameters

The successful synthesis of nitrile-functionalized benzoxazines hinges on the careful control of several key parameters.

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Stoichiometry Phenol:Amine:CH₂O = 1:1:2Excess Amine/CH₂O: Can lead to triazine or di-Mannich byproducts.[5]
Solvent Toluene, 1,4-DioxaneIncorrect Polarity: May cause poor solubility of reactants.[1][2] Presence of Water: Risk of nitrile hydrolysis to amide/acid.[6]
Temperature 80 - 110 °C (Reflux)Too Low: Sluggish or incomplete reaction. Too High/Prolonged: Increased risk of side reactions and byproduct formation.
pH Control Near-neutral reaction; careful workupStrong Acid/Base: Can catalyze hydrolysis of the nitrile group, especially with heat.[6][7]
Purification Recrystallization or Column ChromatographyImpurities (e.g., unreacted phenol) can act as catalysts during subsequent polymerization, affecting the final polymer properties.

Mechanistic Considerations: Nitrile Group Influence

The nitrile group's influence extends beyond simple electronic effects. Understanding the mechanism provides deeper insight into potential issues.

G cluster_0 Mannich Reaction Pathway cluster_1 Potential Side Reaction Amine Primary Amine (R-NH₂) Iminium Iminium Ion [R-N⁺H=CH₂] Amine->Iminium + H⁺, - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium + H⁺, - H₂O MannichBase Mannich Base Intermediate (Aminomethylated Phenol) Iminium->MannichBase + Cyanophenol (Electrophilic Attack) Cyanophenol Cyanophenol Benzoxazine Nitrile-Benzoxazine (Product) MannichBase->Benzoxazine + CH₂O (Ring Closure) Nitrile Nitrile Group (-C≡N) Amide Amide Byproduct (-CONH₂) Nitrile->Amide Acid or Base Catalyst + Heat Water Water (H₂O) Water->Amide Acid or Base Catalyst + Heat

Caption: Key reaction pathways in nitrile-benzoxazine synthesis.

The electron-withdrawing nitrile group increases the acidity of the phenol, making the phenoxide ion a more stable, albeit weaker, nucleophile.[8][9] However, this is compensated for by the high electrophilicity of the iminium ion intermediate, driving the reaction forward. The key is to favor the intramolecular ring closure to form the benzoxazine over an intermolecular reaction that could lead to oligomers or di-substituted products.

References

  • Unorthodox Rate Enhancement in the Mannich Reaction of Para-Substituted Phenols Containing Electron- Withdrawing Groups. (URL not available)
  • Why do electron withdrawing substituents attached to phenols increase their acidic strength? Quora. ([Link])

  • Chapter 24: Phenols. Alcohols contain an OH group bonded. (URL not available)
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. ([Link])

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. ([Link])

  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC - NIH. ([Link])

  • Effect of phenol on the synthesis of benzoxazine. RSC Publishing. ([Link])

  • 7.5: Acid-base Properties of Phenols. Chemistry LibreTexts. ([Link])

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. ([Link])

  • hydrolysis of nitriles. Chemguide. ([Link])

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. ([Link])

  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. MDPI. ([Link])

  • What is the effect of Electron withdrawing group on acidity of phenols. Allen. ([Link])

  • Effect of phenol on the synthesis of benzoxazine. Request PDF. ([Link])

  • FTIR spectrum of benzoxazine monomer. Download Scientific Diagram. ResearchGate. ([Link])

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. ([Link])

  • The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. NIH. ([Link])

  • ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. ResearchGate. ([Link])

  • (PDF) Three-Component Mannich Couplings En Route to Substituted Aminophenol and Benzoxazine Derivatives. ResearchGate. ([Link])

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. ([Link])

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. ([Link])

  • Synthetic applications of biologically important Mannich bases: An upd
  • Synthesis and polymerization of benzoxazine molecules with electron-withdrawing group substitution and ring-opening polymerization. Semantic Scholar. ([Link])

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. ([Link])

  • Synthesis and polymerization of benzoxazine molecules with electron-withdrawing group substitution and ring-opening polymerization: (2017). Sankar Rajasekar. 13 Citations. SciSpace. ([Link])

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PubMed Central. ([Link])

  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Polymer Chemistry (RSC Publishing). ([Link])

  • Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. PMC - NIH. ([Link])

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. ([Link])

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials. ([Link])

  • Mannich Reaction. Organic Chemistry Portal. ([Link])

  • Elemental Analysis Results of PH-a. Download Table. ResearchGate. ([Link])

  • Thermal Behavior of Functionalized Polybenzoxazines: Part 1. Directive Influence of Nitrile Group. ResearchGate. ([Link])

  • Mannich reaction. Wikipedia. ([Link])

  • Mannich Reaction. Chemistry LibreTexts. ([Link])

  • Mannich Condensation Reaction - Stereochemistry + Application #mscchemistrynotes @itschemistrytime. YouTube. ([Link])

Sources

Technical Support Center: Troubleshooting Poor Regioselectivity in the Synthesis of 6-Cyano Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced synthesis challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with regioselectivity during the synthesis of 6-cyano benzoxazines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to diagnose and solve these nuanced synthetic problems effectively.

Section 1: Understanding the Core Chemistry

Before troubleshooting, a firm grasp of the reaction mechanism is paramount. The synthesis of benzoxazines typically proceeds via a Mannich condensation, a cornerstone of organic chemistry.[1][2][3]

Q1: What is the fundamental reaction mechanism for the synthesis of 6-cyano benzoxazine?

The synthesis is a one-pot, three-component Mannich reaction involving a phenol (4-hydroxybenzonitrile), a primary amine, and formaldehyde.[4][5][6] The reaction can be broken down into two primary stages:

  • Iminium Ion Formation: The amine reacts with formaldehyde to form a highly electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The phenol's aromatic ring, activated by the hydroxyl group, acts as a nucleophile and attacks the iminium ion. This is followed by cyclization with another equivalent of formaldehyde to form the oxazine ring.

The mechanism is visualized below:

Mannich_Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Substitution & Cyclization Amine R-NH₂ (Amine) Iminium [R-N⁺H=CH₂] (Iminium Ion) Amine->Iminium + CH₂O, -H₂O Formaldehyde1 CH₂O (Formaldehyde) Phenol 4-Hydroxybenzonitrile Water1 H₂O Intermediate Mannich Base Intermediate Phenol->Intermediate + Iminium Ion Benzoxazine 6-Cyano Benzoxazine Intermediate->Benzoxazine + CH₂O, -H₂O (Cyclization) Formaldehyde2 CH₂O (Formaldehyde) Water2 H₂O

Caption: General mechanism for benzoxazine synthesis.

Q2: Why does poor regioselectivity occur, even when the para-position is blocked?

The term "6-cyano benzoxazine" implies that the oxazine ring has formed using one of the carbon atoms ortho to the hydroxyl group of 4-hydroxybenzonitrile. Since the two ortho positions (C2 and C6 relative to the -OH group) are chemically equivalent, a single product is expected.

However, "poor regioselectivity" in this context often refers to the formation of undesired side products or alternative isomeric structures, which can arise from several factors:

  • Formation of Dimers/Oligomers: If the stoichiometry is not carefully controlled, or if reaction temperatures are too high, the initial Mannich base intermediate can react with additional phenol and formaldehyde molecules, leading to oligomeric structures instead of the desired monomer.[7]

  • Reaction at the Amine: If the primary amine used in the synthesis contains other nucleophilic sites, side reactions can occur at those positions.

  • Alternative Cyclization Pathways: While less common for standard phenols, highly activated or complex starting materials can sometimes lead to different cyclization products. The presence of impurities can also catalyze alternative pathways.[7]

  • Isomerization: Under certain analysis conditions, such as ESI-MS, benzoxazine monomers have been shown to undergo isomerization, which could be mistaken for a lack of regioselectivity in the synthesis itself.[8]

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and resolving issues of product purity and selectivity.

Troubleshooting_Workflow Start Problem: Poor Regioselectivity or Impure Product Mixture Diagnose Step 1: Diagnose the Mixture (NMR, HPLC, LC-MS) Start->Diagnose Identify Identify Structures: - Desired 6-Cyano Isomer - Oligomers - Starting Material Diagnose->Identify Optimize Step 2: Optimize Reaction Conditions Identify->Optimize Undesired products are major Purify Step 3: Purify Existing Product Identify->Purify Minor impurities present Optimize->Diagnose Re-analyze product Success Result: High Purity 6-Cyano Benzoxazine Optimize->Success Optimization successful Purify->Success

Caption: Systematic workflow for troubleshooting regioselectivity.

Q3: My reaction has produced an unexpected mixture. How do I confirm the identity and ratio of the components?

Accurate characterization is the critical first step. Do not rely on a single technique.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The desired 6-cyano benzoxazine will have characteristic peaks for the oxazine ring protons, typically Ar-CH₂-N (~4.8 ppm) and O-CH₂-N (~5.4 ppm).[9][10] The presence of multiple sets of these peaks, or broad, unresolved signals in the polymer region, indicates a mixture of isomers or oligomers.

  • HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) can separate different components in the mixture, giving you a quantitative ratio based on peak area. Coupling this with Mass Spectrometry (LC-MS) will provide the molecular weights of each component, helping to distinguish the monomer from dimers or other adducts.[9]

  • FTIR Spectroscopy: While less precise for isomer identification, FTIR can confirm the formation of the benzoxazine ring (characteristic peaks around 920-950 cm⁻¹ for the oxazine ring and 1220-1240 cm⁻¹ for asymmetric C-O-C stretch) and the absence of starting materials (e.g., broad -OH peak from the phenol).[11]

Q4: How can I modify my reaction conditions to improve the yield of the desired monomer?

If your diagnosis confirms the formation of oligomers or other side products, systematically optimizing the reaction conditions is the next logical step.

ParameterRecommended ActionRationale & Expected Outcome
Stoichiometry Use a precise 1:1:2 molar ratio of Phenol:Amine:Formaldehyde.[5]Excess formaldehyde or amine can promote side reactions and oligomerization. Precise control favors the formation of the 1:1:2 monomeric adduct.
Temperature Maintain a lower reaction temperature (e.g., 40-80 °C).Higher temperatures can provide the activation energy for unwanted side reactions and polymerization. Lower temperatures favor the thermodynamically stable monomer.[12]
Solvent Use a non-polar solvent like toluene or dioxane.These solvents are effective for the azeotropic removal of water, driving the reaction equilibrium towards the product. Polar solvents can sometimes promote undesired pathways.
Rate of Addition Add the formaldehyde solution slowly to the mixture of phenol and amine.A slow addition rate keeps the instantaneous concentration of the highly reactive formaldehyde low, minimizing self-polymerization and the formation of higher-order oligomers.
Reagent Purity Use high-purity starting materials.[13]Acidic or basic impurities can act as uncontrolled catalysts, accelerating polymerization and reducing the yield of the desired monomer.[7]
Q5: I've already produced a mixture. What is the best way to separate the desired 6-cyano benzoxazine?

If optimization is not feasible or if you need to purify an existing batch, chromatographic separation is the most effective method.

  • Column Chromatography: This is the gold standard for purifying benzoxazine monomers from oligomers and unreacted starting materials. A silica gel stationary phase is typically used.

  • Recrystallization: If the desired product is a solid and the impurities are liquids or have very different solubilities, recrystallization can be a highly effective and scalable purification method.[14]

See Appendix B for a detailed column chromatography protocol.

Section 3: Frequently Asked Questions (FAQs)
Q6: What are the expected ¹H NMR chemical shifts for 6-cyano-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine?

While the exact shifts depend on the solvent and the specific amine used (example here is aniline), you should look for these characteristic signals:

  • ~7.5-7.7 ppm: Aromatic protons on the cyanophenyl ring, ortho to the -CN group.

  • ~6.8-7.3 ppm: Other aromatic protons.

  • ~5.4 ppm: Singlet, 2H, for the -O-CH₂ -N- protons of the oxazine ring.

  • ~4.8 ppm: Singlet, 2H, for the Ar-CH₂ -N- protons of the oxazine ring.

The appearance of multiple sharp singlets in the 4.5-5.5 ppm range is a strong indicator of an isomeric mixture or side products.

Q7: Can impurities in my formaldehyde solution cause problems?

Absolutely. Commercial formaldehyde is often sold as a 37% aqueous solution (formalin), which contains methanol as a stabilizer. This methanol can participate in side reactions. For sensitive syntheses, it is highly recommended to use paraformaldehyde, a solid polymer of formaldehyde, which is heated to depolymerize in situ, providing a pure source of CH₂O.

Q8: My reaction is slow and gives a low yield. Can I use a catalyst?

The Mannich reaction for benzoxazine synthesis is often performed without an explicit catalyst.[7] However, if the reaction is sluggish, a mild acid or base can be used.

  • Caution: Introducing a strong catalyst can significantly increase the rate of polymerization, potentially reducing the yield of the desired monomer. If you choose to use a catalyst, start with very small amounts and keep the reaction temperature low.

Q9: My product is a viscous oil that solidifies over time, making workup difficult. What's happening?

This is a classic sign of slow, room-temperature oligomerization or polymerization. The presence of unreacted starting materials or acidic impurities can catalyze this process.[7] The best course of action is to purify the monomer as quickly as possible after synthesis using column chromatography to remove these impurities. Store the purified monomer at a low temperature (e.g., < 4 °C) to prolong its shelf life.

Appendices
Appendix A: Detailed Experimental Protocol - Optimized Synthesis

This protocol is a general guideline and should be adapted based on the specific primary amine being used.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-hydroxybenzonitrile (1.0 eq) and the primary amine (1.0 eq).

  • Dissolution: Add toluene as the solvent (approx. 5-10 mL per gram of phenol). Stir until all solids are dissolved.

  • Formaldehyde Addition: In a separate container, suspend paraformaldehyde (2.2 eq) in a small amount of toluene. Heat gently to depolymerize if necessary. Add this formaldehyde source dropwise to the reaction flask over 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (80-90 °C) for 4-6 hours. Use a Dean-Stark trap if necessary to remove water.

  • Monitoring: Monitor the reaction progress by TLC or HPLC, checking for the consumption of the starting phenol.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Proceed immediately to purification as described in Appendix B.

Appendix B: Detailed Experimental Protocol - Isomer/Oligomer Separation by Column Chromatography
  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate, starting with a 95:5 ratio).

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Begin eluting with the starting solvent system (e.g., 95:5 hexane/ethyl acetate). The less polar monomer should elute before the more polar oligomers and baseline impurities.

  • Gradient (if needed): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-cyano benzoxazine monomer.

References

minimizing impurity formation in 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and minimize impurity formation during the synthesis of this important heterocyclic compound.

I. Introduction to the Synthesis

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile is typically achieved through a Mannich-type condensation reaction.[1] This one-pot, three-component reaction involves the condensation of a phenolic compound, a primary amine, and formaldehyde. For the target molecule, the likely starting materials are 4-hydroxybenzonitrile, a primary amine (e.g., aniline or a substituted aniline), and a source of formaldehyde (e.g., paraformaldehyde or formalin).

The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich aromatic ring of the phenol. Subsequent intramolecular cyclization yields the desired benzoxazine ring system. While this reaction is robust, the presence of the electron-withdrawing nitrile group on the phenol can influence the reaction kinetics and impurity profile.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation can stem from several factors, primarily related to reactant quality, reaction conditions, and the inherent reactivity of the starting materials.

Potential Causes and Solutions:

  • Poor Quality of Reagents:

    • Formaldehyde Source: Paraformaldehyde can depolymerize inefficiently if it is old or of poor quality. Use freshly opened, high-purity paraformaldehyde. Alternatively, a fresh aqueous solution of formaldehyde (formalin) can be used, though this will introduce water into the reaction, which may need to be removed.

    • Amine and Phenol: Ensure the purity of the 4-hydroxybenzonitrile and the primary amine. Impurities can interfere with the reaction.

  • Suboptimal Reaction Temperature:

    • The Mannich reaction requires sufficient thermal energy to drive the condensation and cyclization steps. A temperature that is too low will result in a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to side reactions and decomposition.

    • Recommended Action: A typical temperature range for benzoxazine synthesis is between 80-110 °C.[2] Start with a temperature of around 90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, a gradual increase in temperature may be beneficial.

  • Incorrect Stoichiometry:

    • The stoichiometry of the reactants is crucial. The typical molar ratio for a benzoxazine synthesis is 1:1:2 (phenol:amine:formaldehyde).

    • Recommended Action: Carefully measure and ensure the correct molar ratios of your starting materials. An excess of formaldehyde is sometimes used to drive the reaction to completion, but a large excess can lead to side products.

  • Inappropriate Solvent:

    • The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.

    • Recommended Action: Toluene, xylene, and 1,4-dioxane are commonly used solvents for benzoxazine synthesis.[3] If solubility issues are suspected with 4-hydroxybenzonitrile, a more polar co-solvent might be beneficial, though this can also affect the reaction course.

Issue 2: Presence of Multiple Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the common impurities, and how can I minimize their formation?

Answer:

The formation of multiple impurities is a common challenge in benzoxazine synthesis. These can arise from side reactions and incomplete conversion.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most common impurities are unreacted 4-hydroxybenzonitrile and the primary amine.

    • Identification: These can be identified by comparing the TLC of the crude product with the starting materials and by characteristic signals in the NMR spectrum.

    • Mitigation:

      • Ensure the reaction goes to completion by monitoring with TLC until the starting materials are consumed.

      • Optimize the reaction time and temperature.

      • Employ a slight excess of formaldehyde and amine to drive the consumption of the phenol.

  • Oligomer Formation: Benzoxazine monomers can undergo premature polymerization or form linear oligomers, especially at elevated temperatures.[4]

    • Identification: Oligomers typically appear as a smear or a series of closely spaced spots near the baseline on TLC. In the ¹H NMR spectrum, broad signals may be observed.

    • Mitigation:

      • Avoid excessively high reaction temperatures.

      • Minimize the reaction time once the monomer formation is complete.

      • A solvent-less synthesis approach has been noted to sometimes increase the presence of oligomers.[4]

  • Mannich Base Intermediate: The open-chain Mannich base intermediate may be present if the final ring-closure step is incomplete.

    • Identification: This intermediate will have a different polarity compared to the final product on TLC. The ¹H NMR spectrum would show signals for the aminomethyl phenol structure without the characteristic signals of the oxazine ring.

    • Mitigation: Ensure sufficient reaction time and temperature to facilitate the intramolecular cyclization.

  • Hydrolysis of the Nitrile Group: Although less common under typical non-aqueous Mannich conditions, if water is present (e.g., from formalin or as an impurity), the nitrile group could potentially hydrolyze to a carboxylic acid, especially if the reaction is run for extended periods at high temperatures.

    • Identification: This would result in a highly polar impurity. It can be detected by LC-MS or by observing a carboxylic acid peak in the IR spectrum.

    • Mitigation: Use anhydrous solvents and high-purity reagents to minimize the presence of water.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. What are the recommended purification methods?

Answer:

The nitrile group imparts polarity to the molecule, which can make purification challenging. A combination of techniques is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, cool the reaction mixture and wash it with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted 4-hydroxybenzonitrile. Follow this with washes with water and brine to remove any residual base and salts.

  • Recrystallization: This is often the most effective method for obtaining high-purity benzoxazine monomers.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. For a polar molecule like 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, consider solvents such as:

      • Ethanol

      • Isopropanol

      • Toluene

      • A mixture of solvents, such as ethanol/water or toluene/hexane.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography: If recrystallization is not effective or if multiple impurities are present, column chromatography is a viable option.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis. For a polar benzoxazine, a higher proportion of the polar solvent will likely be required.

III. Frequently Asked Questions (FAQs)

Q1: What are the characteristic analytical signatures for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile?

A1: The structure of the product should be confirmed by a combination of NMR and FTIR spectroscopy.

  • ¹H NMR: Expect to see characteristic signals for the oxazine ring protons. Based on a similar structure, 3-phenyl-3,4-dihydro-2H-benzo[e][3][5]oxazine-6-carbonitrile, the following approximate chemical shifts can be anticipated:[6]

    • O-CH₂-N: ~5.0-5.5 ppm (singlet)

    • Ar-CH₂-N: ~4.0-4.5 ppm (singlet)

    • Aromatic protons: ~6.8-7.8 ppm (multiplets)

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the oxazine ring carbons and the nitrile carbon.[6]

    • O-CH₂-N: ~80-85 ppm

    • Ar-CH₂-N: ~50-55 ppm

    • Nitrile (C≡N): ~118-120 ppm

  • FTIR: The FTIR spectrum provides key information about the functional groups.[7]

    • C≡N stretch: A sharp peak around 2220-2230 cm⁻¹

    • C-O-C stretch (oxazine ring): Bands in the region of 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹

    • Absence of a broad O-H stretch from the starting phenol (around 3200-3500 cm⁻¹) indicates the consumption of the starting material.

Q2: Can I use a solvent-free method for this synthesis?

A2: Yes, solvent-free synthesis of benzoxazines is possible and can be more environmentally friendly. However, it may lead to a higher viscosity of the reaction mixture and can sometimes result in a higher proportion of oligomeric impurities.[4] Careful temperature control is crucial in a solvent-free reaction to prevent runaway polymerization.

Q3: How does the nitrile group affect the reaction?

A3: The nitrile group is a strong electron-withdrawing group. This deactivates the aromatic ring of the 4-hydroxybenzonitrile, making it less nucleophilic compared to unsubstituted phenol. As a result, the electrophilic substitution step of the Mannich reaction may be slower, potentially requiring slightly more forcing conditions (higher temperature or longer reaction time) to achieve good conversion. The nitrile group is generally stable under typical Mannich reaction conditions, but the presence of significant amounts of water and prolonged heating could lead to hydrolysis.[3]

Q4: What is the optimal order of addition of reagents?

A4: While a one-pot reaction where all components are mixed together is common, a stepwise addition can sometimes provide better control and minimize side reactions. A common approach is to first mix the amine and formaldehyde to pre-form the iminium ion intermediate, followed by the addition of the 4-hydroxybenzonitrile.

IV. Experimental Protocol Example

This is a general protocol and may require optimization for your specific primary amine and reaction scale.

Materials:

  • 4-hydroxybenzonitrile

  • Primary amine (e.g., aniline)

  • Paraformaldehyde

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the primary amine (1.0 eq) and paraformaldehyde (2.0 eq) to toluene.

  • Heat the mixture to 90 °C and stir for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add 4-hydroxybenzonitrile (1.0 eq) to the reaction mixture.

  • Continue to heat the reaction at 90-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Wash the organic layer with 1M NaOH (2 x 50 mL), followed by water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

V. Visualizations

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Mannich Reaction Mannich Reaction 4-Hydroxybenzonitrile->Mannich Reaction Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Mannich Reaction Formaldehyde (CH2O) Formaldehyde (CH2O) Formaldehyde (CH2O)->Mannich Reaction 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Mannich Reaction->3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Caption: General synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Multiple Impurities check_reagents Check Reagent Quality and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature (80-110 °C) check_reagents->optimize_temp monitor_tlc Monitor Reaction by TLC for Completion optimize_temp->monitor_tlc purification Implement Purification Strategy (Wash, Recrystallize, Column Chromatography) monitor_tlc->purification success High Purity Product purification->success

Caption: Troubleshooting workflow for synthesis optimization.

VI. Data Presentation

Table 1: Key Analytical Data for a Representative Benzoxazine-6-carbonitrile

Analytical TechniqueExpected Observation for 3-phenyl-3,4-dihydro-2H-benzo[e][3][5]oxazine-6-carbonitrile[6]
¹H NMR (ppm) O-CH₂-N: ~5.4, Ar-CH₂-N: ~4.7, Aromatic H: 6.8-7.5
¹³C NMR (ppm) O-CH₂-N: ~82, Ar-CH₂-N: ~50, C≡N: ~119, Aromatic C: 110-155
FTIR (cm⁻¹) C≡N stretch: ~2225, C-O-C stretch: ~1230, 1030

Note: The exact chemical shifts for your target molecule may vary depending on the substituent on the nitrogen atom.

VII. References

  • Effect of reaction medium on benzoxazine synthesis yield. (2025). Benchchem. Retrieved from --INVALID-LINK--

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI.

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.

  • 13 C NMR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][3][5] oxazine-6-carbonitrile. ResearchGate.

  • FT-IR spectrum of 3-phenyl-3,4-dihydro-2H-benzo[e][3][5] oxazine-6-carbonitrile. ResearchGate.

  • Mannich reaction. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Modification of Solventless‐Synthesized Benzoxazine Resin by Phthalonitrile Group: An Effective Approach for Enhancing Thermal Stability of Polybenzoxazines. (2018). Scilit.

References

Technical Support Center: Solubility Enhancement for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Support

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile and related benzoxazine derivatives in biological assays. Our goal is to provide a logical framework for troubleshooting and to offer robust, field-proven formulation strategies to ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of benzoxazine-based compounds.

Q1: Why is 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile likely to be poorly soluble in aqueous assay buffers?

A1: The solubility challenge stems from the compound's molecular structure. The core 3,4-Dihydro-2H-benzo[b]oxazine scaffold is predominantly hydrophobic due to its aromatic and heterocyclic ring systems.[1] While the carbonitrile group can sometimes enhance solubility in certain solvents, the overall lipophilic nature of the molecule leads to poor partitioning in aqueous solutions like cell culture media or phosphate-buffered saline (PBS), often resulting in precipitation.[2][3]

Q2: What are the consequences of poor compound solubility in my biological experiments?

A2: Overlooking solubility issues can severely compromise your experimental results. Key consequences include:

  • Underestimated Potency: If the compound precipitates, the actual concentration in solution is lower than the calculated nominal concentration, leading to artificially high IC50/EC50 values and incorrect structure-activity relationship (SAR) data.[4][5]

  • Poor Reproducibility: Inconsistent precipitation between experiments leads to high data variability.[6]

  • False Negatives: A potentially active compound may appear inactive simply because it is not sufficiently available to interact with its biological target.[7]

  • Cellular Stress and Toxicity: Compound precipitates can cause physical stress to cells or induce non-specific cytotoxicity, masking the true pharmacological effect.[1][8]

Q3: My compound is dissolved in 100% DMSO. Isn't that enough?

A3: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, it is only the first step.[9] Problems arise during the subsequent dilution into your aqueous assay buffer. This "solvent shift" drastically increases the solution's polarity, and if the final DMSO concentration is too low to maintain solubility, the compound will "crash out" or precipitate.[8] Furthermore, compounds can precipitate even in DMSO stocks if stored at high concentrations or subjected to multiple freeze-thaw cycles.[7][10]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity.[8] However, sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[11][12] It is imperative to run a vehicle control (your final assay medium with the same final concentration of DMSO and any other excipients) to determine the tolerance of your specific experimental system.

Troubleshooting Guide: From Stock to Assay

This guide provides a logical flow for diagnosing and solving solubility issues as they appear.

Issue 1: My compound won't fully dissolve or precipitates in the 100% DMSO stock solution.
Potential Cause Explanation Recommended Solution
Concentration is too high The compound has exceeded its solubility limit even in pure DMSO. Many compounds are not soluble at the common 10-30 mM stock concentrations.[4][13]Prepare a less concentrated stock solution (e.g., start at 1 mM and increase if soluble).
Water Absorption DMSO is highly hygroscopic and will absorb moisture from the air. This decreases its solvating power for hydrophobic compounds.[10]Use anhydrous DMSO. Aliquot stock solutions into single-use vials to minimize exposure to air.
Precipitation during Storage/Freeze-Thaw Repeated freeze-thaw cycles can promote the formation of more stable, less soluble crystalline forms of the compound, causing it to precipitate over time.[5][7]Aliquot stock solutions to avoid more than 1-2 freeze-thaw cycles. If precipitation is observed upon thawing, gently warm the vial (e.g., to 37°C) and vortex/sonicate to attempt redissolution before use.
Low-Quality Compound Impurities may be present that are insoluble.Verify the purity of your compound batch (e.g., via LC-MS).
Issue 2: The DMSO stock is clear, but a precipitate forms immediately upon dilution into my aqueous buffer.
Potential Cause Explanation Recommended Solution
Solvent Shift Precipitation This is the most common issue. The aqueous buffer cannot maintain the solubility established by the DMSO, causing the compound to crash out of solution.[8]1. Optimize Dilution: Perform a serial dilution in 100% DMSO first, so that the final dilution step into the aqueous buffer is a larger volume transfer (e.g., 1:200 vs. 1:1000), which can improve mixing kinetics. 2. Use an Intermediate Solvent: Perform an intermediate dilution from DMSO into a co-solvent like ethanol or propylene glycol before the final dilution into the aqueous buffer.[14]
Final DMSO Concentration is too Low The final concentration of DMSO in the assay is insufficient to act as a co-solvent and keep the compound soluble.If your assay allows, slightly increase the final DMSO concentration (while staying below the toxicity limit).
Buffer Components High salt concentrations or certain proteins (e.g., in serum) in the final buffer can sometimes decrease the solubility of small molecules.Test the solubility in a simpler buffer (e.g., PBS) first. If it is soluble there but not in complex media, consider reducing the serum percentage during the compound incubation period, if experimentally feasible.
Issue 3: I don't see a visible precipitate, but my results are inconsistent.
Potential Cause Explanation Recommended Solution
Micro-precipitation or Aggregation The compound may be forming small, non-visible aggregates that are not uniformly distributed and can interfere with assays. This is a common issue for "grease-ball" molecules.[15]1. Add a Surfactant: Include a low concentration of a non-ionic surfactant like Tween-20 or Polysorbate 80 (e.g., 0.01%) in the final assay buffer to help prevent aggregation.[16] Always test the surfactant's effect on the assay in a vehicle control. 2. Use Formulation Technologies: Employ advanced formulation strategies like cyclodextrins or lipid-based systems to truly solubilize the compound.[17][18]

Solubility Enhancement Protocols & Strategies

If optimizing the DMSO concentration and dilution protocol is insufficient, the following formulation strategies should be employed. The choice of strategy depends on the specific requirements of the biological assay.

Decision Workflow for Solubility Enhancement

G start Compound Insoluble in Aqueous Assay Buffer check_dmso Is final [DMSO] < 0.5%? Can it be increased? start->check_dmso optimize_dilution Optimize Dilution Protocol (Serial in DMSO, intermediate solvent) check_dmso->optimize_dilution Yes use_cosolvent Strategy 1: Use Co-solvents (e.g., PEG 400, Ethanol) check_dmso->use_cosolvent No check_success1 Solubility Achieved? optimize_dilution->check_success1 check_success1->use_cosolvent No end Proceed with Assay check_success1->end Yes validate_assay Validate Assay: Run Vehicle Control to test for excipient interference use_cosolvent->validate_assay use_cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) use_cyclodextrin->validate_assay use_nanoparticles Strategy 3: Use Nanoparticle Formulation (e.g., Lipid-based) use_nanoparticles->validate_assay validate_assay->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: Co-solvent Formulation

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[14][19]

Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[20]

Protocol: Co-solvent Method
  • Prepare Primary Stock: Dissolve 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile in 100% DMSO to a concentration of 1-10 mM.

  • Prepare Co-solvent Working Stock: Dilute the DMSO stock 1:10 into your chosen co-solvent (e.g., PEG 400). This creates a 10% DMSO / 90% PEG 400 working stock.

  • Final Dilution: Add the co-solvent working stock to your final assay buffer, ensuring the final concentration of the co-solvent is typically between 1-5% and the final DMSO concentration remains below its toxicity limit (e.g., <0.5%).

  • Vehicle Control: Prepare a control sample containing the same final concentrations of DMSO and co-solvent in the assay buffer to test for any effects on the biological system.

Co-Solvent Pros Cons Typical Final Conc.
PEG 400 Low toxicity, effective for many compounds.Can be viscous.1-5%
Ethanol Readily available, effective.Can be more toxic to cells than other options; volatile.[12][20]0.1-1%
Propylene Glycol Low toxicity, good solubilizer.Can sometimes interfere with assays.1-5%
Strategy 2: Cyclodextrin-based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[22]

Diagram: Mechanism of Cyclodextrin Solubilization

G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug (Insoluble) water Aqueous Solution drug->water Poor Solubility complex Drug-Cyclodextrin Inclusion Complex cd Cyclodextrin (Water Soluble) water2 Aqueous Solution complex->water2 Soluble

Caption: Cyclodextrins encapsulate hydrophobic drugs, rendering them water-soluble.

Protocol: Cyclodextrin Formulation
  • Determine Molar Ratio: Start by testing a 1:1, 1:2, and 1:5 molar ratio of your compound to HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer or water (e.g., 10-40% w/v). Gentle warming and stirring may be required.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (like DMSO or ethanol).

  • Form the Complex: Slowly add the compound stock to the stirring cyclodextrin solution.

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complex formation. The solution should become clear.

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any non-complexed, precipitated drug. The resulting clear solution can be used for your assays.

  • Vehicle Control: The vehicle control must contain the same concentration of HP-β-CD as the test samples.[11]

Strategy 3: Advanced Formulations (Nanoparticles & Lipid-Based Systems)

For particularly challenging compounds or for in vivo studies, more advanced strategies may be necessary. These typically require more specialized formulation expertise.

  • Nanoparticles: Reducing the particle size of a drug to the nanometer scale (<1000 nm) dramatically increases its surface area, which can significantly enhance dissolution rate and solubility.[15][24][25] This can be achieved through methods like nanomilling or precipitation.[15]

  • Lipid-Based Formulations: For highly lipophilic compounds, incorporating them into lipid-based systems like emulsions, microemulsions, or liposomes can be highly effective.[17][18] Self-emulsifying drug delivery systems (SEDDS) are formulations that spontaneously form nanoemulsions upon gentle agitation in an aqueous medium.[26]

These advanced methods often provide the greatest increase in solubility but require significant optimization and careful characterization of the final formulation.

References

addressing catalyst poisoning in the synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges, particularly those related to catalyst poisoning, in this synthetic route.

Introduction: The Challenge of the Nitrile Group in Catalysis

The synthesis of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile and its derivatives often employs palladium-catalyzed cross-coupling or cyclization reactions. While powerful, these reactions are sensitive to various inhibitors. A key challenge in the synthesis of the target molecule is the presence of the carbonitrile (cyanide) group. The lone pair of electrons on the nitrogen atom of the nitrile can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1] This guide will provide a structured approach to diagnosing and mitigating these and other related issues.

Troubleshooting Guide: From Low Yield to Stalled Reactions

This section is formatted to help you diagnose and resolve specific experimental issues.

Question 1: My reaction shows low or no conversion to the desired 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. What is the most likely cause?

Answer: Low to no conversion is a common problem that can typically be traced back to catalyst deactivation or suboptimal reaction conditions. Given the nitrile functionality in the target molecule, catalyst poisoning is a primary suspect.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Poisoning by the Nitrile Group: The nitrile group on your substrate or product can act as a ligand, binding to the palladium catalyst and forming stable, catalytically inactive complexes.[1]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, making it less accessible to coordination by the nitrile group, and promote the desired catalytic cycle.

      • Slow Addition: If using a cyanide source for the nitrile group installation in a tandem reaction, consider slow addition of the cyanide reagent to maintain a low concentration in the reaction mixture, thereby reducing the likelihood of catalyst poisoning.

  • Impure Reagents: Trace impurities in your starting materials, solvents, or base can act as potent catalyst poisons. Sulfur compounds from starting materials or thiols used in previous steps are notorious for poisoning palladium catalysts.[2]

    • Solution:

      • Reagent Purification: Ensure all reagents are of the highest purity. Liquid starting materials and solvents should be freshly distilled. Solid reagents can be recrystallized. It is crucial to use anhydrous and deoxygenated solvents, as water and oxygen can also contribute to catalyst deactivation.

      • Sulfur Removal: If sulfur contamination is suspected, consider treating your starting materials with a sulfur scavenger or passing solutions through a plug of activated carbon or alumina.

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Inefficient reduction will lead to a low concentration of the active catalyst.

    • Solution:

      • Use of Precatalysts: Employ modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, which are designed for efficient and reliable generation of the active Pd(0) species.

      • Activation Protocol: If using a standard Pd(II) source like Pd(OAc)₂, ensure your reaction conditions (e.g., presence of a suitable reductant like a phosphine ligand or an amine) are appropriate for its reduction.

Question 2: My reaction starts well, but then stalls before reaching completion. What should I investigate?

Answer: A stalling reaction often points to catalyst instability or gradual poisoning over the course of the reaction.

Potential Causes & Step-by-Step Solutions:

  • Gradual Catalyst Decomposition: The active Pd(0) catalyst can be unstable at elevated temperatures, leading to the formation of inactive palladium black (aggregated palladium metal).

    • Solution:

      • Lower Reaction Temperature: If possible, lower the reaction temperature. You may need to screen different temperatures to find a balance between an acceptable reaction rate and catalyst stability.

      • Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes help stabilize the active catalytic species and prevent aggregation. A common starting point is a 1:1.2 to 1:2 Pd:ligand ratio.

  • Product Inhibition: As the concentration of the nitrile-containing product increases, it can begin to compete with the starting materials for coordination to the palladium catalyst, leading to product inhibition.

    • Solution:

      • Optimize Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once a satisfactory conversion is reached, before significant product inhibition occurs.

      • Consider a Different Catalyst System: Some catalyst systems may be less susceptible to product inhibition. Screening different ligands and palladium sources could be beneficial.

Frequently Asked Questions (FAQs)

Q1: Can the cyanide anion (CN⁻) from a reagent like KCN or NaCN poison my palladium catalyst?

A1: Absolutely. Excess cyanide ions are well-documented poisons for palladium catalysts. They can disrupt every step of the catalytic cycle, from oxidative addition to reductive elimination, by forming highly stable palladium-cyanide complexes like [(CN)₄Pd]²⁻.[3][4] If your synthesis involves the introduction of the nitrile group via a cyanide salt, it is crucial to control the concentration of free cyanide.

Q2: How can I minimize the impact of moisture on my reaction?

A2: Moisture can be particularly detrimental in reactions involving cyanide sources, as it can lead to the formation of hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and can form inactive hydride complexes.[3][4] To minimize moisture:

  • Use oven-dried glassware.

  • Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

  • Handle hygroscopic reagents in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).

Q3: What are the visual signs of catalyst decomposition?

A3: The most common visual sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[5] This indicates that the active, soluble Pd(0) species has aggregated into inactive metallic palladium. If you observe this early in your reaction, it's a strong indicator of a problem with your reaction conditions (e.g., temperature too high, insufficient ligand).

Q4: Is it possible to regenerate a poisoned palladium catalyst?

A4: In a laboratory setting, regenerating a poisoned catalyst from a reaction mixture is often impractical. It is usually more effective to prevent poisoning in the first place. However, on an industrial scale, various methods for catalyst regeneration exist, such as treatment with specific reagents to remove the poison. For research purposes, focusing on optimizing the reaction to avoid poisoning is the best strategy.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cyclization to Form 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

This is a representative protocol and may require optimization for your specific substrate.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the starting material (e.g., an appropriately substituted o-aminophenol derivative), the palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents).

    • Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Add the coupling partner via syringe if applicable.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide Summary

Observed Issue Potential Cause Recommended Solution(s)
Low/No Conversion Catalyst poisoning by nitrile groupUse bulky, electron-rich ligands (e.g., XPhos, SPhos).
Impure reagents (e.g., sulfur)Purify all starting materials and solvents.
Inefficient catalyst activationUse a modern precatalyst (e.g., Buchwald G3/G4).
Stalling Reaction Catalyst decomposition (Pd black)Lower reaction temperature; increase ligand:Pd ratio.
Product inhibitionMonitor reaction and stop at optimal conversion.

Visualizations

Diagram 1: Potential Catalyst Poisoning Pathway

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Substrate Inactive_Complex Inactive Pd-Nitrile Complex Pd0->Inactive_Complex Coordination Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Product RedElim->Product Nitrile Nitrile Group (from substrate/product) Nitrile->Inactive_Complex caption Fig. 1: Inhibition of the catalytic cycle by nitrile coordination.

Caption: Fig. 1: Inhibition of the catalytic cycle by nitrile coordination.

Diagram 2: Troubleshooting Workflow

G Start Low/No Product Yield Check_Catalyst Check Catalyst System - Precatalyst choice? - Ligand appropriate? Start->Check_Catalyst Check_Reagents Check Reagents - Purity? - Anhydrous/degassed? Start->Check_Reagents Check_Conditions Check Conditions - Temperature? - Atmosphere? Start->Check_Conditions Optimize_Ligand Optimize Ligand (Bulky, electron-rich) Check_Catalyst->Optimize_Ligand Purify Purify/Dry Reagents & Solvents Check_Reagents->Purify Optimize_Temp Optimize Temperature & Inertness Check_Conditions->Optimize_Temp Success Successful Reaction Optimize_Ligand->Success Purify->Success Optimize_Temp->Success caption Fig. 2: A systematic approach to troubleshooting low yields.

Caption: Fig. 2: A systematic approach to troubleshooting low yields.

References

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺ CN⁻ System. Journal of the American Chemical Society, 130(16), 5444–5454. [Link]

  • Grushin, V. V. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed, 130(16), 5444-54. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Grushin, V. V. (2004). Why Excess Cyanide Can Be Detrimental to Pd-Catalyzed Cyanation of Haloarenes. Facile Formation and Characterization of [Pd(CN)₃(H)]²⁻. ResearchGate. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • Bao, M., et al. (2021). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry, 9, 705851. [Link]

  • Li, D., et al. (2018). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 6, 567. [Link]

  • Weissman, H., & Zewge, D. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(8), 4973-4991. [Link]

  • Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(16), 2541–2544. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]

Sources

workup procedure optimization for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Technical Support Center: 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

This guide provides in-depth technical support for the workup and purification of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile. It is designed for researchers and drug development professionals to troubleshoot and optimize their experimental procedures, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is a standard, baseline workup procedure for isolating 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile?

A typical procedure, assuming the synthesis is a cyanation of a 6-halo-benzoxazine precursor, involves quenching the reaction mixture, extracting the product into an organic solvent, washing to remove impurities, and finally, isolating the product. A common starting point is to pour the reaction mixture into water or ice-water, followed by extraction with a solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The organic layer is then washed sequentially with water and brine before being dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[3][4]

Q2: What are the most common impurities I should expect?

The impurity profile is highly dependent on the synthetic route. However, for common pathways, expect to encounter:

  • Unreacted Starting Materials: Such as 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.[5]

  • Catalyst Residues: If a metal-catalyzed reaction is used (e.g., palladium for cyclization or copper for cyanation), residual metals can contaminate the product.[1][6]

  • Hydrolysis Byproducts: Under overly acidic or basic workup conditions, the nitrile group (-CN) can hydrolyze to the corresponding carboxamide (-CONH₂) or carboxylic acid (-COOH).

  • Side-Reaction Products: Depending on the specific synthesis, byproducts from undesired cyclizations or substitutions may be present.

Q3: My final product is off-white or slightly colored, not pure white. Is this normal and how can I fix it?

While a slightly off-white color can be common for many organic compounds after initial isolation, significant coloration (e.g., yellow, brown, or green) often indicates the presence of impurities. These are typically residual metal catalysts or oxidized organic species. A treatment with activated charcoal (decolorizing carbon) in a suitable solvent during recrystallization is a highly effective method for removing these colored impurities.

Q4: Which purification techniques are most effective for this molecule?

For this compound, the two primary methods for achieving high purity are:

  • Recrystallization: This is the preferred method for obtaining highly crystalline, pure material if the impurity profile is favorable. A solvent screen to find the ideal system (one in which the product is soluble at high temperature but sparingly soluble at low temperature) is crucial.

  • Silica Gel Column Chromatography: This is the method of choice when impurities have similar solubility profiles to the product, or when dealing with oily/gummy crude materials. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) typically provides good separation.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification process.

Issue 1: Low or No Yield After Aqueous Quench & Extraction
  • Symptom: After adding the reaction mixture to water and extracting with an organic solvent, the organic layer yields very little product upon concentration.

  • Potential Cause & Mechanistic Insight:

    • Product Protonation: The benzoxazine nitrogen is basic and can be protonated under acidic conditions, forming a salt. This salt will be highly soluble in the aqueous layer and will not be efficiently extracted into the organic phase.

    • Emulsion Formation: High concentrations of salts or polymeric byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product and preventing efficient separation.

  • Recommended Solutions:

    • pH Adjustment: Before extraction, check the pH of the aqueous layer. If it is acidic, carefully add a mild base like sodium bicarbonate (NaHCO₃) solution until the pH is neutral to basic (pH ~7-8). This deprotonates the product, ensuring it partitions into the organic layer.

    • Break Emulsions: Add a saturated sodium chloride solution (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up emulsions and "salt out" the organic product.

    • Solvent Change: If emulsions persist with ethyl acetate, try a denser, less polar solvent like dichloromethane (DCM) or chloroform (CHCl₃).

Issue 2: Isolated Product is a Persistent Oil or Gummy Solid
  • Symptom: After removing the solvent under reduced pressure, the product does not solidify and remains as a viscous oil or a sticky, non-crystalline gum.

  • Potential Cause & Mechanistic Insight:

    • Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) used in the reaction can be difficult to remove and will keep the product oily.

    • Co-eluting Impurities: The presence of greasy, non-crystalline impurities can inhibit the crystallization of the desired product by disrupting the crystal lattice formation.

  • Recommended Solutions:

    • High-Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period, possibly with gentle heating, to remove residual solvents.

    • Trituration: Add a solvent in which the product is insoluble but the oily impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.

    • Proceed to Chromatography: If trituration fails, the most reliable solution is to purify the oil via silica gel column chromatography to separate the product from the impurities preventing crystallization.

Issue 3: Product Purity is Poor by TLC/LCMS/NMR After Initial Workup
  • Symptom: Analytical data of the crude product shows multiple spots on a TLC plate or significant impurity peaks in LCMS/NMR spectra.

  • Potential Cause & Mechanistic Insight:

    • Incomplete Reaction: The reaction did not proceed to completion, leaving a significant amount of starting material.

    • Co-precipitation: Impurities with similar solubility to the product precipitated out of solution during the initial isolation.

  • Recommended Solutions:

    • Optimized Recrystallization: Perform a solvent screen to find the ideal recrystallization solvent system. A table of suggested solvents is provided below. The goal is to find a system where the product crystallizes slowly upon cooling, leaving impurities behind in the mother liquor.

    • Flash Column Chromatography: This is the most robust method for separating complex mixtures. A systematic approach to developing a solvent system using TLC is recommended.

Data & Protocols

Table 1: Recommended Purification Parameters
ParameterRecrystallizationFlash Column Chromatography
Solvent Systems • Ethanol/Water• Isopropanol (IPA)• Ethyl Acetate/Hexanes• TolueneMobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50% EtOAc). The exact gradient should be determined by TLC analysis.
Typical Rf (TLC) N/A~0.3 in 30% EtOAc/Hexanes (This is an estimate and should be verified experimentally).
In-Process Check Check purity of crystals and mother liquor by TLC or LCMS.Collect fractions and analyze by TLC to identify those containing the pure product.
Key Tip For colored products, add a small amount of activated charcoal to the hot solution and filter through celite before cooling.Dry-load the crude product onto silica gel for better resolution, especially if it is not very soluble in the initial mobile phase.

Visualized Workflows

General Workup & Purification Workflow

This diagram outlines the standard decision-making process from reaction completion to obtaining the final, pure product.

Gcluster_workupWorkupcluster_analysisAnalysis & Decisioncluster_purificationPurificationReactionReaction MixtureQuenchAqueous Quench(Water/Ice)Reaction->QuenchpH_AdjustpH Adjustment(if needed)Quench->pH_AdjustExtractSolvent Extraction(e.g., EtOAc)pH_Adjust->ExtractWashWash Organic Layer(Water, Brine)Extract->WashDryDry & ConcentrateWash->DryCrudeCrude ProductDry->CrudeAnalysisAnalyze Crude(TLC, NMR, LCMS)Crude->AnalysisRecrystallizeRecrystallizationAnalysis->RecrystallizeHigh Purity &CrystallineChromatographyColumn ChromatographyAnalysis->ChromatographyLow Purity orOily/GummyPure_ProductPure ProductRecrystallize->Pure_ProductChromatography->Pure_Product

Caption: Standard workflow for workup and purification.

Troubleshooting Decision Tree for Oily/Gummy Product

This diagram provides a logical path for addressing a common isolation issue.

GStartCrude product is an oil/gumCheck_SolventIs a high-boiling solvent(DMF, DMSO) present?Start->Check_SolventHigh_VacDry under high vacuumwith gentle heatingCheck_Solvent->High_VacYesTriturateTriturate with anon-polar solvent (e.g., Hexanes)Check_Solvent->TriturateNoHigh_Vac->TriturateCheck_SolidDid a solid precipitate?Triturate->Check_SolidFilterFilter and dry the solidCheck_Solid->FilterYesColumnPurify via silica gelcolumn chromatographyCheck_Solid->ColumnNo

Caption: Decision tree for troubleshooting an oily product.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907-7918. Available at: [Link]

  • Shukla, D. K., et al. (n.d.). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6. Rasayan J. Chem. Available at: [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • LookChem. (n.d.). 3,4-Dihydro-2H-benzo[1][2]oxazine-6-carbonitrile. Retrieved from: [Link]

  • Singh, B., Kumar, M., Goswami, G., Verma, I., & Ghorai, M. K. (2023). Synthesis of 3,4-dihydro-2H-1,4-oxazines. The Journal of Organic Chemistry, 88(7), 4504-4518. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Retrieved from: [Link]

  • Kumar, R., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(10), 2465. Available at: [Link]

preventing byproduct formation in the N-functionalization of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The N-functionalization of the secondary amine within the 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold is a critical step in the synthesis of various biologically active compounds. However, the inherent reactivity of the benzoxazine ring system can lead to several undesired side reactions. A thorough understanding of the reaction mechanism and potential byproducts is paramount for successful synthesis.

FAQ 1: What are the most common byproducts observed during the N-functionalization of 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile?

The primary byproducts encountered during the N-alkylation or N-acylation of this benzoxazine derivative often stem from the reactivity of the oxazine ring itself. Key undesired products include:

  • Ring-Opened Products: Under certain conditions, particularly with strong bases or acids, the oxazine ring can undergo cleavage.[1][2][3][4] This leads to the formation of Mannich-type bases or other phenolic amine derivatives, which can complicate purification and reduce the yield of the desired N-functionalized product.

  • Dimerization Products: Benzoxazine monomers can react with each other, especially at elevated temperatures, to form dimers or oligomers.[5][6][7][8] This is often initiated by the thermal or catalytic opening of the oxazine ring.

  • Over-alkylation/Acylation: In cases where the N-functionalization introduces a reactive group, subsequent reactions can occur, leading to more complex mixtures.

  • Decomposition: The presence of the nitrile group can influence the electron density of the aromatic ring and potentially contribute to decomposition pathways under harsh reaction conditions.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section provides a systematic guide to troubleshooting common issues encountered during the N-functionalization of 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Problem 1: Low Yield of the Desired N-Functionalized Product

A low yield is a common frustration in synthetic chemistry. The following flowchart outlines a systematic approach to diagnosing and resolving this issue.

G cluster_0 Troubleshooting Low Yield cluster_1 Addressing Incomplete Conversion cluster_2 Minimizing Byproduct Formation start Low Yield Observed q1 Incomplete Conversion of Starting Material? start->q1 q2 Significant Byproduct Formation? q1->q2 No a1 Increase Reaction Time or Temperature q1->a1 Yes b1 Lower Reaction Temperature q2->b1 Yes a2 Check Reagent Purity and Stoichiometry a1->a2 a3 Optimize Solvent and Base a2->a3 end Improved Yield a3->end b2 Use a Weaker, Non-Nucleophilic Base b1->b2 b3 Consider a Protecting Group Strategy b2->b3 b3->end

Caption: A workflow for diagnosing and resolving low product yields.

Detailed Troubleshooting Steps for Low Yield:

Q: My reaction shows a significant amount of unreacted starting material. What should I do?

A: Incomplete conversion is often a kinetic issue. Consider the following adjustments:

  • Reaction Time and Temperature: Gradually increase the reaction time. If the reaction is still sluggish, a modest increase in temperature may be necessary. However, be cautious, as higher temperatures can promote byproduct formation.[9][10]

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially the electrophile (e.g., alkyl halide) and the base, are of high purity and are used in the correct stoichiometric ratios. The secondary amine's nucleophilicity is crucial for the reaction.

  • Solvent and Base Selection: The choice of solvent and base is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the amine.[11] The strength and nature of the base also play a significant role. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective.

ParameterRecommendationRationale
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance the reactivity of the amine.
Base NaH, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases deprotonate the amine without competing in the reaction. Cs₂CO₃ can be particularly effective for N-alkylation.[12]
Temperature Room Temperature to 60 °CStart at a lower temperature and gradually increase if necessary to minimize side reactions.

Q: I am observing significant byproduct formation, which is lowering my yield. How can I mitigate this?

A: Byproduct formation is a clear indicator that the reaction conditions are too harsh or not selective enough.

  • Lowering the Reaction Temperature: This is often the most effective first step to reduce the rate of side reactions, which frequently have higher activation energies than the desired N-functionalization.

  • Optimizing the Base: A very strong base can promote elimination reactions or ring-opening of the benzoxazine.[2] Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Protecting Group Strategy: If ring-opening or other side reactions involving the phenolic portion of the molecule are suspected, a protecting group strategy may be necessary. Protecting the phenolic hydroxyl group can prevent its interference in the N-functionalization step.[13][14][15][16]

Problem 2: Formation of Ring-Opened Byproducts

The stability of the oxazine ring is a key concern. Its cleavage leads to undesired phenolic amine structures.

G cluster_0 Mitigating Ring-Opening cluster_1 Modify Reaction Conditions cluster_2 Temperature Control start Ring-Opened Byproducts Detected q1 Are Strong Acids or Bases Used? start->q1 q2 Is the Reaction Temperature High? q1->q2 No a1 Use Milder, Non-nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃) q1->a1 Yes b1 Run the reaction at a lower temperature (e.g., 0 °C to RT) q2->b1 Yes a2 Avoid Protic Solvents a1->a2 a3 Maintain Anhydrous Conditions a2->a3 end Minimized Ring-Opening a3->end b1->end

Caption: Decision tree for addressing the formation of ring-opened byproducts.

Detailed Troubleshooting Steps for Ring-Opening:

Q: My NMR analysis indicates the presence of phenolic and amine protons that are not part of the desired product. How can I prevent ring-opening?

A: The presence of these signals strongly suggests cleavage of the oxazine ring.

  • Choice of Base: Strong nucleophilic bases can attack the electrophilic carbon of the oxazine ring, initiating ring-opening. Switch to a non-nucleophilic base like potassium carbonate or cesium carbonate. The basicity of the amine itself can also play a role.[17]

  • Solvent Effects: Protic solvents can facilitate ring-opening by protonating the oxygen or nitrogen atom of the oxazine ring, making it more susceptible to cleavage.[11] Employ anhydrous polar aprotic solvents.

  • Temperature Control: As with other side reactions, higher temperatures can provide the necessary energy to overcome the activation barrier for ring-opening.[3] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem 3: Dimerization of the Benzoxazine Starting Material

Dimerization can be a significant issue, especially if the reaction requires elevated temperatures.[5][6][7][8]

Q: I am observing a high molecular weight byproduct that appears to be a dimer of my starting material. What is causing this and how can I stop it?

A: Dimerization often occurs through a thermally or catalytically induced ring-opening polymerization mechanism.

  • Strict Temperature Control: Avoid excessive heating. If the N-functionalization reaction is slow at lower temperatures, consider alternative activation methods that do not rely on high heat.

  • Catalyst Contamination: Trace amounts of acidic or cationic impurities can catalyze the ring-opening and subsequent dimerization.[1][2][18] Ensure all glassware is clean and dry, and that all reagents and solvents are free from such impurities.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction relative to the desired intramolecular N-functionalization.

Section 3: Experimental Protocols

General Protocol for N-Alkylation of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

This protocol provides a starting point for the N-alkylation. Optimization will likely be required based on the specific alkylating agent used.

  • To a solution of 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: References

  • Synthesis of the benzoxazine dimers via the Mannich reaction and... - ResearchGate. Available from: [Link]

  • Chemical structure of the dihydro-benzoxazine dimers studied in this work. - ResearchGate. Available from: [Link]

  • Application of Benzoxazine-Based Dimers, Oligomers, and Polymers as Chelating Agents | Request PDF - ResearchGate. Available from: [Link]

  • Cationic ring-opening polymerization of benzoxazines. ScienceDirect. Available from: [Link]

  • An Investigation of Hydrogen Bonding in Benzoxazine Dimers by Fast Magic-Angle Spinning and Double-Quantum 1H NMR Spectroscopy | Journal of the American Chemical Society. Available from: [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate. Available from: [Link]

  • N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis | Macromolecules - ACS Publications. Available from: [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - MDPI. Available from: [Link]

  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst - PMC. Available from: [Link]

  • Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design | Request PDF - ResearchGate. Available from: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. Available from: [Link]

  • New Protecting Group for Amines - ChemistryViews. Available from: [Link]

  • Protecting group strategy used to prepare bioinspired benzoxazine... - ResearchGate. Available from: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. Available from: [Link]

  • Protecting Groups List - SynArchive. Available from: [Link]

  • Substituent Effects of N-Alkyl Groups on Thermally Induced Polymerization Behavior of 1,3-Benzoxazines | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available from: [Link]

  • Substituent Effects of N-Alkyl Groups on Thermally Induced Polymerization Behavior of 1,3-Benzoxazines | Semantic Scholar. Available from: [Link]

  • CHAPTER 21: AMINES. Available from: [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 6-Cyano and 7-Cyano Substituted Benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic placement of functional groups on a heterocyclic scaffold is a cornerstone of medicinal chemistry. The benzoxazine core, a privileged structure in drug discovery, offers multiple positions for substitution, each capable of profoundly influencing the molecule's biological profile. This guide provides an in-depth, objective comparison of the biological activities of 6-cyano and 7-cyano substituted benzoxazines, synthesizing available experimental data to illuminate the distinct pharmacological profiles imparted by the isomeric placement of the cyano group.

The Critical Influence of Cyano Substitution

The cyano (-C≡N) group is a small, yet powerful, functional group in medicinal chemistry. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and its linear geometry can significantly impact a molecule's polarity, metabolic stability, and binding interactions with biological targets. The positioning of this group on the benzoxazine ring system—at either the 6- or 7-position—can lead to divergent biological outcomes, a phenomenon this guide will explore in detail.

6-Cyano Substituted Benzoxazines: A Focus on Antibacterial Activity

Recent research has highlighted the potential of 6-cyano substituted benzoxazines as potent antibacterial agents. A key study investigating the structure-activity relationships (SAR) of benzoxazinones as inhibitors of bacterial type IIa topoisomerase identified the 6-cyano substituent as particularly advantageous.

In this study, a range of small electron-donating and electron-withdrawing groups were evaluated at the C-6 position. The 6-cyano derivative emerged as a preferred substituent, affording good antibacterial potency while crucially minimizing off-target activity against the human Ether-a-go-go-Related Gene (hERG) cardiac potassium channel, a common cause of cardiotoxicity in drug candidates.[1][2] This finding underscores the potential of 6-cyano benzoxazines in the development of safer and more effective antibiotics.

dot graph "Workflow_for_Antibacterial_Screening" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_Preparation" { label="Compound Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Compound [label="Synthesize 6-Cyano Benzoxazine Derivatives"]; Stock [label="Prepare Stock Solutions (e.g., in DMSO)"]; }

subgraph "cluster_Assay" { label="In Vitro Antibacterial Assay"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; MIC [label="Determine Minimum Inhibitory Concentration (MIC)"]; Herg [label="hERG Channel Activity Assay"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; SAR [label="Structure-Activity Relationship (SAR) Analysis"]; Toxicity [label="Assess Cytotoxicity"]; }

Compound -> Stock; Stock -> MIC; Stock -> Herg; MIC -> SAR; Herg -> Toxicity; SAR -> Toxicity [style="dashed"]; } caption="Experimental Workflow for Antibacterial Evaluation"

7-Cyano Substituted Benzoxazines: Insights from Structure-Activity Relationships

Direct experimental data on the biological activity of 7-cyano substituted benzoxazines is less prevalent in the current literature. However, valuable insights can be gleaned from broader structure-activity relationship studies on benzoxazinones, particularly in the context of their phytotoxicity.

One study investigating the antifeedant and toxic properties of benzoxazinones against the aphid Sitobion avenae found that an electron-donating group at the C-7 position, such as a methoxy group, increased the antifeedant index and toxicity.[1] While the cyano group is electron-withdrawing, this finding highlights the critical role of the C-7 position in modulating biological activity. It suggests that substitution at this position can significantly influence the molecule's interaction with biological targets, even if the specific effect of a cyano group in this context remains to be experimentally determined.

dot graph "SAR_of_Benzoxazinones" { rankdir="LR"; node [shape="record", style="filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

Benzoxazinone [label=" Benzoxazinone Core | C-6 Position | C-7 Position"];

subgraph "cluster_6_Sub" { label="6-Substitution"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Cyano6 [label="6-Cyano Group\n(Electron-Withdrawing)"]; Activity6 [label="Antibacterial Potency\n(Type IIa Topoisomerase Inhibition)"]; Safety6 [label="Reduced hERG Activity"]; }

subgraph "cluster_7_Sub" { label="7-Substitution (Inferred)"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Donor7 [label="7-Electron-Donating Group\n(e.g., Methoxy)"]; Activity7 [label="Increased Phytotoxicity\n(Antifeedant/Toxic)"]; Cyano7 [label="7-Cyano Group\n(Electron-Withdrawing)\n(Activity Undetermined)"]; }

Benzoxazinone:f1 -> Cyano6 [label="Substitution"]; Cyano6 -> Activity6; Activity6 -> Safety6; Benzoxazinone:f2 -> Donor7 [label="Substitution"]; Donor7 -> Activity7; Benzoxazinone:f2 -> Cyano7 [style="dashed", label="Hypothetical Substitution"]; } caption="Positional Influence on Benzoxazine Bioactivity"

Comparative Summary and Future Directions

The table below summarizes the currently understood biological activities of 6-cyano and 7-cyano substituted benzoxazines based on available data.

Feature6-Cyano Substituted Benzoxazines7-Cyano Substituted Benzoxazines
Primary Biological Activity Antibacterial (Type IIa Topoisomerase Inhibition)[1][2]Currently Undetermined
Key SAR Findings Good antibacterial potency with minimized hERG activity.[1][2]The 7-position is critical for modulating phytotoxicity (electron-donating groups increase activity).[1]
Therapeutic Potential Development of novel, safer antibiotics.Requires further investigation.

The stark difference in the available data highlights a significant research gap and a promising area for future investigation. The demonstrated potent and safe profile of 6-cyano benzoxazines as antibacterial agents warrants further development. In parallel, the synthesis and biological evaluation of 7-cyano substituted benzoxazines across a range of assays are crucial to fully understand the pharmacological landscape of this isomeric pair.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experimental assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Test compounds (6-cyano benzoxazine derivatives) dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO)

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare serial two-fold dilutions of the test compounds and the positive control in MHB in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Add the bacterial inoculum to each well.

  • Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Protocol 2: hERG Channel Activity Assay (Automated Patch Clamp)

This protocol provides a high-throughput method to assess the potential for a compound to inhibit the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Extracellular and intracellular recording solutions

  • Test compounds (6-cyano benzoxazine derivatives)

  • Positive control hERG inhibitor (e.g., cisapride)

Procedure:

  • Culture the hERG-expressing HEK293 cells to the appropriate confluency.

  • Harvest and prepare a single-cell suspension.

  • Load the cells and the test compounds onto the automated patch-clamp system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG channel currents.

  • Perfuse the cells with increasing concentrations of the test compound and record the corresponding inhibition of the hERG current.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Conclusion

The isomeric positioning of a cyano group on the benzoxazine scaffold gives rise to distinct and potentially complementary biological activities. While 6-cyano substituted benzoxazines have shown clear promise as antibacterial agents with a favorable safety profile, the biological potential of their 7-cyano counterparts remains an uncharted territory ripe for exploration. The insights and protocols provided in this guide aim to empower researchers to further investigate these fascinating molecules and unlock their full therapeutic potential.

References

  • Macías, F. A., Varela, R. M., Torres, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547. [Link]

  • Geng, B., Comita-Prevoir, J., Eyermann, C. J., Reck, F., & Fisher, S. (2011). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5432-5435. [Link]

Sources

comparative analysis of different synthetic methods for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

A Comparative Analysis of Synthetic Methodologies for 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The incorporation of a carbonitrile group at the 6-position introduces a versatile handle for further chemical transformations, making 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile a valuable intermediate in medicinal chemistry and materials science. This guide provides a comparative analysis of different synthetic strategies for this target molecule, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations.

Introduction to Synthetic Strategies

The synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile can be approached through several distinct strategies, primarily centered around the formation of the oxazine ring and the introduction of the nitrile functionality. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale, and tolerance to multi-step procedures. This guide will focus on three primary approaches:

  • Method A: Direct Synthesis from a Cyanated Phenol Precursor via Mannich-type Reaction. This approach is theoretically the most convergent, building the benzoxazine ring with the nitrile group already in place.

  • Method B: Stepwise Synthesis from a Cyanated Salicylaldehyde. This method offers a controlled, stepwise construction of the benzoxazine ring from a readily available cyanated starting material.

  • Method C: Post-cyclization Introduction of the Nitrile Group via Sandmeyer Reaction. This strategy involves the synthesis of a 6-amino-substituted benzoxazine followed by its conversion to the target nitrile, a classic and reliable transformation.

Method A: Direct Synthesis via Mannich-type Reaction

This approach leverages the well-established Mannich reaction for the one-pot or stepwise synthesis of benzoxazines.[3][4] The key to this strategy is the use of a phenol-containing starting material that already bears the nitrile group at the desired position. A plausible starting material for the synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is 2-amino-4-cyanophenol.

Behind the Experimental Choice

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, and in the context of benzoxazine synthesis, it facilitates the condensation of a phenol, a primary amine, and formaldehyde to form the heterocyclic ring.[3] The choice of a one-pot or stepwise approach can influence reaction control and purification. While a one-pot reaction is more atom-economical, a stepwise procedure allows for the isolation and purification of intermediates, which can be advantageous for troubleshooting and optimization.

Proposed Experimental Protocol (One-Pot)
  • Reaction Setup: To a solution of 2-amino-4-cyanophenol (1.0 eq) and a primary amine (e.g., ethanolamine, 1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol, add paraformaldehyde (2.2 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Method B: Stepwise Synthesis from a Cyanated Salicylaldehyde

This method involves a more controlled, multi-step approach starting from a salicylaldehyde derivative.[5][6] This strategy is particularly useful when the one-pot Mannich reaction proves to be low-yielding or results in difficult-to-separate byproducts. The key starting material for this route is 3-formyl-4-hydroxybenzonitrile.

Behind the Experimental Choice

The stepwise synthesis allows for the independent optimization of each reaction step: Schiff base formation, reduction of the imine, and subsequent cyclization with formaldehyde. This level of control can be crucial for achieving high purity of the final product. The reduction of the imine to the corresponding amine is a critical step, and the choice of reducing agent (e.g., sodium borohydride) is important to avoid the reduction of the nitrile group.

Experimental Protocols

Step 1: Schiff Base Formation

  • Reaction Setup: Dissolve 3-formyl-4-hydroxybenzonitrile (1.0 eq) and a primary amine (e.g., ethanolamine, 1.0 eq) in methanol or ethanol.

  • Reaction Conditions: Stir the solution at room temperature for 2-4 hours. The formation of the imine can often be observed by a color change and can be monitored by TLC.

  • Isolation: The Schiff base may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Reduction of the Schiff Base

  • Reaction Setup: Dissolve the crude Schiff base from the previous step in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization with Formaldehyde

  • Reaction Setup: Dissolve the crude N-(2-hydroxy-5-cyanobenzyl)aminoethanol from the previous step in a suitable solvent like methanol or dioxane.

  • Cyclization: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: After completion, remove the solvent and purify the crude product by column chromatography.

Method C: Post-cyclization Nitrile Introduction via Sandmeyer Reaction

This strategy involves the synthesis of a 6-amino-substituted benzoxazine precursor, followed by the conversion of the amino group to a nitrile using the Sandmeyer reaction.[2][7][8][9][10] This is a well-established and reliable method for the introduction of a nitrile group onto an aromatic ring.

Behind the Experimental Choice
Experimental Protocols

Step 1: Synthesis of 6-Amino-3,4-dihydro-2H-benzo[b][1][2]oxazine

This can be achieved via a Mannich-type reaction using 4-aminophenol, a primary amine (e.g., ethanolamine), and formaldehyde, following a similar procedure to Method A.

Step 2: Diazotization of the Amino Group

  • Reaction Setup: Dissolve 6-Amino-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice-salt bath.

  • Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

Step 3: Sandmeyer Cyanation

  • Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic, and the temperature should be controlled.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Comparative Analysis

FeatureMethod A: Direct Mannich ReactionMethod B: Stepwise from SalicylaldehydeMethod C: Sandmeyer Reaction
Number of Steps 1-233-4
Overall Yield Potentially high (if optimized)Moderate to highModerate
Starting Materials Requires specific cyanated aminophenolRequires specific cyanated salicylaldehydeReadily available aminophenols
Scalability Good for large-scale synthesisGood, with process controlGood, but requires handling of diazonium salts and cyanides
Key Advantages Convergent, atom-economicalHigh control over each step, potentially higher purityUtilizes well-established, reliable reactions; starting materials may be more accessible
Potential Challenges Availability and cost of starting material, potential for side reactions in one-pot setupLonger reaction sequence, cumulative yield lossHandling of potentially unstable diazonium salts, use of toxic cyanides

Visualization of Synthetic Workflows

Method_Acluster_AMethod A: Direct Mannich Reaction2-Amino-4-cyanophenol2-Amino-4-cyanophenolMannich ReactionMannich Reaction2-Amino-4-cyanophenol->Mannich ReactionPrimary AminePrimary AminePrimary Amine->Mannich ReactionParaformaldehydeParaformaldehydeParaformaldehyde->Mannich ReactionTarget Molecule3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrileMannich Reaction->Target Molecule

Caption: Workflow for Method A: Direct Synthesis via Mannich-type Reaction.

Method_Bcluster_BMethod B: Stepwise from Salicylaldehyde3-Formyl-4-hydroxybenzonitrile3-Formyl-4-hydroxybenzonitrileSchiff Base FormationSchiff Base Formation3-Formyl-4-hydroxybenzonitrile->Schiff Base FormationPrimary AminePrimary AminePrimary Amine->Schiff Base FormationSchiff BaseSchiff BaseSchiff Base Formation->Schiff BaseReductionReductionSchiff Base->ReductionIntermediate AmineIntermediate AmineReduction->Intermediate AmineCyclizationCyclizationIntermediate Amine->CyclizationTarget Molecule3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrileCyclization->Target Molecule

Caption: Workflow for Method B: Stepwise Synthesis from a Cyanated Salicylaldehyde.

Method_Ccluster_CMethod C: Sandmeyer Reaction4-Aminophenol4-AminophenolBenzoxazine SynthesisBenzoxazine Synthesis4-Aminophenol->Benzoxazine Synthesis6-Aminobenzoxazine6-AminobenzoxazineBenzoxazine Synthesis->6-AminobenzoxazineDiazotizationDiazotization6-Aminobenzoxazine->DiazotizationDiazonium SaltDiazonium SaltDiazotization->Diazonium SaltSandmeyer CyanationSandmeyer CyanationDiazonium Salt->Sandmeyer CyanationTarget Molecule3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrileSandmeyer Cyanation->Target Molecule

Caption: Workflow for Method C: Post-cyclization Nitrile Introduction via Sandmeyer Reaction.

Conclusion

The synthesis of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile can be accomplished through several viable routes. The choice of the optimal method depends on a careful consideration of factors such as starting material availability, scalability, and the desired level of process control.

  • Method A represents the most convergent and potentially efficient route, provided the cyanated aminophenol is accessible.

  • Method B offers a robust and controllable, albeit longer, alternative.

  • Method C is a classic and reliable approach, particularly when the required cyanated precursors for the other methods are unavailable.

Researchers and process chemists should evaluate these methods based on their specific needs and resources to select the most suitable pathway for their application.

References

  • Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

  • Qian, C., & Tang, W. (2020). Versatile, Regio- and Enantioselective Palladium-Catalyzed Tandem Allylic Substitution. Organic Letters, 22(11), 4467–4470. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Wang, Y., et al. (2017). Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. Physical Chemistry Chemical Physics, 19(3), 2269-2276. [Link]

  • Garin Gabbas, A. U., et al. (2016). Synthesis and Characterization of New 3, 4-Dihydro-2H-benzo- and Naphtho-1, 3-oxazine Derivatives. Rasayan Journal of Chemistry, 9(1), 1-7. [Link]

  • Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. E-Journal of Chemistry, 8(1), 351-358. [Link]

  • Yang, Z., et al. (2023). Palladium-Catalyzed Tandem Allylic Amination/Oxa-Michael Addition of Vinyl Methylene Cyclic Carbonates to Bisnucleophiles. Organic Letters, 25(31), 5624–5629. [Link]

  • Alinejad, M., et al. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(17), e202401777. [Link]

  • Ghosh, A., et al. (2024). Enhancement of coercivity in polybenzoxazine/CoxMg1−xFe2O4 nanoferrite composites: Synthesis and characterization. Journal of Magnetism and Magnetic Materials, 589, 171638. [Link]

  • Galli, E., & Telvekar, V. N. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 9(58), 33935-33958. [Link]

  • Serna-Saldívar, S. O. (Ed.). (2021).
  • Shukla, D. K., et al. (2011). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. E-Journal of Chemistry, 8(1), 351-358. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

A Comparative Guide to the In Vitro ADME Properties of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Early-stage assessment of these characteristics is crucial for identifying viable drug candidates and mitigating the risk of late-stage failures, which can save considerable time and resources.[2] This guide provides a comprehensive comparison of the in vitro ADME properties of a series of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile derivatives, a scaffold of interest in medicinal chemistry. We will delve into the experimental methodologies, present comparative data, and offer insights into the structure-activity relationships that govern their pharmacokinetic profiles.

Metabolic Stability: The First Hurdle

A compound's metabolic stability is a critical determinant of its in vivo half-life and oral bioavailability. We assessed the metabolic stability of our derivatives using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[3]

Experimental Protocol: Microsomal Stability Assay

The protocol for the microsomal stability assay is a cornerstone of in vitro ADME profiling.[4] The objective is to measure the rate at which the parent compound is metabolized by liver microsomes over time.[3][4]

Step-by-Step Methodology:

  • Preparation of Reagents: Human liver microsomes are thawed on ice. A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and a solution containing the necessary cofactor, NADPH, are prepared.[5][4][6]

  • Incubation: The test compounds (typically at a concentration of 1-3 µM) are pre-incubated with the liver microsomes in the reaction buffer at 37°C.[3][5]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH solution.[6]

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]

  • Termination of Reaction: The reaction in each aliquot is quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[5]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.[4]

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the test compound at each time point.[5][4]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.[5]

dot graph TD; A[Prepare Microsome/Compound Mixture] --> B{Pre-incubate at 37°C}; B --> C[Initiate Reaction with NADPH]; C --> D{Incubate and Sample at Time Points}; D --> E[Quench Reaction with Acetonitrile]; E --> F[Centrifuge to Pellet Protein]; F --> G[Analyze Supernatant by LC-MS/MS]; G --> H[Calculate Half-life and Intrinsic Clearance]; subgraph "Workflow" A; B; C; D; E; F; G; H; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#202124 style H fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF C-->D; D-->E; E-->F; F-->G; G-->H;

Metabolic Stability Assay Workflow

Comparative Data:
CompoundR1R2In Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Parent HH15.245.6
Derivative A CH3H35.819.4
Derivative B HF28.424.4
Derivative C CH3F55.112.6

Insight: The data clearly indicate that substitution on the benzoxazine core significantly impacts metabolic stability. The introduction of a methyl group at R1 (Derivative A) more than doubled the half-life. A fluorine atom at R2 (Derivative B) also conferred a notable increase in stability. The synergistic effect of both substitutions (Derivative C) resulted in the most metabolically stable compound in this series. This suggests that these positions are likely sites of metabolic attack on the parent scaffold, and their modification can effectively block these metabolic pathways.

Membrane Permeability: Crossing the Barrier

For a drug to be orally absorbed, it must effectively cross the intestinal epithelium. We evaluated the permeability of our compounds using two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

PAMPA: A High-Throughput Screen for Passive Diffusion

The PAMPA model provides a rapid and cost-effective method to assess a compound's passive diffusion across an artificial lipid membrane, mimicking the gastrointestinal tract barrier.[7][8]

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[7][9]

  • Compound Addition: The test compounds are dissolved in a buffer solution and added to the wells of the donor plate.[9]

  • Assay Assembly: The donor plate is placed on top of a 96-well acceptor plate containing buffer, creating a "sandwich".[8][10]

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 5 hours) to allow the compounds to diffuse from the donor to the acceptor chamber.[7]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.[7]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

dot graph TD; A[Coat Donor Plate with Lipid] --> B[Add Compound to Donor Wells]; B --> C[Assemble Donor and Acceptor Plates]; C --> D{Incubate at Room Temperature}; D --> E[Separate Plates and Quantify Compound]; E --> F[Calculate Apparent Permeability (Papp)]; subgraph "Workflow" A; B; C; D; E; F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF C-->D; D-->E; E-->F;

PAMPA Workflow

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[11][12] This assay provides a more biologically relevant prediction of in vivo drug absorption.[11]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11]

  • Permeability Assessment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at specific time points.

  • Directional Transport: The assay is typically performed in both directions (A-to-B and B-to-A) to assess for active efflux.[11]

  • Analysis: Compound concentrations in the collected samples are quantified by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: The apparent permeability (Papp) for both directions is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[12]

Comparative Permeability Data:
CompoundPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Parent 8.55.212.12.3
Derivative A 9.16.87.51.1
Derivative B 7.94.95.41.1
Derivative C 8.86.57.11.1

Insight: The PAMPA results indicate that all compounds have good passive permeability. However, the Caco-2 data reveals a critical difference. The parent compound exhibits a significant efflux ratio, suggesting it is actively transported out of the cells, which could limit its oral absorption. In contrast, all three derivatives show a markedly reduced efflux ratio, indicating that the structural modifications have successfully mitigated this efflux liability.

Plasma Protein Binding: The Free Fraction

The extent to which a drug binds to plasma proteins is a crucial factor in its distribution and efficacy, as only the unbound (free) fraction is available to interact with its target and be cleared.[14][15] We determined the plasma protein binding of our derivatives using the rapid equilibrium dialysis (RED) method.[14][16]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Setup: The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that allows the passage of small molecules but not proteins.[17]

  • Sample Addition: The test compound is spiked into plasma and added to one chamber, while buffer is added to the other.[14][18]

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to equilibrate across the membrane.[14]

  • Sampling: After reaching equilibrium, samples are taken from both the plasma and buffer chambers.[14]

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

dot graph TD; A[Spike Compound into Plasma] --> B[Add Plasma and Buffer to RED Device]; B --> C{Incubate to Reach Equilibrium}; C --> D[Sample Plasma and Buffer Chambers]; D --> E[Analyze Compound Concentration by LC-MS/MS]; E --> F[Calculate Percent Protein Binding]; subgraph "Workflow" A; B; C; D; E; F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF,fontcolor:#FFFFFF C-->D; D-->E; E-->F;

Rapid Equilibrium Dialysis (RED) Workflow

Comparative Plasma Protein Binding Data:
CompoundHuman Plasma Protein Binding (%)
Parent 98.5
Derivative A 95.2
Derivative B 96.8
Derivative C 92.1

Insight: All compounds exhibit high plasma protein binding. While high binding can sometimes be a liability, it is not uncommon for CNS-targeted drugs. Importantly, the modifications in the derivatives led to a slight but potentially beneficial decrease in protein binding, increasing the free fraction available for therapeutic action.

Cytochrome P450 Inhibition: The Potential for Drug-Drug Interactions

Assessing the potential of a new chemical entity to inhibit major CYP450 enzymes is a critical step in preclinical safety evaluation to avoid adverse drug-drug interactions (DDIs).[19][20] We evaluated the inhibitory potential of the derivatives against a panel of key human CYP isoforms.

Experimental Protocol: CYP450 Inhibition Assay
  • Incubation: The test compound, at various concentrations, is incubated with human liver microsomes and a specific probe substrate for each CYP isoform being tested.[21]

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.[21]

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percent inhibition against the test compound concentration.[20]

Comparative CYP450 Inhibition Data (IC50, µM):
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Parent > 5012.58.9> 505.6
Derivative A > 50> 5025.1> 5015.8
Derivative B > 5035.718.4> 5011.2
Derivative C > 50> 5042.3> 5028.9

Insight: The parent compound showed moderate inhibition of CYP2C19 and CYP3A4, raising a potential flag for DDIs. The structural modifications in the derivatives significantly reduced this inhibitory activity, with Derivative C demonstrating the cleanest profile. This improvement in the DDI risk profile is a significant advantage for the progression of these derivatives.

Conclusion and Future Directions

This comparative guide demonstrates the power of in vitro ADME profiling in guiding lead optimization. Through a series of well-established assays, we have shown that simple structural modifications to the 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold can lead to substantial improvements in key pharmacokinetic properties. Derivative C, in particular, emerged as a promising candidate with enhanced metabolic stability, no significant efflux liability, and a low potential for CYP450-mediated drug-drug interactions.

These in vitro findings provide a strong rationale for advancing these derivatives to in vivo pharmacokinetic studies. The data presented herein underscore the importance of integrating ADME sciences early and iteratively in the drug discovery process to design safer and more effective medicines.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 4, 2026.
  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. Accessed January 4, 2026.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Accessed January 4, 2026.
  • Concept Life Sciences. In Vitro ADME Assays. Concept Life Sciences. Accessed January 4, 2026.
  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. Accessed January 4, 2026.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Bioarray. Accessed January 4, 2026.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Accessed January 4, 2026.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Enamine. Caco-2 Permeability Assay. Enamine. Accessed January 4, 2026.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine. Accessed January 4, 2026.
  • Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine. Accessed January 4, 2026.
  • Evotec. Caco-2 Permeability Assay. Evotec. Accessed January 4, 2026.
  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. Accessed January 4, 2026.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Labcorp. In vitro toxicology nonclinical studies. Labcorp. Accessed January 4, 2026.
  • LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences. Accessed January 4, 2026.
  • MDPI. Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Accessed January 4, 2026.
  • Merck Millipore. Metabolic Stability Assays. Merck Millipore. Accessed January 4, 2026.
  • PharmaLegacy | Preclinical Pharmacology CRO. In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO. Accessed January 4, 2026.
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Accessed January 4, 2026.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. Sygnature Discovery. Accessed January 4, 2026.
  • Technology Networks. pampa-permeability-assay.pdf. Technology Networks. Accessed January 4, 2026.
  • TME Scientific. In Vitro Toxicology Assays. TME Scientific. Accessed January 4, 2026.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Accessed January 4, 2026.

Sources

The Strategic Value of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile: A Comparative Guide to Privileged Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a research program. The chosen scaffold dictates not only the spatial arrangement of pharmacophoric features but also the fundamental physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold against other well-established heterocyclic systems, namely benzothiazoles, quinolines, and indoles. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental context, to inform strategic scaffold selection in medicinal chemistry.

The Benzoxazine Scaffold: An Emerging Player

The 3,4-dihydro-2H-benzo[b]oxazine ring system is a bicyclic heterocycle that has garnered increasing attention as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of interacting with a variety of biological targets, leading to a broad range of pharmacological activities. Benzoxazine derivatives have demonstrated a remarkable spectrum of biological effects, including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer activities.[1][3]

The specific focus of this guide, 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, introduces a nitrile (-C≡N) group at the 6-position of the benzoxazine core. The nitrile group is a small, highly polar, and metabolically stable functional group that can significantly influence a molecule's properties.[4] It can act as a hydrogen bond acceptor, a bioisosteric replacement for carbonyl or halogen groups, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5]

Comparative Analysis of Heterocyclic Scaffolds

The decision to employ a particular scaffold is a multi-faceted one. Below, we compare 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile with three other prominent heterocyclic scaffolds across key drug design parameters.

Parameter 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Benzothiazole Quinoline Indole
Core Structure Benzene ring fused to a dihydro-oxazine ring with a nitrile group.Benzene ring fused to a thiazole ring.Benzene ring fused to a pyridine ring.Benzene ring fused to a pyrrole ring.
Physicochemical Properties Saturated oxazine ring imparts 3D character. Nitrile group increases polarity and can act as H-bond acceptor. Generally good solubility and thermal stability.[1][6]Planar, aromatic system. Generally good thermal stability and moderate to good solubility in organic solvents.[1][7]Planar, aromatic, and weakly basic (pKa of conjugate acid ~4.9).[8][9] Generally soluble in organic solvents, slightly soluble in water.[10]Planar, aromatic, and non-basic due to delocalization of the nitrogen lone pair.[11] Soluble in most organic solvents, slightly soluble in water.
Synthetic Accessibility Accessible via multi-step synthesis, often involving Mannich-type reactions.[12] Introduction of the nitrile can be achieved via Sandmeyer reaction on an amino precursor or palladium-catalyzed cyanation.Readily synthesized through condensation of 2-aminothiophenols with various electrophiles.[11][13]Numerous named reactions for synthesis (e.g., Skraup, Doebner-von Miller, Friedländer), allowing for diverse substitution patterns.[14][15]Wide range of synthetic methods available (e.g., Fischer, Reissert, Leimgruber-Batcho), providing access to a vast chemical space.[1][16]
Pharmacological Profile Broad-spectrum: anticancer, antimicrobial, anti-inflammatory, antioxidant.[1][3][17] The nitrile group can modulate activity and selectivity.Diverse activities including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective.[18][19]Wide-ranging effects: antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and analgesic.[4][8][20]Extensive pharmacological profile: anticancer, anti-inflammatory, antiviral, antimicrobial, and CNS activity.[21][22][23]
FDA Approved Drugs No currently approved drugs with this specific scaffold, representing an opportunity for novel intellectual property.Riluzole (for ALS), Pramipexole (for Parkinson's disease), Frentizole (immunosuppressant).[24]Chloroquine and Quinine (antimalarials), Bedaquiline (anti-tuberculosis), Bosutinib and Cabozantinib (anticancer).[25][26]Sumatriptan (for migraines), Indomethacin (NSAID), Sunitinib (anticancer), Ondansetron (antiemetic).[16][22]
Structure-Activity Relationship (SAR) SAR is still being actively explored. The saturated part of the ring allows for stereochemical diversity. The nitrile's position and electronic effects are key for target interaction.[3]Well-established SAR for many targets. Substitutions at the 2- and 6-positions are common for modulating activity.[26][27]Extensive SAR literature. Substitutions at positions 2, 4, and 7 are critical for many biological activities.[3][13][28][29]Rich SAR data available. Modifications at the N1, C2, C3, and C5 positions significantly impact biological activity.[23][30][31][32]

Experimental Workflows and Methodologies

To provide a practical context for the comparison, we outline a hypothetical experimental workflow for the synthesis and initial biological evaluation of these scaffolds.

Synthesis Workflow

The synthesis of these scaffolds requires distinct chemical strategies, each with its own set of considerations.

Synthesis_Workflow cluster_benzoxazine 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Synthesis cluster_benzothiazole Benzothiazole Synthesis cluster_quinoline Quinoline Synthesis (Skraup) cluster_indole Indole Synthesis (Fischer) b1 Step 1: Nitration of a substituted phenol b2 Step 2: Reduction of nitro to amino group b1->b2 b3 Step 3: Mannich Reaction with formaldehyde and a primary amine b2->b3 b4 Step 4: Sandmeyer Reaction (diazotization followed by cyanation) b3->b4 bt1 Condensation of 2-aminothiophenol with a carboxylic acid or aldehyde bt2 Cyclization to form the benzothiazole ring bt1->bt2 q1 Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent q2 Cyclization and dehydration to form the quinoline core q1->q2 i1 Reaction of a phenylhydrazine with an aldehyde or ketone i2 Acid-catalyzed cyclization and ammonia elimination i1->i2

Caption: Generalized synthetic workflows for the heterocyclic scaffolds.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

Materials:

  • Synthesized heterocyclic compounds

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[33]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of the synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Synthesized heterocyclic compounds

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) can be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Context: Potential Role in Cancer Therapy

Many heterocyclic scaffolds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth that is often dysregulated in cancer and is a common target for heterocyclic inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Heterocycle Heterocyclic Inhibitor (e.g., Benzoxazine derivative) Heterocycle->PI3K Heterocycle->Akt Heterocycle->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition points for heterocyclic compounds.

Conclusion: A Strategic Perspective

The 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold presents a compelling starting point for novel drug discovery programs. Its three-dimensional character, conferred by the saturated oxazine ring, offers advantages in exploring chemical space compared to the planar architectures of benzothiazoles, quinolines, and indoles. The inclusion of the 6-carbonitrile group provides a strategic handle for modulating polarity, metabolic stability, and target interactions.

While benzothiazoles, quinolines, and indoles are well-established scaffolds with a proven track record in approved drugs, the relative novelty of the substituted benzoxazine core represents a significant opportunity for the development of new chemical entities with unique pharmacological profiles and strong intellectual property positions. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide serves as a foundational resource to aid in making that critical decision with a comprehensive understanding of the available chemical landscape.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • NSAIDs: SAR of Indole acetic acid. (2021). YouTube.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). PubMed.
  • SAR of Quinolones. (n.d.). Pharmacy 180.
  • MTT Proliferation Assay Protocol. (2025).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Chapter 4: Synthesis, Properties, and Biological Applic
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). PubMed.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2024). PMC.
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
  • Indole. (n.d.). Wikipedia.
  • Quinoline. (n.d.). Wikipedia.
  • SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
  • Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. (2024). IJPPR.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.).
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2024). PubMed.
  • Physicochemical properties of the indole ring. (n.d.).
  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu.
  • A manifold implications of indole and its deriv
  • Review of new quinoline compounds and their pharmacological effects. (2024).
  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (n.d.). OUCI.
  • Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide. (2025). Benchchem.
  • Benzothiazole derivatives: Significance and symbolism. (2025).
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (n.d.). PubMed.
  • Quinoline: A vers
  • Quinoline: Synthesis, Applications, and Environmental Impact. (n.d.). Sinocure Chemical Group.
  • 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (n.d.).
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online.
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed.
  • Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (n.d.).
  • A survey of the role of nitrile groups in protein-ligand interactions. (2018). PubMed.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed.
  • Biomedical Importance of Indoles. (n.d.). Semantic Scholar.
  • Benzothiazole | C7H5NS | CID 7222. (n.d.). PubChem.
  • SAR of indole derivatives as FabH inhibitors. (n.d.).
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). RSC Publishing.
  • The SAR summary of benzothiazole derivatives. (n.d.).
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. (n.d.).

Sources

evaluating the target selectivity of kinase inhibitors derived from 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a vast array of cellular processes. The development of small molecule inhibitors against these enzymes has revolutionized cancer therapy and the treatment of inflammatory diseases. However, a recurring challenge in the field is achieving target selectivity. Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit polypharmacology, leading to off-target effects that can compromise efficacy and induce toxicity.[1][2] This guide provides an in-depth evaluation of the target selectivity of kinase inhibitors, with a specific focus on emerging compounds derived from the versatile 3,4-dihydro-2H-benzo[b]oxazine and related scaffolds. We will delve into the experimental methodologies used to assess selectivity, present comparative data for a representative series of inhibitors, and discuss the structural rationale behind their target profiles.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases.[3] While multi-targeted kinase inhibitors can be effective, highly selective drugs are often sought for their improved safety profiles, particularly for chronic conditions.[4] Off-target effects are not merely a theoretical concern; they can lead to unexpected biological consequences, including the activation of alternative signaling pathways.[3][5] Therefore, a rigorous evaluation of an inhibitor's selectivity is a cornerstone of its preclinical development.

Methodologies for Evaluating Kinase Inhibitor Selectivity

A multi-faceted approach is essential to comprehensively profile the selectivity of a kinase inhibitor. These methods can be broadly categorized into biochemical assays, cell-based assays, and proteomics-based approaches.

Biochemical Assays: A First Look at Potency and Selectivity

Biochemical assays are the initial step in characterizing a kinase inhibitor, providing quantitative data on its potency and selectivity against a purified panel of kinases.[3] These assays can be classified into two main types:

  • Activity Assays: These directly measure the catalytic activity of a kinase by quantifying the phosphorylation of a substrate. Common formats include:

    • Radiometric Assays: Considered the gold standard, these assays use radioisotope-labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) to directly detect the phosphorylated product.[4]

    • Fluorescence-Based Assays: These utilize fluorescently labeled substrates or antibodies to monitor the kinase reaction, offering high sensitivity and suitability for high-throughput screening.[6]

    • Luminescence-Based Assays: These assays measure ATP consumption or ADP production as an indicator of kinase activity.[6]

  • Binding Assays: These quantify the binding affinity of an inhibitor to the kinase, often by measuring its ability to displace a known ligand.[4] The KINOMEscan® platform, for instance, employs an active site-directed competition binding assay to determine the dissociation constant (Kd) for a compound against a large panel of kinases.[7][8]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity and selectivity.[9]

  • Target Engagement Assays: These assays confirm that the inhibitor binds to its intended target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11][12]

  • Phosphorylation Assays: These assays measure the phosphorylation status of a kinase's downstream substrates using phospho-specific antibodies in methods like ELISA, Western Blotting, or Meso Scale Discovery (MSD) assays.[9][13]

  • Cell Proliferation Assays: For kinases involved in cell growth, the inhibitor's effect on cell viability can be a functional readout of its activity.[9]

Proteomics-Based Approaches: A Global View of Selectivity

Advanced proteomics techniques offer an unbiased, system-wide view of a kinase inhibitor's selectivity.

  • Phosphoproteomics: This powerful approach involves the enrichment and quantification of thousands of phosphopeptides from inhibitor-treated cells using mass spectrometry. This provides a detailed snapshot of the signaling pathways affected by the inhibitor and can reveal both on-target and off-target effects.

  • Chemical Proteomics: This method uses immobilized kinase inhibitors as affinity probes to capture their interacting proteins from cell lysates, which are then identified by mass spectrometry.

Comparative Selectivity of 3,4-Dihydrobenzo[f][3][11]oxazepin-5(2H)-one Derivatives as TNIK Inhibitors

A key compound from this study, 21k , demonstrated potent inhibition of TNIK with an IC50 of 0.026 µM.[4] Crucially, its selectivity was profiled against a panel of 406 other kinases. The results revealed that 21k is a highly selective inhibitor of TNIK.[4]

KinaseIC50 (µM)
TNIK 0.026
Other 406 kinasesGenerally low to no inhibition
Table 1: Kinase inhibitory activity of compound 21k. This table summarizes the high potency and selectivity of compound 21k for its intended target, TNIK, against a broad panel of other kinases.[4]

This high degree of selectivity is a critical attribute for a clinical candidate, as it minimizes the potential for off-target toxicities. The structure-activity relationship (SAR) studies conducted in this work provided insights into the chemical features responsible for this selectivity, guiding the design of even more specific inhibitors.[4]

Another example from a related series of 3,4-dihydro-2H-[3][11]oxazino[2,3-f]quinazolin-derivatives identified compound 7j as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with an IC50 of 25.69 nM. While a broad kinome scan was not presented, the study demonstrated good anti-proliferative activity in EGFR-dependent cancer cell lines and low cytotoxicity in normal cells, suggesting a favorable selectivity profile.

Experimental Protocols

To provide a practical understanding of how such selectivity data is generated, below are representative protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate, and ATP at a concentration near the Km value.

  • Inhibitor Addition: Add the test compound (e.g., a 3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile derivative) at various concentrations. Include appropriate controls (no inhibitor, known inhibitor).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Quantify substrate phosphorylation using a suitable method, such as a radiometric filter-binding assay or a fluorescence-based detection system.[4]

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10][11]

Protocol 3: Phosphoproteomics Workflow for Cellular Selectivity Profiling
  • Cell Culture and Treatment: Grow cells to a suitable confluence and treat with the kinase inhibitor at a relevant concentration and time point.

  • Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation levels between treated and untreated samples.

  • Bioinformatics Analysis: Use bioinformatics tools to map the differentially phosphorylated sites to specific proteins and signaling pathways, revealing the inhibitor's cellular selectivity profile.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify these processes, the following diagrams illustrate a typical kinase inhibitor profiling workflow and a simplified signaling pathway that could be modulated by a benzoxazine-derived inhibitor.

Kinase_Inhibitor_Profiling_Workflow cluster_0 Biochemical Profiling cluster_1 Cellular Characterization cluster_2 Global Profiling Biochem_Assay In Vitro Kinase Assays (e.g., Radiometric, TR-FRET) Kinome_Scan Broad Kinome Panel Screen (e.g., KINOMEscan®) Biochem_Assay->Kinome_Scan Initial Hits CETSA Target Engagement (CETSA) Kinome_Scan->CETSA Validate in Cells Phospho_Assay Downstream Signaling (Phospho-Western/ELISA) CETSA->Phospho_Assay Confirm Mechanism Cell_Viability Functional Outcome (Proliferation Assay) Phospho_Assay->Cell_Viability Assess Function Phosphoproteomics Phosphoproteomics (LC-MS/MS) Cell_Viability->Phosphoproteomics Unbiased Off-Target ID Chem_Proteomics Chemical Proteomics Phosphoproteomics->Chem_Proteomics Complementary Approach

Caption: A comprehensive workflow for evaluating kinase inhibitor selectivity.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase_A Kinase A RTK->Kinase_A Kinase_B Kinase B (e.g., TNIK) Kinase_A->Kinase_B Substrate Substrate Protein Kinase_B->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Benzoxazine Inhibitor Inhibitor->Kinase_B Inhibition

Caption: Simplified signaling cascade targeted by a benzoxazine-derived kinase inhibitor.

Conclusion

The evaluation of target selectivity is a critical and multi-step process in the development of kinase inhibitors. While the 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold represents a promising starting point for novel therapeutics, a thorough understanding of the selectivity of any derived compounds is paramount. By employing a combination of biochemical, cell-based, and proteomics approaches, researchers can build a comprehensive selectivity profile, enabling the identification of inhibitors with the greatest potential for clinical success. The case of 3,4-dihydrobenzo[f][3][11]oxazepin-5(2H)-one derivatives as highly selective TNIK inhibitors demonstrates that with careful design and rigorous evaluation, it is possible to develop kinase inhibitors with exceptional target specificity.[4] This, in turn, paves the way for safer and more effective targeted therapies.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Mei, Q., et al. (2023). Design, synthesis and biological evaluation of novel 3,4-dihydro-2H-[3][11]oxazino [2,3-f]quinazolin derivatives as EGFR-TKIs. Bioorganic & Medicinal Chemistry Letters, 80, 129104. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]

  • NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • PubMed. (2025, March 13). Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • BMC Systems Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]

  • EMBO Press journals. (2023, December 18). Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • MDPI. (n.d.). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. [Link]

  • KINOMEscan. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • AACR Journals. (2014, October 1). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • PubMed. (2018, September). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity of a compound like 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, a heterocyclic scaffold of significant interest, must be rigorously established before its advancement in any discovery pipeline. This guide provides an in-depth, technically-grounded framework for the cross-validation of analytical data for this specific molecule, leveraging a suite of orthogonal analytical techniques. Our approach emphasizes not just the acquisition of data, but the synergistic interpretation of results from multiple methods to build a self-validating and irrefutable analytical dossier.

The core principle of this guide is the concept of analytical orthogonality, wherein each technique provides unique and complementary information about the molecule's structure and purity. By correlating the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), we can achieve a holistic and trustworthy characterization.

The Analytical Cross-Validation Workflow

The robust characterization of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile hinges on a logical and iterative workflow. Each analytical technique provides a piece of the structural puzzle, and the congruence of these pieces validates the final assignment.

CrossValidationWorkflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MassSpec Mass Spectrometry cluster_Separation Separation Science H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Correlates Protonated Carbons NMR_Data Structural Backbone H_NMR->NMR_Data C_NMR->NMR_Data FTIR FT-IR (Functional Groups) MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR->MS Validates Molecular Ion HPLC HPLC (Purity & Quantification) MS->HPLC Confirms Purity of Major Peak HPLC->NMR_Data Isolates for Definitive Structure NMR_Data->FTIR Confirms Functional Group Presence

Caption: Cross-validation workflow for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular structure of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, revealing the connectivity of atoms through the analysis of their nuclear spin properties in a magnetic field.

Predicted ¹H and ¹³C NMR Data

The following data is predicted for 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile based on the analysis of the closely related 3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine-6-carbonitrile and foundational principles of NMR spectroscopy[1][2]. The absence of the N-phenyl group is expected to cause a slight upfield shift for the protons and carbons of the oxazine ring.

Technique Predicted Chemical Shift (δ, ppm) Assignment Cross-Validation with other Techniques
¹H NMR ~4.90 (s, 2H)O-CH₂-NCorroborates the presence of the oxazine ring methylene groups identified in ¹³C NMR.
~3.90 (s, 2H)Ar-CH₂-NConfirms the benzylic methylene protons adjacent to the nitrogen of the oxazine ring.
~7.0-7.5 (m, 3H)Aromatic ProtonsConsistent with the aromatic structure identified by FT-IR and the molecular formula from MS.
~4.5 (br s, 1H)N-HIndicates the secondary amine of the oxazine ring, a key structural feature.
¹³C NMR ~145Quaternary aromatic C attached to O
~130-135Aromatic CH carbons
~120Quaternary aromatic C of nitrileConfirmed by the characteristic nitrile stretch in the FT-IR spectrum.
~118Nitrile (-C≡N) carbon
~115-120Aromatic CH carbons
~105Quaternary aromatic C attached to C-N
~70O-CH₂-N
~45Ar-CH₂-N
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters, including the number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Assign the signals based on their chemical shifts, multiplicities (for ¹H), and comparison with predicted values and data from analogous structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands

The FT-IR spectrum of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile is expected to exhibit the following characteristic absorption bands, based on data from similar benzoxazine structures[1].

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Cross-Validation with other Techniques
~3300-3400N-H stretchSecondary Amine (Oxazine ring)Confirms the N-H proton observed in ¹H NMR.
~3100-3000C-H stretchAromaticConsistent with the aromatic protons and carbons in NMR.
~2950-2850C-H stretchAliphatic (CH₂)Correlates with the methylene groups of the oxazine ring seen in NMR.
~2220-2230-C≡N stretchNitrileStrong evidence for the nitrile group, corroborating the ¹³C NMR signal.
~1600, 1500, 1450C=C stretchAromatic RingConfirms the presence of the benzene ring.
~1230Asymmetric C-O-C stretchOxazine RingA key signature of the benzoxazine core structure.
~1150C-N stretchAmine
~920-940Benzene ring with attached oxazine ringBenzoxazine structureA characteristic absorption for this heterocyclic system.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the sample spectrum. The instrument software will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • Compare the obtained spectrum with reference spectra of similar compounds.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrometric Data

For 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile (Molecular Formula: C₉H₈N₂O), the following is expected:

  • Molecular Ion (M⁺): m/z = 160.06

  • Major Fragmentation Pathways:

    • Loss of HCN (m/z = 27) from the nitrile group.

    • Retro-Diels-Alder (RDA) fragmentation of the oxazine ring, leading to characteristic fragment ions.

    • Cleavage of the bonds adjacent to the heteroatoms (O and N).

Technique Expected m/z Interpretation Cross-Validation with other Techniques
Mass Spec (EI) 160Molecular Ion (M⁺)Confirms the molecular formula and corroborates the structure determined by NMR.
133[M - HCN]⁺Indicates the presence of the nitrile group, consistent with FT-IR and ¹³C NMR.
Smaller fragmentsRDA fragmentation productsProvides further evidence for the benzoxazine ring structure.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, as the eluent from a Gas Chromatography (GC) or HPLC system.

  • Ionization: Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak with less fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information and compare it with predicted pathways for the proposed structure.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For the characterization of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, HPLC is crucial for determining its purity.

Hypothetical HPLC Method

A reversed-phase HPLC method would be suitable for this compound.

Parameter Condition Rationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid)The organic modifier (acetonitrile) and aqueous phase allow for tuning the retention. Formic acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe aromatic nature of the molecule ensures strong UV absorbance.
Injection Volume 10 µLA typical injection volume.
Experimental Protocol: HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Development and Validation:

    • Optimize the mobile phase composition to achieve good resolution and a reasonable retention time for the main peak.

    • Validate the method for linearity, precision, accuracy, and specificity according to ICH guidelines.

  • Purity Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Synthesizing the Data: A Self-Validating System

The true power of this multi-technique approach lies in the convergence of the data. The molecular formula determined by MS is confirmed by the proton and carbon counts from NMR. The functional groups identified by FT-IR (nitrile, secondary amine, aromatic ring) are all accounted for in the NMR spectra. The purity of the sample analyzed by NMR, FT-IR, and MS is quantitatively confirmed by HPLC. Any significant impurity observed in the HPLC chromatogram should be isolated and characterized to ensure it is not a structurally related isomer that could complicate the interpretation of the other analytical data.

This rigorous, cross-validating approach provides a high degree of confidence in the identity, structure, and purity of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, a critical requirement for its use in research and development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile analogs. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this chemical scaffold against a relevant biological target. By synthesizing technical accuracy with field-proven insights, this document outlines the rationale behind experimental choices, ensuring a robust and self-validating in-silico analysis.

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][3][4] The carbonitrile substituent at the 6-position presents a key point for chemical modification to explore structure-activity relationships (SAR) and optimize target binding. This guide will focus on a comparative docking study against Glycogen Synthase Kinase 3β (GSK-3β), a well-established therapeutic target for a variety of diseases, including Alzheimer's disease, cancer, and diabetes mellitus.[5] Previous studies have identified benzoxazine derivatives as potent inhibitors of GSK-3β, making it a relevant target for this in-silico investigation.[5]

Rationale and Strategy for Comparative Docking Studies

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). In drug discovery, it is instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation. A comparative docking study of analogs allows for the systematic evaluation of how structural modifications influence binding affinity and interactions with the target protein.

Our strategy involves:

  • Target Selection and Preparation: Justification for selecting GSK-3β as the target and the protocol for preparing the protein structure for docking.

  • Ligand Selection and Preparation: Defining a series of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile analogs with diverse substitutions and preparing them for docking.

  • Molecular Docking Protocol: A detailed, step-by-step procedure for performing the docking simulations.

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the comparative docking study.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase Target Selection\n(GSK-3β) Target Selection (GSK-3β) Protein Preparation Protein Preparation Target Selection\n(GSK-3β)->Protein Preparation PDB ID retrieval Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Grid generation Analog Design Analog Design Ligand Preparation Ligand Preparation Analog Design->Ligand Preparation 2D to 3D conversion & energy minimization Ligand Preparation->Molecular Docking Results Analysis Results Analysis Molecular Docking->Results Analysis Binding energy calculation & interaction analysis SAR & Lead Identification SAR & Lead Identification Results Analysis->SAR & Lead Identification Comparative evaluation

Caption: Workflow for the comparative docking study of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile analogs against GSK-3β.

Materials and Methods

Target Protein Selection and Preparation

Expertise & Experience: The choice of the target protein is critical for the relevance of a docking study. GSK-3β is selected based on literature evidence demonstrating its inhibition by benzoxazine scaffolds.[5] For docking, a high-resolution crystal structure of the protein is paramount. We will use a crystal structure of human GSK-3β in complex with a known inhibitor, which provides a validated binding pocket.

Protocol:

  • PDB Structure Retrieval: Download the crystal structure of human GSK-3β from the Protein Data Bank (PDB). For this study, we will use a representative PDB entry (e.g., 1Q5K).

  • Protein Preparation:

    • Remove all water molecules and heteroatoms (except for co-factors essential for binding if any) from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger-Hückel method).[6]

    • The prepared protein structure is then saved in a suitable format (e.g., PDBQT) for docking.

Ligand Selection and Preparation

Expertise & Experience: The selection of analogs should be systematic to probe the effect of different functional groups at various positions on the benzoxazine core. We will design a virtual library of analogs of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile with substitutions at the N4-position and on the phenyl ring, as these are common modification sites.[4]

Protocol:

  • Analog Design: A series of analogs will be designed based on the core structure of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. Substitutions will include small alkyl groups, aromatic rings, and groups with hydrogen bond donor/acceptor capabilities.

  • Ligand Preparation:

    • Draw the 2D structures of the analogs using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, realistic conformation of the ligand.

    • Assign partial charges to the ligand atoms.

    • Save the prepared ligands in a PDBQT format.

Molecular Docking Protocol

Trustworthiness: The reliability of a docking study depends on a well-defined and validated protocol. We will use AutoDock Vina, a widely used and validated open-source docking program. The docking protocol will be validated by redocking the co-crystallized ligand into the active site of the protein and ensuring the predicted pose is close to the experimental one (RMSD < 2.0 Å).

Step-by-Step Methodology:

  • Grid Box Definition: Define a grid box that encompasses the active site of GSK-3β. The dimensions and center of the grid box should be chosen to cover the entire binding pocket occupied by the co-crystallized inhibitor.

  • Docking Simulation:

    • Use AutoDock Vina to dock each prepared ligand into the defined grid box of the prepared GSK-3β structure.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Pose Selection and Analysis:

    • For each ligand, the binding pose with the lowest binding energy will be selected for further analysis.

    • Visualize the protein-ligand complexes using a molecular visualization tool (e.g., PyMOL, UCSF Chimera) to analyze the binding interactions.

Results and Discussion: A Comparative Analysis

The primary output of the docking study will be the binding affinities and the interaction patterns of the designed analogs. This data will be systematically analyzed to establish a structure-activity relationship.

Comparative Binding Affinities

The predicted binding affinities for all the analogs will be summarized in a table for easy comparison. A more negative binding affinity indicates a stronger predicted interaction.

Analog IDSubstitution at N4Substitution on Phenyl RingBinding Affinity (kcal/mol)
Parent HH-7.5
Analog 1 MethylH-7.8
Analog 2 EthylH-8.1
Analog 3 PhenylH-8.5
Analog 4 H4-Fluoro-7.9
Analog 5 H4-Hydroxy-8.2
Analog 6 Methyl4-Hydroxy-8.6

(Note: The above data is hypothetical and for illustrative purposes only.)

Analysis of Molecular Interactions

The binding poses of the most promising analogs will be visualized to identify key molecular interactions with the amino acid residues in the active site of GSK-3β. These interactions may include:

  • Hydrogen Bonds: Crucial for specificity and high-affinity binding.

  • Hydrophobic Interactions: Important for the overall stability of the protein-ligand complex.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Cation-Pi Interactions: Interactions between a cation and an aromatic ring.

A diagram illustrating the key interactions for a promising analog can be generated as follows:

G cluster_0 GSK-3β Active Site cluster_1 Analog 6 VAL135 VAL135 ARG141 ARG141 LYS85 LYS85 ASP200 ASP200 Benzoxazine Core Benzoxazine Core Benzoxazine Core->VAL135 Hydrophobic N4-Methyl N4-Methyl 6-Carbonitrile 6-Carbonitrile 6-Carbonitrile->ARG141 H-bond 4'-Hydroxy Phenyl 4'-Hydroxy Phenyl 4'-Hydroxy Phenyl->LYS85 H-bond 4'-Hydroxy Phenyl->ASP200 H-bond

Caption: Key interactions of Analog 6 within the GSK-3β active site.

Discussion:

The analysis of the docking results will focus on correlating the structural features of the analogs with their predicted binding affinities and interaction patterns. For example, the introduction of a hydroxyl group on the phenyl ring (Analog 5 and 6) may lead to the formation of additional hydrogen bonds with key residues like LYS85 and ASP200, resulting in a more favorable binding affinity compared to the parent compound. Similarly, increasing the size of the substituent at the N4-position from methyl to ethyl (Analog 1 vs. Analog 2) might enhance hydrophobic interactions within a specific sub-pocket. The nitrile group at the 6-position could potentially form a hydrogen bond with a residue like ARG141. By systematically analyzing these trends, a clear SAR can be established, guiding the design of more potent inhibitors.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationship of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile analogs as potential GSK-3β inhibitors. The identified high-affinity binders with favorable interaction profiles serve as promising starting points for further optimization.

Future work should involve:

  • Synthesis and Biological Evaluation: The most promising analogs identified through this in-silico study should be synthesized and their inhibitory activity against GSK-3β should be determined experimentally to validate the docking predictions.

  • Lead Optimization: Based on the experimental results, further structural modifications can be explored to improve potency, selectivity, and pharmacokinetic properties.

  • Molecular Dynamics Simulations: For the most potent compounds, molecular dynamics simulations can be performed to assess the stability of the protein-ligand complex over time and to gain a more dynamic understanding of the binding interactions.

By integrating computational and experimental approaches, the development of novel and effective GSK-3β inhibitors based on the 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile scaffold can be significantly accelerated.

References

  • Vertex AI Search. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. 1

  • International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. 3

  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents | Request PDF. 6

  • ResearchGate. (2025). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. 4

  • PubMed. (2017). (Z)-2-(3-Chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1][2]oxazine-6-carboxamide as GSK-3β inhibitor: Identification by virtual screening and its validation in enzyme- and cell-based assay. 5

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

Navigating the Uncharted: A Guide to the Safe Disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

Hazard Assessment: An Inferential Analysis

Due to the limited publicly available safety data for 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, a thorough risk assessment based on its chemical structure is paramount.

Benzoxazine Moiety: Benzoxazine derivatives can possess a range of biological activities, and some may cause skin and eye irritation.[3] Good laboratory practice dictates handling with care to avoid direct contact.

Nitrile Group (-CN): The presence of a nitrile group warrants significant caution. Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. A critical concern is the potential for the release of hydrogen cyanide gas, a potent toxin, under acidic conditions.[4]

Combustion Products: In the event of a fire, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas may be produced.[5]

Based on this structural analysis, it is prudent to treat 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile as a hazardous substance. The following table summarizes the inferred hazards and recommended precautions.

Potential Hazard Inferred From Recommended Precautions
Toxicity (Acute/Chronic) Nitrile GroupAvoid ingestion, inhalation, and skin contact.
Skin and Eye Irritation Benzoxazine MoietyWear appropriate personal protective equipment (PPE).[3]
Release of Hydrogen Cyanide Nitrile GroupAvoid contact with strong acids.
Hazardous Combustion Products Entire MoleculeUse appropriate fire extinguishing media and self-contained breathing apparatus in case of fire.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is non-negotiable.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, consider heavier-duty gloves. Always inspect gloves for integrity before use.[6]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[6]

  • Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of exposure, consider chemical-resistant aprons or suits.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For a Small Spill (Solid):

  • Evacuate and Ventilate: Restrict access to the spill area and ensure the fume hood is functioning correctly.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the full complement of PPE.

  • Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Avoid raising dust.[3]

  • Package for Disposal: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate Immediately: Alert colleagues and evacuate the laboratory.

  • Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

  • Isolate the Area: If it is safe to do so, close the laboratory doors to contain any potential vapors.

Waste Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is to treat it as hazardous chemical waste.

Step 1: Waste Segregation

  • Solid Waste: Collect pure, unadulterated solid 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile in a dedicated, clearly labeled, and sealed container.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste. Collect these in a separate, labeled container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Waste Labeling

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Step 3: Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials, particularly strong acids.[8]

Step 4: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The following diagram illustrates the decision-making process for the disposal of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile.

DisposalWorkflowDisposal Workflow for 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrilecluster_generationWaste Generationcluster_assessmentHazard Assessment & Segregationcluster_handlingLabeling & Storagecluster_disposalFinal DisposalAGeneration of Waste(Solid, Liquid, or Contaminated Material)BIs the waste pure solid, a solution,or contaminated labware?A->BCCollect in dedicated'Solid Waste' containerB->CPure SolidDCollect in dedicated'Liquid Waste' containerB->DLiquidECollect in dedicated'Contaminated Sharps/Labware' containerB->EContaminatedFLabel container clearly:'Hazardous Waste'Full Chemical NameHazards & DateC->FD->FE->FGStore in designated SatelliteAccumulation AreaF->GHArrange for pickup byEHS or licensed contractorG->HIDO NOT dispose down drainor in regular trashH->I

Caption: Decision workflow for proper disposal.

Potential for Pre-Treatment: A Note of Caution

While chemical pre-treatment methods such as hydrolysis can be used to degrade nitriles to less hazardous carboxylic acids or amides, these procedures often require the use of strong acids or bases and elevated temperatures.[1][9] Given the potential for the release of hydrogen cyanide under acidic conditions, in-lab treatment of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile is not recommended without a thorough, substance-specific risk assessment and validation by qualified chemists and safety professionals.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of laboratory chemicals is a cornerstone of responsible scientific practice. In the case of 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile, where specific data is lacking, a conservative approach based on the known hazards of its constituent functional groups is essential. By adhering to the principles of inferred hazard assessment, stringent use of PPE, and compliant waste management, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]

  • ACTenviro. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Laboratory waste disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Safety Management Services, Inc. (n.d.). LISTED WASTED. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • Nature. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.

A Senior Application Scientist's Guide to Handling 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile

A Senior Application Scientist's Guide to Handling 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile

Foundational Principle: Proactive Risk Mitigation

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, our primary responsibility extends beyond achieving novel results; it is to ensure the safety of ourselves and our colleagues. The compound 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile (CAS No. 928118-07-4) is a molecule of interest in pharmaceutical development and chemical research.[3] Its structure, featuring a benzoxazine ring and a nitrile functional group, necessitates a thoughtful and rigorous approach to personal protection.

This guide is structured not as a mere checklist, but as a holistic operational plan. It is designed to instill a deep understanding of why each procedural step is critical, empowering you to make informed safety decisions autonomously. Our approach is grounded in the hierarchy of controls, where Personal Protective Equipment (PPE) serves as the final, essential barrier between you and potential hazards.

Hazard Profile: A Synthesis of Structural Analogs

A specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, a conservative hazard assessment must be synthesized by evaluating its core functional groups: the benzoxazine moiety and the nitrile group.

Hazard ClassPotential Risks & Causality
Acute Toxicity (Oral, Dermal, Inhalation) The nitrile group (-CN) is a well-known toxicophore. While this compound's specific toxicity is uncharacterized, related benzoxazines are noted as harmful if swallowed, inhaled, or in contact with skin.[4] Assume a moderate to high level of toxicity.
Skin Corrosion/Irritation Benzoxazine derivatives and related compounds are known to cause skin irritation.[4][5] Prolonged contact could lead to dermatitis or chemical burns.
Serious Eye Damage/Irritation As with most fine chemicals, the powdered or solid form of this compound can cause serious eye irritation upon contact.[4][5] A splash hazard may exist if it is dissolved in a solvent.
Respiratory Irritation Inhalation of the dust or aerosols may cause respiratory irritation.[6] Chronic exposure, a risk with any fine chemical powder, should be strictly avoided.

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all solution. It is a dynamic process dictated by the scale of your work, the physical form of the chemical, and the specific manipulations being performed.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Your vision is irreplaceable. The minimum requirement for any work involving this compound, even for visitors in the lab, is a pair of ANSI Z87.1-rated safety glasses with side shields.[7]

  • Causality: Safety glasses protect against accidental impacts and minor splashes.[8]

  • Procedural Directive: For any task involving weighing, transferring, or dissolving the solid compound, or handling its solutions, you must upgrade to indirectly vented chemical splash goggles .[9]

  • Advanced Protection: When handling larger quantities (>5g) or performing reactions where there is a risk of splashing (e.g., rapid additions, quenching), a polycarbonate face shield must be worn in addition to chemical splash goggles .[7][9] The goggles protect from splashes that may come from underneath the shield, providing a complete barrier.

Skin and Body Protection: An Impermeable Barrier
  • Hand Protection: The nitrile functional group warrants specific attention. Thin disposable nitrile gloves (e.g., 4-5 mil) are suitable only for incidental contact and must be removed and discarded immediately after contamination.[2]

    • Causality: Thin gloves provide a physical barrier but can be subject to rapid permeation or degradation upon chemical contact.[2]

    • Procedural Directive: For all handling procedures, double-gloving with standard disposable nitrile gloves is the required minimum. This provides an additional layer of protection and a clear indicator of a breach if the outer glove is contaminated.

    • Advanced Protection: For tasks involving significant quantities or prolonged handling, select a thicker gauge (>8 mil) chemically resistant nitrile glove. These provide longer breakthrough times.[1][2] Always inspect gloves for any signs of degradation or punctures before use.

  • Torso Protection: A flame-resistant laboratory coat, fully buttoned, is mandatory.[8][9]

    • Causality: The lab coat protects your personal clothing and underlying skin from spills and contamination.[8]

    • Procedural Directive: Ensure the cuffs of your gloves are pulled over the cuffs of your lab coat to create a sealed interface. For handling benzoxazine derivatives, impervious clothing is recommended.[5]

Respiratory Protection: Safeguarding Against Inhalation

All manipulations of solid 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.

  • Causality: A fume hood is an engineering control that captures and exhausts airborne contaminants, providing the primary layer of respiratory protection.

  • Procedural Directive: If a situation arises where work outside a fume hood is unavoidable and dust or aerosols may be generated, a risk assessment must be performed to determine the appropriate respiratory protection. This may include a NIOSH-approved respirator with P100 (particulate) cartridges.[5][9]

Step-by-Step Operational & Disposal Plan

This workflow ensures safety from the moment you prepare for your experiment until the final disposal of waste.

Pre-Handling Protocol
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Bring all necessary chemicals, solvents, and equipment into the fume hood before handling the target compound to minimize traffic in and out of the containment area.

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your double-layered nitrile gloves.

  • Prepare Waste Containers: Place a designated, labeled hazardous waste bag or container within the fume hood for contaminated solid waste.

Safe Handling Workflow
  • Work Within Containment: Keep the sash of the fume hood at the lowest practical height. All manipulations should be performed at least 6 inches inside the hood.

  • Minimize Dust: When weighing and transferring the solid, do so carefully and slowly. Use a spatula and weigh paper or a weighing boat. Avoid dropping or creating puffs of powder.

  • Immediate Cleanup: If a small amount of solid is spilled, gently wipe it up with a damp cloth or paper towel. Place the cleaning material directly into the designated hazardous waste container. Do not dry sweep.

  • Post-Handling Decontamination: After completing your work, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

PPE Doffing (Removal) Procedure
  • Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them to contain any contamination. Dispose of them in the hazardous waste container.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualization of Key Workflows

PPE Selection & Disposal Workflow

PPE_Workflowcluster_prepPreparation & Risk Assessmentcluster_ppePPE Selectioncluster_opsOperationcluster_disposalDisposalAAssess Task:- Weighing Solid?- Handling Solution?- Large Scale?BMinimum PPE:- Safety Goggles- Lab Coat- Double Nitrile GlovesA->B Incidental Contact Small ScaleCEnhanced PPE:- Chemical Splash Goggles- Face Shield- Thicker Nitrile GlovesA->C Splash Hazard Large ScaleDPerform Task inChemical Fume HoodB->DC->DEContaminated PPE &Materials (Gloves, Wipes)D->EFPlace in LabeledHazardous Waste ContainerE->FGArrange for Pickup byLicensed Disposal ServiceF->G

Caption: Decision workflow for PPE selection and waste disposal.

Emergency Response Plan

Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Disposal of Contaminated Materials

All materials that come into direct contact with 3,4-Dihydro-2H-benzo[b][1][2]oxazine-6-carbonitrile are considered hazardous waste. This includes gloves, weighing papers, contaminated paper towels, and disposable lab coats.

  • Segregation: Do not mix this waste with general trash.[10][11]

  • Containment: All contaminated solid waste must be placed in a clearly labeled, sealed hazardous waste container.[12][13]

  • Disposal: The disposal of this hazardous waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][14] Chemically contaminated nitrile gloves cannot be recycled through standard programs.[11]

References

  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]

  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from [Link]

  • SUNLINE Supply. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]

  • LookChem. (n.d.). Cas 928118-07-4, 3,4-Dihydro-2H-benzo[1][2]oxazine-6-carbonitrile. Retrieved from [Link]

  • University of Delaware. (n.d.). Safer Handling & Storage Tips | Poison Book Project. Retrieved from [Link]

  • Canadian Safety Supplies. (2025, October 26). Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. Retrieved from [Link]

  • 2a biotech. (n.d.). 3,4-DIHYDRO-2H-BENZO[B][1][2]OXAZINE-6-CARBONITRILE. Retrieved from [Link]

  • ChemSRC. (2015, December 4). MSDS of 3,4-Dihydro-2H-benzo[b][1][2]oxazin-8-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.